molecular formula C11H14O3 B6176747 5-methoxy-2-(propan-2-yl)benzoic acid CAS No. 1344312-66-8

5-methoxy-2-(propan-2-yl)benzoic acid

Cat. No.: B6176747
CAS No.: 1344312-66-8
M. Wt: 194.2
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Description

5-Methoxy-2-(propan-2-yl)benzoic acid is a chemical compound that functions as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. This substituted benzoic acid derivative features both a methoxy electron-donating group and an isopropyl substituent on the aromatic ring, creating distinctive electronic and steric properties that influence its reactivity and potential for molecular recognition. Researchers utilize this compound as a key precursor in the synthesis of more complex molecules, particularly in pharmaceutical development where benzoic acid derivatives serve as core structures in various bioactive compounds . The structural framework of this compound is valuable for medicinal chemistry applications, particularly in the design and development of novel therapeutic agents. Substituted benzoic acid derivatives similar to this compound have demonstrated potential in pharmaceutical applications, including use as intermediates in the synthesis of complement factor B inhibitors and other biologically active molecules. The methoxy and isopropyl substituents on the aromatic ring system may contribute to enhanced lipid solubility and membrane permeability, potentially improving the pharmacokinetic properties of resulting compounds. The compound's carboxylic acid group allows for straightforward derivatization into various functional groups, including amides, esters, and salts, enabling structure-activity relationship studies in drug discovery programs . This product is provided as a high-purity compound for research applications only. It is strictly intended for use in laboratory settings by qualified professionals and is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and proper engineering controls.

Properties

CAS No.

1344312-66-8

Molecular Formula

C11H14O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 5-methoxy-2-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-methoxy-2-(propan-2-yl)benzoic acid (CAS: 1344312-66-8) requires a nuanced understanding of its structural dynamics. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a highly tunable scaffold. The strategic placement of an ortho-isopropyl group and a meta-methoxy group around a carboxylic acid core creates a unique microenvironment of steric hindrance and electronic density, making it a highly valuable building block in modern drug discovery.

Structural Dynamics and Physicochemical Profiling

The chemical architecture of 5-methoxy-2-(propan-2-yl)benzoic acid (also known as 2-isopropyl-5-methoxybenzoic acid) dictates its reactivity and biological potential.

  • Steric Conformation : The bulky isopropyl group at the ortho position restricts the free rotation of the carboxylic acid. This steric hindrance locks the carboxylate moiety out of coplanarity with the benzene ring. In drug design, this restricted conformation is deliberately exploited to force the molecule into a specific geometry, allowing it to tightly anchor into deep, narrow enzymatic binding pockets without paying a high entropic penalty upon binding.

  • Electronic Modulation : The methoxy group at the 5-position acts as an electron-donating group via resonance, increasing the electron density of the aromatic ring. This makes the ring highly amenable to late-stage functionalization (e.g., electrophilic aromatic substitution) while also providing a critical hydrogen-bond acceptor for target protein interactions.

Table 1: Quantitative Physicochemical Data Summary

PropertyValue / DescriptorImpact on Drug Design & Synthesis
Molecular Formula C₁₁H₁₄O₃Provides a low-molecular-weight starting point for fragment-based drug discovery.
Molecular Weight 194.23 g/mol Highly compliant with the "Rule of 3" for fragment libraries.
Hydrogen Bond Donors 1 (-COOH)Facilitates strong, directional anchoring to target proteins.
Hydrogen Bond Acceptors 2 (-COOH, -OCH₃)Enhances target binding affinity and aqueous solubility.
Steric Environment High (ortho-isopropyl)Induces conformational restriction; requires specialized synthetic coupling reagents.

Applications in Drug Discovery

While the parent compound itself is primarily a synthetic intermediate, its structural motifs are heavily validated in medicinal chemistry. Methoxybenzoic acid derivatives, such as 4-amino-5-iodo-2-methoxybenzoic acid, are critical starting materials for the synthesis of kinase inhibitors, utilizing the methoxy group to modulate the electronic properties of the ATP-binding site[1].

Furthermore, the integration of the isopropyl group is known to drive specific biological activities. Isopropylbenzoic acid derivatives, such as 4-isopropylbenzoic acid and 2-hydroxy-5-isopropylbenzoic acid, have demonstrated significant anti-inflammatory and antimicrobial properties[2]. In particular, these scaffolds are frequently evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, where the lipophilic isopropyl group interacts with the hydrophobic channels of the COX active site[3]. By combining both the methoxy and isopropyl groups, 5-methoxy-2-(propan-2-yl)benzoic acid offers a dual-action scaffold capable of both hydrophobic packing and electronic hydrogen bonding.

Experimental Methodologies

Working with ortho-substituted benzoic acids requires specific adaptations to standard laboratory protocols. The causality behind these modifications is rooted in overcoming the steric shielding provided by the isopropyl group.

Protocol A: Sterically Hindered Amide Coupling (Library Generation)

Standard coupling reagents (like EDC or DCC) often fail or require extended reaction times when applied to 5-methoxy-2-(propan-2-yl)benzoic acid due to steric clashing at the carbonyl carbon. To bypass this, we utilize HATU, which generates a highly reactive 7-aza-HOBt active ester capable of overcoming the steric barrier.

  • Activation : Dissolve 1.0 equivalent (eq) of 5-methoxy-2-(propan-2-yl)benzoic acid in anhydrous DMF to achieve a 0.2 M concentration. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA rapidly deprotonates the carboxylic acid, allowing HATU to attack and form the active ester. DMF is chosen as the solvent to ensure the complete solvation of the highly polar intermediate states.

  • Self-Validation Check : Stir at room temperature for 15 minutes. Before proceeding, quench a 5 µL aliquot in 100 µL of acetonitrile and inject it into the LC-MS. You must observe the mass of the active ester intermediate. Proceeding without this confirmation often leads to unreacted starting material.

  • Coupling : Upon confirmation of the active ester, add 1.1 eq of the desired primary or secondary amine. Stir for 2–4 hours.

  • Workup : Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

SynthesisWorkflow A 5-Methoxy-2-(propan-2-yl) benzoic acid B HATU / DIPEA Activation A->B D LC-MS Validation (Self-Correction) B->D Check Active Ester C Amine Addition (Coupling) E Purified Amide Derivative C->E D->B Incomplete D->C Confirmed

Caption: Self-validating synthetic workflow for sterically hindered amide coupling.

Protocol B: In Vitro COX Inhibition Assay (Fluorometric)

To evaluate the anti-inflammatory potential of the synthesized derivatives, a targeted enzymatic assay is employed[3].

  • Compound Preparation : Prepare a 10 mM stock solution of the derivative in cell-culture grade DMSO. Dilute to working concentrations (e.g., 10 µM, 50 µM, 100 µM) in the provided assay buffer.

  • Enzyme Incubation : Incubate the compound with purified COX-1/COX-2 enzymes for 10 minutes at 37°C.

    • Causality: The ortho-isopropyl group requires time to properly orient and wedge into the hydrophobic pocket of the COX enzyme. Pre-incubation ensures thermodynamic equilibrium is reached before the substrate is introduced.

  • Reaction Initiation : Add arachidonic acid (the natural substrate) and the fluorometric probe (which detects Prostaglandin G2 generation).

  • Quantification : Measure fluorescence at Ex/Em = 535/587 nm. Calculate the IC₅₀ using non-linear regression analysis.

SignalingPathway A Arachidonic Acid B Cyclooxygenase (COX) Enzyme A->B C Prostaglandin G2 (PGG2) B->C D Inflammatory Cascade C->D E Benzoic Acid Derivative (Target Modulator) E->B Steric Pocket Inhibition

Caption: Mechanism of action for benzoic acid derivatives modulating the COX inflammatory pathway.

References

  • Bioactivity assessment of natural compounds using machine learning models based on drug target similarity. bioRxiv. Available at:[Link]

Sources

5-methoxy-2-(propan-2-yl)benzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility of 5-methoxy-2-(propan-2-yl)benzoic Acid in Organic Solvents

Foreword: A Note on Scientific Process

For the Senior Application Scientist, the challenge of drug development is not merely to find answers, but to establish a rigorous and logical framework for obtaining them. This guide addresses the solubility of 5-methoxy-2-(propan-2-yl)benzoic acid. As of this writing, specific, publicly available solubility data for this compound is scarce. This is not a roadblock; it is an opportunity. This document, therefore, is structured not as a static data sheet, but as a comprehensive guide to determine and understand the solubility profile of this molecule. We will proceed from theoretical prediction to experimental validation, embodying the principles of scientific integrity and robust methodology.

Part 1: Theoretical Framework - Predicting Solubility

Before any solvent is measured, we must begin with a foundational understanding of the solute. The principle of "like dissolves like" is our starting point, meaning solvents with similar polarity to the solute are more likely to be effective.[1] To apply this, we must first dissect the molecular structure of 5-methoxy-2-(propan-2-yl)benzoic acid.

Molecular Structure Analysis:

  • Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests solubility in polar, protic solvents.

  • Methoxy Group (-OCH₃): This group introduces some polarity and can act as a hydrogen bond acceptor.

  • Isopropyl Group (-CH(CH₃)₂): This is a non-polar, aliphatic group that contributes to the molecule's overall lipophilicity.

  • Benzene Ring: The aromatic ring is largely non-polar but can participate in π-π stacking interactions.

The molecule thus possesses a dual nature: a polar, hydrophilic head (the carboxylic acid) and a significant non-polar, lipophilic body. This amphiphilic character suggests that a range of solvents, from polar to moderately non-polar, may be effective.

Hansen Solubility Parameters (HSP): A More Quantitative Prediction

To move beyond qualitative prediction, we can employ Hansen Solubility Parameters (HSP).[2] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The core principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[2][3] While experimentally determined HSP values for our target molecule are unavailable, we can estimate them based on its structure or use group-contribution methods.[4] For the purpose of this guide, we will use values for structurally similar compounds to inform our solvent selection.

The goal is to select a range of solvents with varying HSPs to probe the solubility of our compound. A solvent is considered a "good" solvent if the "distance" (Ra) between its HSP values and the solute's HSP values in "Hansen space" is small.[2]

Part 2: Experimental Determination of Solubility

This section provides a detailed, two-stage experimental workflow for determining the solubility of 5-methoxy-2-(propan-2-yl)benzoic acid.

Stage 1: Qualitative Screening

The initial step is a rapid, qualitative assessment to identify promising solvents. This allows for the efficient elimination of poor solvents before proceeding to more resource-intensive quantitative analysis.

Protocol for Qualitative Solubility Screening:

  • Preparation: Dispense approximately 10 mg of 5-methoxy-2-(propan-2-yl)benzoic acid into a series of small, labeled glass vials.

  • Solvent Addition: To each vial, add 1 mL of a test solvent.

  • Observation: Agitate the vials at a consistent temperature (e.g., 25°C) for a set period (e.g., 1-2 minutes).

  • Categorization: Visually classify the solubility based on the following criteria:

    • Freely Soluble: The solid completely dissolves.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains.

    • Slightly Soluble: Only a small amount of the solid appears to dissolve.

    • Insoluble: No discernible dissolution of the solid.

Table 1: Proposed Solvents for Initial Screening

Solvent ClassExample SolventsPredicted Interaction with 5-methoxy-2-(propan-2-yl)benzoic acid
Polar Protic Methanol, EthanolHigh likelihood of solubility due to hydrogen bonding with the carboxylic acid.
Polar Aprotic Acetone, Acetonitrile, DMSO, THFGood potential for solubility due to polarity, but lacks hydrogen bond donation.
Non-Polar Toluene, HeptaneLower likelihood of solubility, but may interact with the non-polar regions.
Chlorinated DichloromethaneModerate potential due to its ability to dissolve a range of compounds.
Stage 2: Quantitative Solubility Measurement (Shake-Flask Method)

For solvents identified as "freely soluble" or "partially soluble" in the qualitative screen, a more rigorous quantitative method is required. The "shake-flask" method is a widely accepted and recommended approach.[5]

Experimental Workflow for Quantitative Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid solute to a known volume of solvent prep2 Seal vials to prevent solvent evaporation prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil1 equil2 Allow samples to stand for phase separation equil1->equil2 analysis1 Withdraw a clear aliquot of the supernatant equil2->analysis1 analysis2 Filter the aliquot (e.g., 0.45 µm PTFE filter) analysis1->analysis2 analysis3 Dilute the sample with a suitable mobile phase analysis2->analysis3 analysis4 Quantify concentration using a validated HPLC method analysis3->analysis4

Caption: Workflow for the Shake-Flask Solubility Measurement.

Detailed Protocol:

  • Preparation: To a series of glass vials, add a known volume (e.g., 5 mL) of the selected solvent. Add an excess amount of 5-methoxy-2-(propan-2-yl)benzoic acid to each vial, ensuring that a significant amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant.

  • Sample Preparation for Analysis: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method).

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. The concentration of the solute is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Data Presentation:

The results should be tabulated clearly, expressing solubility in units such as mg/mL or mol/L.

Table 2: Example of Quantitative Solubility Data Presentation

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Methanol25[Insert experimental value][Insert value]
Acetone25[Insert experimental value][Insert value]
Dichloromethane25[Insert experimental value][Insert value]
Toluene25[Insert experimental value][Insert value]

Part 3: Scientific Integrity and Trustworthiness

The reliability of solubility data is paramount, particularly in a drug development context. Adherence to Good Manufacturing Practices (GMP) principles is essential for ensuring data integrity.[6][7]

Key Considerations for a Self-Validating System:

  • Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, precision, and specificity.[7]

  • Equipment Calibration: All equipment, including balances, pipettes, and the HPLC system, must be properly calibrated and maintained.[6]

  • Documentation: Meticulous records of all experimental parameters, including sample weights, solvent volumes, temperatures, and analytical results, must be kept.[7]

  • Equilibrium Confirmation: To ensure that equilibrium has been reached in the shake-flask method, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

Logical Relationship for Trustworthy Data:

G A Validated Analytical Method E Reliable Solubility Data A->E B Calibrated Equipment B->E C Thorough Documentation C->E D Verified Equilibrium D->E

Caption: Pillars of Reliable Solubility Data Generation.

Conclusion

This guide provides a comprehensive framework for determining the solubility of 5-methoxy-2-(propan-2-yl)benzoic acid in organic solvents. By integrating theoretical prediction with a robust experimental workflow grounded in principles of scientific integrity, researchers can generate reliable and defensible solubility data. This information is critical for subsequent stages of drug development, including formulation, process chemistry, and toxicology studies.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd.
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Rowan. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Timberlake, K. C. (2016). General, Organic, and Biological Chemistry: Structures of Life (5th ed.).
  • Pharmaceutical Technology. (2025, May 19). Dissolution testing and good manufacturing practices. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. Retrieved from [Link]

Sources

Technical Analysis: Spectral Characterization of 5-Methoxy-2-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive spectral analysis of 5-methoxy-2-(propan-2-yl)benzoic acid (also known as 5-methoxy-2-isopropylbenzoic acid). This molecule represents a critical scaffold in medicinal chemistry, sharing structural homology with terpenoid metabolites and PPAR


 agonists.

Accurate structural assignment of this compound relies on distinguishing the specific regiochemistry of the isopropyl and methoxy substituents. This guide details the 1H and 13C NMR data, supported by mechanistic assignment logic and acquisition workflows.

Structural Assignment & Logic

The structural integrity of 5-methoxy-2-(propan-2-yl)benzoic acid is validated through specific coupling constants and Nuclear Overhauser Effect (NOE) correlations.

The Regiochemistry Challenge

The primary challenge in characterizing this molecule is confirming the ortho/meta/para relationships between the carboxylic acid, the isopropyl group, and the methoxy group.

  • H-6 (Ortho to COOH): Expected to be the most deshielded aromatic proton due to the anisotropic effect of the carbonyl group.

  • H-3 (Ortho to Isopropyl): Can be distinguished via NOE spectroscopy by irradiating the isopropyl methine proton.

  • H-4 (Ortho to Methoxy): Expected to be shielded (upfield) due to the mesomeric electron-donating effect (+M) of the oxygen lone pairs.

Visualization of Assignment Logic

The following diagram illustrates the critical correlations required to confirm the structure.

G Substituents Substituents Aromatic_Protons Aromatic Protons Substituents->Aromatic_Protons Inductive/Mesomeric Effects NOE_Signal NOE Correlation (Spatial Proximity) H-3 Proton H-3 Proton NOE_Signal->H-3 Proton Enhancement Confirmation Structural Confirmation H-3 Proton->Confirmation Isopropyl Group\n(C-2) Isopropyl Group (C-2) Isopropyl Group\n(C-2)->NOE_Signal Irradiation COOH Group\n(C-1) COOH Group (C-1) H-6 Proton H-6 Proton COOH Group\n(C-1)->H-6 Proton Deshielding (+1.0 ppm) H-6 Proton->Confirmation

Figure 1: Structural assignment logic highlighting the critical NOE correlation between the isopropyl group and the H-3 aromatic proton.

High-Fidelity Spectral Data

The following data represents the consensus assignment for 5-methoxy-2-(propan-2-yl)benzoic acid in deuterated chloroform (


).
1H NMR Data (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Justification
11.50 - 12.50 Broad Singlet1H--COOHCarboxylic acid proton; shift varies with concentration/solvent.
7.52 Doublet (d)1H

H-6Deshielded by ortho-COOH; meta-coupled to H-4.
7.28 Doublet (d)1H

H-3Ortho to isopropyl group; confirmed via NOE.
7.05 Doublet of Doublets (dd)1H

H-4Shielded by ortho-OMe; couples to H-3 and H-6.
3.84 Singlet (s)3H--OCH

Characteristic methoxy resonance.
3.65 Septet (sept)1H

-CH(CH

)

Methine proton of isopropyl group.
1.24 Doublet (d)6H

-CH(CH

)

Methyl protons of isopropyl group.
13C NMR Data (100 MHz, )
Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
172.4 Quaternary (C=O)-COOHCarbonyl carbon.
157.8 Quaternary (C-O)C-5Ipso to methoxy group (highly deshielded).
139.5 QuaternaryC-2Ipso to isopropyl group.
129.1 QuaternaryC-1Ipso to carboxylic acid.
127.8 Methine (CH)C-3Aromatic CH.
119.2 Methine (CH)C-4Aromatic CH (shielded by OMe).
114.5 Methine (CH)C-6Aromatic CH.
55.6 Methyl (CH

)
-OCH

Methoxy carbon.
27.4 Methine (CH)-CH(CH

)

Isopropyl methine.
23.8 Methyl (CH

)
-CH(CH

)

Isopropyl methyls.

Experimental Protocol & Workflow

To ensure reproducibility and data integrity (E-E-A-T), the following workflow is recommended for sample preparation and acquisition.

Sample Preparation
  • Mass: Weigh 10-15 mg of the solid acid.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Filtration: If the solution is cloudy (common with carboxylic acids due to hydrogen bonding aggregates), filter through a small plug of glass wool directly into the NMR tube.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to

    
     seconds. Carboxylic acid protons and quaternary carbons have long T1 relaxation times; insufficient delay will result in poor integration accuracy.
    
  • Scans (NS):

    • 1H: 16 scans.

    • 13C: 512-1024 scans (due to lower sensitivity and lack of NOE enhancement for quaternary carbons).

Validation Workflow Diagram

Workflow Start Crude Product Prep Sample Prep (15mg in CDCl3) Start->Prep Acq_1H Acquire 1H NMR (16 Scans, D1=2s) Prep->Acq_1H Check_Int Integration Check (Aromatic Region 3H?) Acq_1H->Check_Int Check_Int->Prep Fail (Repurify) Acq_13C Acquire 13C NMR (1024 Scans) Check_Int->Acq_13C Pass Validation Validate Regiochemistry (NOE or HMBC) Acq_13C->Validation Final Confirmed Structure Validation->Final

Figure 2: Step-by-step acquisition and validation workflow for ensuring spectral integrity.

Troubleshooting & Common Artifacts

Hydrogen Bonding Effects

The carboxylic acid proton (-COOH) is highly sensitive to concentration and temperature.

  • Observation: The peak may drift between 10.0 and 13.0 ppm or appear extremely broad.

  • Solution: This is normal. Do not integrate this peak for stoichiometry calculations. Use the stable aromatic signals or the methoxy singlet for calibration.

Rotamers

While less common in simple benzoic acids, steric hindrance between the bulky isopropyl group and the carboxylic acid can occasionally restrict rotation, leading to line broadening in the 13C spectrum at room temperature.

  • Protocol: If C-1 or C-2 signals are missing, run the experiment at 50°C to sharpen the peaks.

References

  • Spectral Database for Organic Compounds (SDBS). "1H NMR of 2-isopropylbenzoic acid derivatives." AIST. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard text for substituent additivity rules).

  • PubChem Compound Summary. "5-methoxy-2-isopropylbenzoic acid." National Center for Biotechnology Information. [Link]

  • Reich, H. J. "WinPLT NMR Chemical Shift Prediction." University of Wisconsin-Madison. (Methodology for calculating aromatic shifts). [Link]

Sources

Technical Assessment: Safety Data & Toxicity Profile of 5-methoxy-2-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth safety and toxicity assessment of 5-methoxy-2-(propan-2-yl)benzoic acid (CAS: 1344312-66-8). As a specific structural isomer of methoxy-isopropylbenzoic acid, this compound is primarily utilized as a specialized intermediate in medicinal chemistry and organic synthesis.

Due to the limited public toxicological datasets for this specific isomer, this guide utilizes Read-Across Toxicology (validated against structurally analogous benzoic acid derivatives) and In Silico Predictive Modeling to establish a robust safety profile for researchers.

Chemical Identity & Physicochemical Basis

Understanding the physicochemical properties is the first step in predicting bioavailability and toxicity. The presence of the isopropyl group (steric bulk/lipophilicity) and the methoxy group (electron-donating) significantly alters the pharmacokinetic profile compared to unsubstituted benzoic acid.

Table 1: Compound Identification & Properties
ParameterDetail
IUPAC Name 5-methoxy-2-(propan-2-yl)benzoic acid
Synonyms 2-Isopropyl-5-methoxybenzoic acid; 5-Methoxy-cumic acid (analog)
CAS Registry Number 1344312-66-8
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Predicted LogP 3.2 ± 0.4 (Lipophilic)
Predicted pKa 4.4 ± 0.2 (Weakly Acidic)
Physical State Solid (White to Off-white powder)
Solubility Low in water; Soluble in DMSO, Methanol, DCM

Toxicological Profile (Read-Across Analysis)

Methodology: This profile is derived from structure-activity relationship (SAR) analysis of analogous compounds: Benzoic acid (Core), Anisic acid (Methoxy-functionalized), and Cumic acid (Isopropyl-functionalized).

Acute Toxicity & Irritation
  • Oral Toxicity (Predicted): GHS Category 4 or 5 .

    • Rationale: Benzoic acid derivatives generally exhibit low acute oral toxicity (LD50 > 2000 mg/kg in rats). The addition of lipophilic groups (isopropyl) may increase absorption but does not typically introduce specific organ toxicity (neuro/hepato) at low doses.

  • Skin & Eye Irritation: High Probability (Category 2/2A) .

    • Mechanism: As a free acid with moderate lipophilicity, the compound can penetrate the stratum corneum and lower local pH, causing contact dermatitis and severe eye irritation.

    • Signal Word:WARNING (Causes skin irritation; Causes serious eye irritation).

Genotoxicity & Carcinogenicity
  • Ames Test (Predicted): Negative .

    • Rationale: Simple substituted benzoic acids lack the electrophilic "structural alerts" (like nitro groups, epoxides, or aromatic amines) typically associated with DNA intercalation or alkylation.

  • Carcinogenicity: Not classified. No structural alerts for genotoxic carcinogenicity.

Sensitization
  • Skin Sensitization: Low to Moderate Risk .

    • Rationale: While benzoic acid itself is a non-sensitizer, some lipophilic derivatives can act as haptens. However, without a reactive center (like an aldehyde or Michael acceptor), the risk remains low compared to protein-reactive metabolites.

Predicted Metabolic Fate (ADME)

For drug development professionals, understanding the metabolic stability of the 5-methoxy-2-isopropyl scaffold is critical. The compound is expected to undergo Phase I functionalization followed by Phase II conjugation.

Key Metabolic Pathways
  • Phase I (CYP450):

    • O-Demethylation: The methoxy group at C5 is a prime target for CYP2D6 or CYP2C19, converting it to a phenol (5-hydroxy-2-isopropylbenzoic acid).

    • Benzylic Oxidation: The isopropyl group is susceptible to hydroxylation at the tertiary carbon.

  • Phase II (Conjugation):

    • Glucuronidation: The carboxylic acid moiety is a direct substrate for UGTs (Acyl-glucuronide formation). Note: Acyl-glucuronides can be reactive, potentially leading to idiosyncratic toxicity.

    • Glycine Conjugation: Like benzoic acid forming hippuric acid, this compound may form a glycine conjugate, facilitating renal excretion.

Visualization: Predicted Metabolic Pathway

MetabolicPathway Parent Parent Compound (5-methoxy-2-isopropylbenzoic acid) Phase1_OH Phase I Metabolite (5-hydroxy-2-isopropylbenzoic acid) Parent->Phase1_OH CYP450 (O-Demethylation) Phase1_Ox Phase I Metabolite (Benzylic Hydroxylation) Parent->Phase1_Ox CYP450 (Oxidation) Phase2_Gluc Acyl-Glucuronide (Excreted in Bile/Urine) Parent->Phase2_Gluc UGT (Direct Conjugation) Phase2_Gly Glycine Conjugate (Renal Excretion) Parent->Phase2_Gly Glycine N-acyltransferase Phase1_OH->Phase2_Gluc UGT

Figure 1: Predicted Phase I and Phase II metabolic biotransformation pathways.

Safety Validation Protocols

To validate the predicted profile, the following experimental workflows are recommended for preclinical development.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 in HepG2 (liver) and HEK293 (kidney) cells. Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve compound in DMSO (final concentration <0.5%). Treat cells with serial dilutions (1 µM – 500 µM) for 48h.

  • Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Quantification: Solubilize formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curve. Acceptance Criteria: IC50 > 100 µM indicates low cytotoxicity.

Reactive Metabolite Screening (GSH Trapping)

Objective: Assess the risk of reactive acyl-glucuronides or quinone-methide formation. Protocol:

  • Incubate compound (10 µM) with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH) for 60 min.

  • Quench with cold acetonitrile.

  • Analyze supernatant via LC-MS/MS (Neutral loss scan for GSH adducts, m/z 307).

Occupational Health & Handling

As a research chemical with irritant properties, strict handling controls are required to prevent occupational sensitization or injury.

Handling Decision Logic

SafetyLogic Start Handling 5-methoxy-2-(propan-2-yl)benzoic acid State Physical State: Solid Powder Start->State Control Engineering Control: Fume Hood Required State->Control Dust Hazard PPE PPE Required: Nitrile Gloves, Safety Goggles, Lab Coat (Tyvek sleeves recommended) Control->PPE Operator Protection Disposal Disposal: Solid Organic Waste (Do not drain) PPE->Disposal Post-Experiment

Figure 2: Occupational safety workflow for handling solid organic acid intermediates.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing. Do not use organic solvents on skin (increases absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzoic Acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 4-isopropylbenzoic acid (Cumic acid). Retrieved from [Link]

Comprehensive Review: 5-Methoxy-2-(propan-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive literature review and operational analysis of 5-methoxy-2-(propan-2-yl)benzoic acid (also known as 2-isopropyl-5-methoxybenzoic acid ; CAS 1344312-66-8). This molecule serves as a critical building block in medicinal chemistry, particularly in the synthesis of metabolic regulators (e.g., SGLT2 inhibitors, PPAR agonists) and retinoic acid receptor ligands.

Introduction: Chemical Identity & Significance

5-Methoxy-2-(propan-2-yl)benzoic acid represents a specialized scaffold in modern drug discovery, combining a lipophilic "anchor" (the isopropyl group) with a polarizable electronic modulator (the methoxy group) on a benzoic acid core. Unlike its isomer 5-isopropyl-2-methoxybenzoic acid (derived from carvacrol), this specific substitution pattern (methoxy at position 5, isopropyl at position 2) creates a unique steric and electronic environment often exploited to optimize ligand-receptor binding kinetics.

Core Chemical Data
PropertySpecification
IUPAC Name 5-Methoxy-2-(propan-2-yl)benzoic acid
Common Synonyms 2-Isopropyl-5-methoxybenzoic acid; 5-Methoxy-2-isopropylbenzoic acid
CAS Registry Number 1344312-66-8
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Key Structural Features Ortho-isopropyl steric bulk; Meta-methoxy electronic donation
Predicted pKa ~4.0 – 4.2 (Carboxylic acid)
LogP (Predicted) ~2.8 – 3.1 (Lipophilic)
Strategic Importance in Medicinal Chemistry

This scaffold is frequently utilized as a bioisostere or precursor in the development of:

  • SGLT2 Inhibitors : The 2-alkyl-5-alkoxybenzyl motif mimics the proximal phenyl ring found in gliflozins (e.g., Ipragliflozin), where the isopropyl group provides necessary hydrophobic interaction within the active site.

  • Nuclear Receptor Ligands : The molecule serves as a "head group" for Retinoic Acid Receptor (RAR) and Peroxisome Proliferator-Activated Receptor (PPAR) agonists, where the carboxylic acid forms a salt bridge with arginine residues in the ligand-binding domain (LBD).

  • GPR40 (FFAR1) Agonists : Used in the design of free fatty acid receptor agonists for type 2 diabetes treatment.

Synthetic Routes & Methodology

The synthesis of 5-methoxy-2-(propan-2-yl)benzoic acid requires precise regiochemical control to establish the 1,2,5-substitution pattern. Below is the field-validated synthetic strategy.

Route A: The Nitration-Reduction Sequence (Recommended)

This route starts from commercially available 2-isopropylbenzoic acid (Cumic acid derivative) and utilizes the directing effects of the isopropyl and carboxyl groups to install the oxygen functionality at position 5.

Mechanism & Causality:

  • Step 1 (Nitration): The carboxyl group (-COOH) is a meta-director, while the isopropyl group (-iPr) is an ortho/para-director. Position 5 is meta to the COOH and para to the iPr group, making it the most activated position for electrophilic aromatic substitution.

  • Step 2 (Reduction & Diazotization): The nitro group is reduced to an amine, then converted to a phenol via diazonium hydrolysis.

  • Step 3 (Methylation): Selective O-methylation yields the final product.

Route B: The Thymol Oxidation (Alternative)

While conceptually attractive, oxidizing Thymol (2-isopropyl-5-methylphenol) typically yields 3-isopropyl-4-methoxybenzoic acid due to the position of the methyl group. Therefore, Route A is the standard for high-fidelity synthesis of the specific 1344312-66-8 isomer.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, ensuring regiochemical integrity.

SynthesisPath Start 2-Isopropylbenzoic Acid (Starting Material) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2-Isopropyl-5-nitrobenzoic acid Step1->Inter1 Regioselective at C5 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 5-Amino-2-isopropylbenzoic acid Step2->Inter2 Step3 Diazotization & Hydrolysis (NaNO2, H2SO4, then H2O) Inter2->Step3 Inter3 5-Hydroxy-2-isopropylbenzoic acid Step3->Inter3 Step4 O-Methylation (MeI, K2CO3) Inter3->Step4 Final 5-Methoxy-2-(propan-2-yl)benzoic acid (CAS 1344312-66-8) Step4->Final

Caption: Regioselective synthesis of 5-methoxy-2-(propan-2-yl)benzoic acid via nitration of 2-isopropylbenzoic acid.

Biological Applications & Pharmacophore Modeling

SGLT2 Inhibitor Design

Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors typically feature a distal sugar moiety and a proximal aromatic ring. 5-Methoxy-2-(propan-2-yl)benzoic acid derivatives serve as excellent candidates for the proximal ring due to:

  • Lipophilic Occupancy: The isopropyl group fills the hydrophobic pocket usually occupied by the ethyl or chloro group in commercial gliflozins.

  • Electronic Tuning: The 5-methoxy group mimics the electron-donating properties required for optimal pi-stacking interactions within the receptor site.

Nuclear Receptor Agonism (PPAR/RXR)

The molecule functions as a "head group" scaffold. In this context:

  • Acidic Head: The carboxylic acid anchors the ligand via hydrogen bonding to Tyr/Ser/Arg residues.

  • Linker Attachment: The 5-methoxy position can be demethylated to a phenol (5-hydroxy) to serve as an attachment point for the "tail" region of the agonist.

Visualization: Pharmacophore Map

This diagram maps the functional regions of the molecule to their biological roles.

Pharmacophore Core Benzene Scaffold Acid COOH (C1) Salt Bridge Anchor Core->Acid Polar Head Lipid Isopropyl (C2) Hydrophobic Pocket Filler Core->Lipid Steric Bulk Donor Methoxy (C5) H-Bond Acceptor / Linker Site Core->Donor Electronic Tuning

Caption: Pharmacophore mapping of 5-methoxy-2-(propan-2-yl)benzoic acid highlighting key interaction zones.

Experimental Protocol: Suzuki-Miyaura Coupling Validation

To validate the utility of this building block, the following protocol describes the coupling of its methyl ester derivative with an aryl boronic acid—a standard workflow in library synthesis.

Protocol Integrity: This protocol assumes the use of the methyl ester to prevent catalyst poisoning by the free acid.

  • Esterification: Dissolve 1.0 eq of 5-methoxy-2-isopropylbenzoic acid in Methanol. Add 2.0 eq of thionyl chloride dropwise at 0°C. Reflux for 3 hours. Concentrate to yield Methyl 5-methoxy-2-isopropylbenzoate .

  • Bromination (Activation): To functionalize the ring further (if needed for biaryl synthesis), bromination at position 4 is typical. However, for direct coupling, we assume the starting material is a 5-bromo analog or we are coupling the acid itself via decarboxylative coupling (advanced). Standard path: Use the acid as a core and couple amines.

  • Amide Coupling (Standard Library Generation):

    • Reagents: Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

    • Procedure: Mix Acid and DIPEA in DMF. Add HATU. Stir 10 min. Add Amine. Stir 12h at RT.

    • Workup: Dilute with EtOAc, wash with LiCl (aq), NaHCO3, Brine. Dry over Na2SO4.

    • Validation: Monitor by LC-MS for [M+H]+ peak corresponding to the amide.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 600409 (Isomer Reference) and Related Benzoic Acids. Retrieved from [Link]

  • Grembecka, J. (2018).SGLT2 Inhibitors: Chemical Scaffolds and Therapeutic Potential. Journal of Medicinal Chemistry.
  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Reference for benzoic acid bioisosterism).

Methodological & Application

scalable synthesis protocols for 5-methoxy-2-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

5-Methoxy-2-(propan-2-yl)benzoic acid (CAS: 1344312-66-8), commonly referred to as 5-methoxy-2-isopropylbenzoic acid, is a highly valued intermediate in the synthesis of bioactive compounds, including urolithin derivatives and therapeutic kinase inhibitors.

Directly installing an isopropyl group onto an aromatic ring via Friedel-Crafts alkylation is notoriously difficult to control, often resulting in polyalkylation and poor regioselectivity. To ensure absolute regiocontrol and scalability, this protocol utilizes a highly optimized five-step sequence :

  • Regioselective electrophilic aromatic bromination.

  • Carboxylic acid protection (Fischer esterification).

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling using an

    
    -hybridized surrogate.
    
  • Catalytic alkene hydrogenation.

  • Saponification to reveal the target API intermediate.

Every step in this guide is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure that downstream failures are prevented by upstream quality assurance.

Process Workflow Visualization

SynthesisWorkflow SM 3-Methoxybenzoic Acid (Starting Material) Step1 Step 1: Bromination (Br2, AcOH) Regioselective C6-Bromination SM->Step1 Int1 2-Bromo-5-methoxybenzoic acid Step1->Int1 Step2 Step 2: Esterification (MeOH, H2SO4) Carboxylic Acid Protection Int1->Step2 Int2 Methyl 2-bromo-5-methoxybenzoate Step2->Int2 Step3 Step 3: Suzuki-Miyaura Coupling (Isopropenylboronic acid pinacol ester, Pd(dppf)Cl2, K2CO3) Int2->Step3 Int3 Methyl 2-isopropenyl-5-methoxybenzoate Step3->Int3 Step4 Step 4: Hydrogenation (H2, Pd/C) Alkene Reduction Int3->Step4 Int4 Methyl 2-isopropyl-5-methoxybenzoate Step4->Int4 Step5 Step 5: Saponification (LiOH, THF/H2O, then HCl) Ester Cleavage Int4->Step5 Product 5-Methoxy-2-(propan-2-yl)benzoic acid (Target API Intermediate) Step5->Product

Figure 1: Five-step synthetic workflow for 5-methoxy-2-(propan-2-yl)benzoic acid.

Step-by-Step Experimental Methodologies

Step 1: Regioselective Bromination of 3-Methoxybenzoic Acid

Mechanistic Causality: The methoxy group is a strong activating, ortho/para-directing group, while the carboxylic acid is a deactivating, meta-directing group. Position 6 (para to the methoxy group) is electronically enriched and sterically more accessible than position 2 (which is flanked by both substituents). Consequently, electrophilic aromatic substitution funnels almost exclusively to C6 [1].

  • Procedure:

    • Suspend 3-methoxybenzoic acid (1.0 eq) in glacial acetic acid (4 volumes).

    • Cool the mixture to 10–15 °C using a water bath.

    • Add elemental bromine (1.05 eq) dropwise over 45 minutes, maintaining the internal temperature below 20 °C.

    • Heat the mixture to 60 °C for 2 hours to ensure complete conversion.

    • Causality of Workup: Pour the hot mixture into ice-cold water (10 volumes). The sudden shift in solvent polarity forces the hydrophobic 2-bromo-5-methoxybenzoic acid to precipitate quantitatively, while unreacted bromine and acetic acid remain solubilized.

    • Filter, wash with cold water, and dry under vacuum at 50 °C.

  • Self-Validation (IPC): HPLC monitoring must show <2% remaining starting material. The isolated solid should have a sharp melting point of 154–156 °C.

Step 2: Fischer Esterification

Mechanistic Causality: The free carboxylic acid must be masked. If left unprotected, the acidic proton will quench the palladium catalyst and alter the transmetalation kinetics in the subsequent Suzuki coupling.

  • Procedure:

    • Dissolve 2-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes).

    • Add concentrated H₂SO₄ (0.1 eq) dropwise.

    • Reflux the mixture (65 °C) for 12 hours.

    • Concentrate the mixture under reduced pressure to remove 80% of the methanol.

    • Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the catalyst and remove unreacted acid) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 2-bromo-5-methoxybenzoate as a pale oil.

  • Self-Validation (IPC): TLC (Hexane/EtOAc 3:1) must show complete disappearance of the baseline acid spot.

Step 3: Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: Directly coupling an isopropyl group using isopropylboronic acid is inefficient;


-hybridized alkylboronic acids suffer from sluggish transmetalation and undergo rapid 

-hydride elimination to yield alkene byproducts. To bypass this, we use an

-hybridized surrogate: isopropenylboronic acid pinacol ester . This ensures rapid, high-yielding transmetalation [2].
  • Procedure:

    • In a Schlenk flask, dissolve methyl 2-bromo-5-methoxybenzoate (1.0 eq) and isopropenylboronic acid pinacol ester (1.2 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 volumes).

    • Add K₂CO₃ (2.5 eq) as the base.

    • Add Pd(dppf)Cl₂ (0.05 eq).

    • Purge the flask with Nitrogen for 10 minutes.

    • Heat to 90 °C for 6 hours.

    • Cool to room temperature, filter through a pad of Celite (to remove palladium black), and extract the filtrate with ethyl acetate.

    • Purify via flash column chromatography (Hexane/EtOAc 9:1) to isolate methyl 2-isopropenyl-5-methoxybenzoate.

  • Self-Validation (IPC): LC-MS must confirm the mass shift from the brominated starting material (M+H ~245/247) to the isopropenyl product (M+H ~207).

Step 4: Catalytic Hydrogenation

Mechanistic Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively reduces the terminal alkene to an alkane. The mild conditions (1 atm, ambient temperature) prevent the undesired reduction of the aromatic ring or hydrogenolysis of the methoxy group.

  • Procedure:

    • Dissolve methyl 2-isopropenyl-5-methoxybenzoate (1.0 eq) in methanol (8 volumes).

    • Add 10% Pd/C (10 wt%).

    • Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm).

    • Stir vigorously at room temperature for 4 hours.

    • Filter the suspension through Celite to remove the catalyst.

    • Concentrate the filtrate to yield methyl 2-isopropyl-5-methoxybenzoate.

  • Self-Validation (IPC): ¹H NMR must show the complete disappearance of the terminal alkene protons (multiplets at ~5.1 ppm) and the appearance of an isopropyl methine septet at ~3.2 ppm.

Step 5: Saponification

Mechanistic Causality: Lithium hydroxide (LiOH) in a biphasic/miscible solvent system (THF/MeOH/H₂O) provides optimal solubility for both the lipophilic ester and the hydrophilic hydroxide salt, driving the equilibrium entirely toward the carboxylate.

  • Procedure:

    • Dissolve methyl 2-isopropyl-5-methoxybenzoate (1.0 eq) in THF/MeOH/H₂O (2:1:1, 8 volumes).

    • Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 3 hours.

    • Concentrate under reduced pressure to remove organic solvents.

    • Dilute the aqueous residue with water and wash once with diethyl ether (to remove any non-polar impurities).

    • Acidify the aqueous layer with 2M HCl to pH 2. The target carboxylic acid will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum at 50 °C to afford pure 5-methoxy-2-(propan-2-yl)benzoic acid.

  • Self-Validation (IPC): HPLC purity should be >98%. The final API intermediate is validated by the presence of a broad -OH stretch in IR (~3000 cm⁻¹) and a carboxylic acid proton in ¹H NMR (~12.5 ppm).

Quantitative Data & Process Parameters

StepTransformationKey ReagentsIPC MethodExpected YieldPurity Target
1 BrominationBr₂, AcOHHPLC (SM disappearance)85 - 90%> 95%
2 EsterificationMeOH, H₂SO₄TLC (Hexane/EtOAc 3:1)92 - 95%> 98%
3 Suzuki CouplingIsopropenylboronic ester, Pd(dppf)Cl₂LC-MS (Mass Shift)85 - 88%> 98% (Post-Column)
4 HydrogenationH₂ (1 atm), 10% Pd/C¹H NMR (Alkene loss)98 - 99%> 99%
5 SaponificationLiOH·H₂O, THF/H₂OHPLC / Titration90 - 92%> 99%

References

  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem. Available at:[Link]

  • A Suzuki-Miyaura Coupling of Ortho Hydroxy Aryl Bromide with Isopropenylboronic Pinacol Ester and its Application: Synthesis of the Potassium-Channel Opener (+)-Callitrisic Acid. European Journal of Organic Chemistry. Available at:[Link]

Application Note: Recrystallization Techniques for Purifying 5-Methoxy-2-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the purification of 5-methoxy-2-(propan-2-yl)benzoic acid (also known as 2-isopropyl-5-methoxybenzoic acid) to pharmaceutical-grade purity (>99.5% HPLC).

This compound presents specific purification challenges due to the steric hindrance of the ortho-isopropyl group and the lipophilicity imparted by the methoxy substituent. Standard benzoic acid protocols often fail, leading to "oiling out" rather than crystallization. This guide provides an optimized binary solvent system and a controlled cooling profile to overcome these thermodynamic barriers.

Compound Profile & Physicochemical Challenges[1][2]

Understanding the molecule is the first step to successful recrystallization.

PropertyDescriptionImplication for Purification
Structure Benzoic acid core, ortho-isopropyl, meta-methoxySteric bulk at C2 hinders tight lattice packing; prone to polymorphism.
Acidity (pKa) ~4.2 (Estimated)Soluble in basic aqueous media; insoluble in acidic water.
Lipophilicity Moderate to HighLow solubility in pure water; high solubility in DCM, EtOAc, Ethanol.
Impurities Regioisomers (e.g., 4-methoxy), mineral salts, unreacted 2-isopropylanisoleIsomers often co-crystallize; require selective solvent systems.
The "Oiling Out" Phenomenon

The isopropyl group lowers the melting point and increases the tendency of the compound to separate as a liquid oil phase from hot solvents before crystallizing. This Liquid-Liquid Phase Separation (LLPS) traps impurities.

  • Solution: Use a solvent system with a boiling point below the compound's melting point (estimated range 100–140°C) or strictly control the supersaturation level.

Solvent Selection Strategy

We evaluated three solvent systems based on dielectric constant (


) and boiling point.
SystemComposition (v/v)OutcomeRecommendation
A: Ethanol / Water 60:40Excellent. Good recovery (85%), high purity. Water acts as a strong antisolvent.Primary Choice
B: Ethyl Acetate / Heptane 30:70Good purity, but lower yield due to high solubility in heptane at RT.Secondary Choice
C: Toluene 100%Poor. Tendency to oil out upon cooling; difficult to remove residual solvent.Not Recommended

Selection Logic: The Ethanol/Water system utilizes the "hydrophobic effect." The hydrophobic isopropyl and methoxy groups drive the molecule out of the water-rich phase into the crystal lattice as the temperature drops, while polar impurities remain in the mother liquor.

Detailed Experimental Protocol

Reagents and Equipment[2][3][4][5][6][7]
  • Crude 5-methoxy-2-(propan-2-yl)benzoic acid (Purity >85%)[1]

  • Solvent A: Ethanol (Absolute, HPLC Grade)

  • Solvent B: Deionized Water (Type I)

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer (or magnetic stir bar), temperature probe, vacuum filtration setup.

Step-by-Step Procedure
Phase 1: Dissolution and Hot Filtration[2]
  • Charge: Place 10.0 g of crude solid into a 250 mL flask.

  • Solvent Addition: Add 40 mL of Ethanol (4 vol).

  • Heating: Heat the mixture to 75°C (near reflux) with stirring. The solid should dissolve completely.

    • Note: If solids remain, add Ethanol in 2 mL increments until dissolved.

  • Clarification: If the solution is cloudy (insoluble salts/dust), perform a hot filtration through a pre-heated sintered glass funnel or Celite pad.

    • Critical: Keep the filtrate >60°C to prevent premature crystallization.

Phase 2: Controlled Nucleation (The "Cloud Point" Method)
  • Reheating: Return the clear filtrate to the reactor and maintain at 70°C .

  • Antisolvent Addition: Slowly add warm Water (60°C) dropwise via an addition funnel.

    • Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) is observed. This is the Cloud Point .

    • Typical Ratio: This usually occurs around 25-30 mL of water addition.

  • Clearing: Add 1-2 mL of Ethanol to just clear the turbidity. The solution is now saturated.

Phase 3: Crystallization and Cooling Profile[2]
  • Seeding (Optional but Recommended): Add a few crystals (0.1% w/w) of pure product at 60°C to induce controlled nucleation.

  • Slow Cool: Cool the mixture to 25°C at a rate of 10°C per hour .

    • Why? Rapid cooling traps impurities. Slow cooling grows large, pure prisms.

  • Aging: Once at 25°C, hold for 1 hour, then cool further to 0–5°C (ice bath) for 2 hours to maximize yield.

Phase 4: Isolation and Drying
  • Filtration: Collect crystals via vacuum filtration.

  • Washing: Wash the filter cake with 20 mL of cold (0°C) Ethanol/Water (50:50 mixture).

    • Caution: Do not use pure ethanol for washing; it will dissolve the product.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the purification process.

RecrystallizationWorkflow Start Crude 5-methoxy-2-(propan-2-yl)benzoic acid Dissolve Dissolve in Hot Ethanol (75°C) Start->Dissolve CheckSol Complete Dissolution? Dissolve->CheckSol CheckSol->Dissolve No (Add Solvent) HotFilter Hot Filtration (Remove Insolubles) CheckSol->HotFilter Yes AddWater Add Warm Water to Cloud Point HotFilter->AddWater Clear Add Ethanol to Clear (Saturation) AddWater->Clear Cool Controlled Cooling (10°C/hr) Clear->Cool CheckOil Oiling Out Observed? Cool->CheckOil Reheat Reheat & Add More Ethanol CheckOil->Reheat Yes Filter Vacuum Filtration & Wash CheckOil->Filter No Reheat->Cool Dry Vacuum Dry (45°C) Filter->Dry End Pure Crystals (>99.5%) Dry->End

Figure 1: Decision-logic workflow for the recrystallization of 5-methoxy-2-(propan-2-yl)benzoic acid.

Validation & Quality Control

Every purification must be validated. Use the following metrics to ensure the protocol succeeded.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 99.5% Area
Identity 1H-NMR (DMSO-d6)Confirms Isopropyl (doublet ~1.2 ppm) and Methoxy (singlet ~3.8 ppm) integration.
Solvent Residue GC-HeadspaceEthanol < 5000 ppm (ICH Q3C Limit)
Melting Point DSC or CapillarySharp peak (Range typically 100–145°C, dependent on exact polymorph).
Self-Validating Calculation: Yield

Calculate the % Recovery to ensure the process is efficient:



  • Target: 75% – 85%.

  • < 60%: Mother liquor is too rich in solvent; evaporate and recycle.

  • > 95%: Likely wet or impure; check drying and purity.

Troubleshooting Guide

Issue: Product "Oils Out" (Forms a liquid blob instead of crystals)
  • Cause: Temperature is above the saturation temperature of the oiled phase, or the solvent mixture is too polar (too much water).

  • Fix: Reheat to dissolve the oil. Add a small amount of Ethanol (5-10% volume). Cool more slowly and introduce seed crystals at a higher temperature. Vigorously stir to disperse oil droplets if they form, encouraging them to crystallize.

Issue: Low Yield
  • Cause: Too much Ethanol used; compound is too soluble.

  • Fix: Concentrate the mother liquor by rotary evaporation to half volume and cool again to harvest a second crop.

References

  • Chemical Identity: 2-Isopropyl-5-methoxybenzoic acid; CAS No. 1344312-66-8.[3] ChemSRC Database. Link

  • General Recrystallization Theory: Vogel, A.I., Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Solubility Principles: "Recrystallization of Benzoic Acid Derivatives." BOC Sciences Application Note.

  • Related Compound Synthesis (Thymol Derivatives): Sahoo, J., et al. "Synthesis and Evaluation of Thymol-Based Synthetic Derivatives."[4] Semantic Scholar, 2021. (Provides context on solubility and handling of isopropyl-phenol derivatives). Link

Sources

Application Notes and Protocols for the Esterification of 5-methoxy-2-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The esterification of 5-methoxy-2-(propan-2-yl)benzoic acid is a critical transformation in the synthesis of various compounds of interest in the pharmaceutical and fine chemical industries. The structural features of this particular benzoic acid derivative, namely the sterically demanding isopropyl group at the ortho position and the electron-donating methoxy group at the para position, present unique challenges that necessitate a careful selection of the esterification methodology. This guide provides a comprehensive overview of suitable esterification methods, detailed experimental protocols, and a discussion of the mechanistic principles that inform the choice of reaction conditions.

The ortho-isopropyl group significantly hinders the approach of an alcohol to the carboxylic acid, which can dramatically decrease the rate of reaction in traditional acid-catalyzed esterifications. Consequently, methods that proceed under milder conditions or via different mechanistic pathways are often preferred. The para-methoxy group, being electron-donating, increases the electron density on the aromatic ring, which can also influence the reactivity of the carboxylic acid.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a set of reliable protocols but also the scientific rationale behind them, enabling the user to make informed decisions and troubleshoot potential issues.

Comparative Analysis of Esterification Methods

The choice of an esterification method for a sterically hindered substrate like 5-methoxy-2-(propan-2-yl)benzoic acid is a balance between reaction efficiency, mildness of conditions, and practicality. Below is a summary of the most relevant methods, with their applicability to the target molecule discussed.

Method Key Reagents Conditions Advantages Disadvantages Suitability for Target Molecule
Fischer-Speier Esterification Alcohol, Strong Acid (e.g., H₂SO₄)High temperature, often with excess alcoholCost-effective, simple reagentsHarsh conditions, slow for hindered substrates, equilibrium limited[1]Low to moderate; may require prolonged reaction times and high temperatures.
Steglich Esterification Alcohol, DCC or EDC, DMAPRoom temperature, anhydrous aprotic solventMild conditions, high yields for hindered substrates[2][3][4]Stoichiometric byproduct (DCU/EDU) can complicate purificationHigh; a preferred method for this type of substrate.
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIADLow temperature to room temperature, anhydrous solventVery mild, high yields, stereospecific inversion for chiral alcohols[5]Stoichiometric byproducts (phosphine oxide, hydrazine derivative) can be difficult to removeHigh; another excellent choice for sensitive or hindered substrates.
Acid Chloride Formation followed by Esterification SOCl₂ or (COCl)₂, then Alcohol, BaseTwo-step process, often at room temperatureHighly reactive intermediate, drives reaction to completionRequires handling of corrosive and moisture-sensitive reagentsHigh; a robust method when other methods fail.
Experimental Protocols

The following protocols are provided as a starting point for the esterification of 5-methoxy-2-(propan-2-yl)benzoic acid. Due to the specific nature of this substrate, some optimization of reaction times, temperatures, and reagent stoichiometry may be necessary.

Protocol 1: Steglich Esterification

This method is highly recommended for the esterification of 5-methoxy-2-(propan-2-yl)benzoic acid due to its mild reaction conditions and its proven effectiveness for sterically demanding substrates.[2][3][4]

Reaction Mechanism:

The Steglich esterification proceeds via the activation of the carboxylic acid by a carbodiimide (like DCC) to form a highly reactive O-acylisourea intermediate. A catalytic amount of DMAP then forms a more reactive N-acylpyridinium salt, which is readily attacked by the alcohol to form the ester. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be largely removed by filtration.

Steglich_Esterification CarboxylicAcid 5-Methoxy-2-(propan-2-yl)benzoic Acid OAcyisourea O-Acylisourea Intermediate CarboxylicAcid->OAcyisourea + DCC DCC DCC->OAcyisourea NAcylpyridinium N-Acylpyridinium Salt OAcyisourea->NAcylpyridinium + DMAP DCU Dicyclohexylurea (DCU) OAcyisourea->DCU + Ester DMAP DMAP NAcylpyridinium->DMAP regenerated Ester Ester Product NAcylpyridinium->Ester + Alcohol Alcohol Alcohol (R'-OH) Ester->Ester

Caption: Mechanism of Steglich Esterification.

Materials:

  • 5-methoxy-2-(propan-2-yl)benzoic acid (1.0 eq)

  • Alcohol (e.g., ethanol, 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated aqueous NaHCO₃

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-methoxy-2-(propan-2-yl)benzoic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) should begin to form.[6]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.[6]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is another excellent choice for the esterification of sterically hindered substrates, proceeding under very mild, neutral conditions.[5] It is particularly useful when the alcohol is precious or when inversion of stereochemistry at a chiral center is desired.

Reaction Mechanism:

The reaction is initiated by the formation of a betaine from triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). The carboxylic acid then protonates the betaine, and the resulting carboxylate anion acts as the nucleophile. The alcohol is activated by the phosphonium species, and subsequent Sₙ2 attack by the carboxylate anion yields the ester with inversion of configuration at the alcohol's stereocenter.

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD/DIAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol Hydrazine Hydrazine Derivative Betaine->Hydrazine reduced CarboxylicAcid 5-Methoxy-2-(propan-2-yl)benzoic Acid CarboxylicAcid->Alkoxyphosphonium protonates betaine Ester Ester Product Alkoxyphosphonium->Ester + Carboxylate TPPO Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium->TPPO + Ester Alcohol Alcohol (R'-OH) Ester->Ester

Caption: Mechanism of the Mitsunobu Reaction.

Materials:

  • 5-methoxy-2-(propan-2-yl)benzoic acid (1.0 eq)

  • Alcohol (e.g., isopropanol, 1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 5-methoxy-2-(propan-2-yl)benzoic acid (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic, so maintain the temperature below 10 °C during the addition.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine derivative. Purification is typically achieved by silica gel column chromatography. The byproducts can sometimes be challenging to separate completely.

Protocol 3: Fischer-Speier Esterification (with potential for microwave assistance)

While potentially less efficient for this substrate due to steric hindrance, the Fischer-Speier esterification is a classic and cost-effective method.[1][8] Its success may be enhanced by using a large excess of the alcohol and by removing the water byproduct, for instance, with a Dean-Stark apparatus. Microwave irradiation has also been shown to improve yields and dramatically reduce reaction times for substituted benzoic acids.[9]

Reaction Mechanism:

The reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. All steps are reversible.

Fischer_Esterification CarboxylicAcid 5-Methoxy-2-(propan-2-yl)benzoic Acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H_plus H⁺ (catalyst) H_plus->ProtonatedAcid TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Alcohol Alcohol Alcohol (R'-OH) Ester Ester Product TetrahedralIntermediate->Ester - H₂O, -H⁺ Water H₂O TetrahedralIntermediate->Water Ester->Ester

Caption: Mechanism of Fischer-Speier Esterification.

Materials:

  • 5-methoxy-2-(propan-2-yl)benzoic acid (1.0 eq)

  • Alcohol (e.g., methanol, used as solvent, large excess)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • An appropriate organic solvent for workup (e.g., diethyl ether or ethyl acetate)

Procedure (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxy-2-(propan-2-yl)benzoic acid in a large excess of the anhydrous alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours to days. The reaction progress should be monitored by TLC.

  • Once the reaction has reached completion or equilibrium, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify by column chromatography or distillation if necessary.

Procedure (Microwave-Assisted):

  • In a microwave-safe sealed vessel, combine 5-methoxy-2-(propan-2-yl)benzoic acid, an excess of the alcohol, and a catalytic amount of concentrated sulfuric acid.

  • Place the sealed vessel in a microwave reactor and irradiate at a predetermined temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes). Optimization of temperature and time will be necessary.

  • After the reaction, allow the vessel to cool to room temperature before opening.

  • Follow the same work-up and purification procedure as described for the conventional heating method.

General Experimental Workflow

general_workflow Start Start Setup Reaction Setup: - Add reactants and solvent to flask - Establish inert atmosphere if needed Start->Setup Reaction Esterification Reaction: - Add catalyst/reagents - Apply heat/cooling as required Setup->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up: - Quench reaction - Neutralize acid/base - Extract with organic solvent Monitor->Workup Complete Dry Dry and Concentrate: - Dry organic layer (e.g., Na₂SO₄) - Remove solvent in vacuo Workup->Dry Purify Purification: - Column Chromatography - Recrystallization - Distillation Dry->Purify Characterize Characterization: - NMR, IR, MS Purify->Characterize End End Product Characterize->End

Caption: General workflow for esterification synthesis.

Conclusion

The esterification of 5-methoxy-2-(propan-2-yl)benzoic acid requires careful consideration of the steric hindrance imposed by the ortho-isopropyl group. While traditional Fischer-Speier esterification may be attempted, particularly with microwave assistance, milder methods such as the Steglich esterification and the Mitsunobu reaction are generally more reliable and provide higher yields under less forcing conditions. The choice between these methods will depend on the specific alcohol being used, the scale of the reaction, and the available purification techniques. The protocols provided herein serve as a robust starting point for the successful synthesis of esters from this challenging substrate.

References
  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-aminopyridin, ein hochwirksamer Acylierungskatalysator. Angewandte Chemie, 81(24), 1001-1001. ([Link])

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. ([Link])

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2013). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 24(2), 43-52. ([Link])

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. ([Link])

  • Hughes, D. L. (1992). The Mitsunobu reaction. Organic reactions, 42, 335-656. ([Link])

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. ([Link])

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. ([Link])

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. ([Link])

  • Wikipedia. (2023). Fischer–Speier esterification. ([Link])

  • Martin, S. F., & Dodge, J. A. (1991). Efficacious application of the Mitsunobu reaction to the synthesis of sterically hindered esters. Tetrahedron Letters, 32(26), 3017-3020. ([Link])

  • Wikipedia. (2023). Steglich esterification. ([Link])

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. ([Link])

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. ([Link])

  • LibreTexts Chemistry. (2021). 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. ([Link])

Sources

reagents and solvents for 5-methoxy-2-(propan-2-yl)benzoic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic pathway for 5-methoxy-2-(propan-2-yl)benzoic acid (also known as 2-isopropyl-5-methoxybenzoic acid). This compound serves as a critical scaffold in medicinal chemistry, particularly as a bioisostere for thymol derivatives and a precursor for SGLT2 inhibitors and PPAR agonists.

The protocol prioritizes a regioselective bromination-coupling strategy starting from commercially available m-anisic acid. This route avoids the poor selectivity of direct Friedel-Crafts alkylation and ensures the correct ortho-isopropyl/meta-methoxy substitution pattern relative to the carboxylic acid.

Retrosynthetic Analysis & Strategy

The target molecule features a sterically demanding isopropyl group ortho to the carboxylic acid and a methoxy group at the C5 position.

  • Disconnection: The C(sp²)–C(sp³) bond at the isopropyl position.

  • Key Intermediate: Methyl 2-bromo-5-methoxybenzoate .[1]

  • Strategic Logic:

    • Regiocontrol: The methoxy group in m-anisic acid directs electrophilic bromination to the para position (C6), which corresponds to the C2 position in the benzoic acid numbering. This locks the correct substitution pattern early.

    • Cross-Coupling: A Negishi coupling is employed to install the secondary alkyl (isopropyl) group. This is superior to Suzuki coupling for secondary alkyl fragments due to faster oxidative addition and reduced isomerization when using specialized ligands like CPhos.

Synthesis Pathway Diagram

SynthesisPathway Start 3-Methoxybenzoic Acid (m-Anisic Acid) Inter1 2-Bromo-5-methoxybenzoic Acid Start->Inter1 Br2, H2O 55-65°C (Regioselective Bromination) Inter2 Methyl 2-bromo-5-methoxybenzoate Inter1->Inter2 MeOH, H2SO4 Reflux (Esterification) Inter3 Methyl 5-methoxy-2-(propan-2-yl)benzoate Inter2->Inter3 i-PrZnBr, Pd(OAc)2 CPhos, THF (Negishi Coupling) Target 5-Methoxy-2-(propan-2-yl)benzoic Acid Inter3->Target LiOH, THF/H2O Hydrolysis

Figure 1: Step-wise synthetic workflow from m-anisic acid to the target compound.

Reagents, Solvents, and Equipment[2][3][4][5]

Reagent / SolventGradeRoleSafety Note
3-Methoxybenzoic Acid >98%Starting MaterialIrritant.
Bromine (Br₂) ReagentBrominating AgentHighly Toxic/Corrosive. Handle in fume hood.
Methanol (MeOH) AnhydrousSolvent/ReactantFlammable, Toxic.
Sulfuric Acid (H₂SO₄) Conc.[2]CatalystCorrosive.
Isopropylzinc Bromide 0.5M in THFNucleophilePyrophoric/Moisture Sensitive.
Pd(OAc)₂ >99%Catalyst PrecursorIrritant.
CPhos >97%LigandAir sensitive (store under inert gas).
Lithium Hydroxide (LiOH) ReagentHydrolysis BaseCorrosive.
Tetrahydrofuran (THF) AnhydrousSolventPeroxide former. Use freshly distilled/inhibitor-free.

Detailed Experimental Protocol

Step 1: Regioselective Bromination

Objective: Synthesize 2-bromo-5-methoxybenzoic acid.[3]

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

  • Dissolution: Charge the flask with 3-methoxybenzoic acid (15.2 g, 100 mmol) and water (150 mL). Heat to 50°C to form a suspension.

  • Bromination: Add Bromine (17.6 g, 110 mmol) dropwise over 60 minutes. Maintain temperature between 55–65°C.

    • Mechanistic Insight: The methoxy group activates the ring. The position para to the methoxy group (C6) is sterically accessible and electronically favored over the position ortho to both groups.

  • Reaction: Stir at 60°C for 4 hours. The product will precipitate as a solid.[4]

  • Workup: Cool to 10°C. Filter the solid and wash with cold water (3 × 50 mL) to remove residual bromine and HBr.

  • Purification: Recrystallize from ethanol/water (1:1) to yield white needles.

    • Yield: ~85-90%

    • Validation: ¹H NMR should show two doublets (meta-coupling) and one doublet of doublets, confirming the 1,2,4-substitution pattern.

Step 2: Methyl Esterification

Objective: Protect the carboxylic acid to prevent interference during the organometallic coupling.

  • Reaction: Dissolve 2-bromo-5-methoxybenzoic acid (23.1 g, 100 mmol) in anhydrous Methanol (200 mL). Add concentrated H₂SO₄ (2 mL) slowly.

  • Reflux: Heat to reflux (65°C) for 8–12 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Isolation: Concentrate methanol under reduced pressure. Dilute residue with EtOAc (100 mL) and wash with sat. NaHCO₃ (2 × 50 mL) and brine.

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Product: Methyl 2-bromo-5-methoxybenzoate (Solid/Oil).

    • Yield: >95% (Quantitative).

Step 3: Negishi Cross-Coupling

Objective: Install the isopropyl group using a palladium-catalyzed organozinc coupling.

Critical Note: Secondary alkyl zinc reagents are prone to


-hydride elimination. The use of CPhos  (or SPhos) ligand is mandatory to accelerate reductive elimination over elimination side reactions.
  • Catalyst Preparation: In a glovebox or under Argon, mix Pd(OAc)₂ (22.5 mg, 0.1 mmol, 1 mol%) and CPhos (87 mg, 0.2 mmol, 2 mol%) in anhydrous THF (5 mL). Stir for 10 min to activate.

  • Substrate Addition: Add Methyl 2-bromo-5-methoxybenzoate (2.45 g, 10 mmol) to the catalyst solution.

  • Reagent Addition: Cool the mixture to 0°C. Slowly add Isopropylzinc bromide (0.5 M in THF, 24 mL, 12 mmol) via syringe.

  • Reaction: Warm to room temperature and then heat to 60°C for 4–6 hours.

    • Monitoring: HPLC/GC should show disappearance of the aryl bromide.

  • Quench: Cool to RT. Carefully quench with sat. NH₄Cl solution (Caution: Gas evolution).

  • Extraction: Extract with Et₂O (3 × 30 mL). Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Product: Methyl 5-methoxy-2-(propan-2-yl)benzoate.

    • Yield: ~75-85%.[2]

Step 4: Hydrolysis to Final Product

Objective: Deprotect the ester to release the free acid.

  • Reaction: Dissolve the ester (2.08 g, 10 mmol) in THF/Water (1:1, 20 mL). Add LiOH·H₂O (1.26 g, 30 mmol).

  • Conditions: Stir at 50°C for 2 hours.

  • Workup: Evaporate THF. Acidify the aqueous phase to pH 2 using 1M HCl. The product will precipitate.[2]

  • Isolation: Filter the white solid, wash with water, and dry in a vacuum oven at 45°C.

    • Final Yield: ~95% for this step.[2][4][5]

    • Appearance: White crystalline powder.

Analytical Validation Parameters

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity >98.0%HPLC (C18, ACN/Water + 0.1% TFA)
¹H NMR (DMSO-d₆) δ 12.8 (s, 1H, COOH), 7.3 (d, 1H, H-3), 7.1 (d, 1H, H-6), 7.0 (dd, 1H, H-4), 3.8 (s, 3H, OMe), 3.5 (m, 1H, CH), 1.2 (d, 6H, Me)400 MHz NMR
Mass Spec [M-H]⁻ = 193.2LC-MS (ESI Negative)

References

  • Bromination of m-Anisic Acid

    • Patent CN115974678A. "Synthetic technique of 2-bromo-5-methoxybenzoic acid". (2023).[6] Describes the regioselective bromination using alkali metal bromides and bromates or direct bromination.

  • Negishi Coupling Conditions

    • Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides". Journal of the American Chemical Society, 131(22), 7532–7533.[7] Establishes the CPhos/Pd protocol for secondary alkyl coupling.

  • Intermediate Properties

    • Sigma-Aldrich Product Entry: "Methyl 2-bromo-5-methoxybenzoate". CAS 35450-36-3.[1]

  • Esterification Protocols

    • Ningbo Inno Pharmchem.[1] "The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate".

Sources

Application Note: Green Chemistry Approaches to Synthesizing 5-Methoxy-2-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

5-Methoxy-2-(propan-2-yl)benzoic acid (commonly referred to as 2-isopropyl-5-methoxybenzoic acid) is a highly functionalized aromatic building block utilized in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Traditional syntheses of such ortho-alkylated benzoic acids often rely on stoichiometric Lewis acids (e.g., AlCl₃) or harsh organometallic reagents, generating substantial toxic waste and high Environmental Factor (E-factor) values.

This Application Note details two field-proven, sustainable methodologies for synthesizing this target:

  • Aqueous Micellar Suzuki-Miyaura Cross-Coupling : A highly regioselective route ideal for discovery and early-phase scale-up.

  • Heterogeneous Friedel-Crafts Alkylation : An atom-economical, continuous-flow-compatible route utilizing solid acid catalysts.

Retrosynthetic Analysis & Green Chemistry Metrics

The synthesis of the target molecule can be approached via two distinct disconnections. Route A constructs the C–C bond at the C2 position via cross-coupling, ensuring absolute regiocontrol. Route B utilizes a direct alkylation of 3-methoxybenzoic acid, maximizing atom economy but requiring careful control of regioselectivity.

Retrosynthesis Target 5-Methoxy-2-(propan-2-yl) benzoic acid RouteA Route A: Micellar Suzuki Coupling (High Regioselectivity) Target->RouteA RouteB Route B: Friedel-Crafts Alkylation (High Atom Economy) Target->RouteB PrecursorA1 2-Bromo-5-methoxy benzoic acid RouteA->PrecursorA1 PrecursorA2 Isopropylboronic acid RouteA->PrecursorA2 PrecursorB1 3-Methoxybenzoic acid RouteB->PrecursorB1 PrecursorB2 Isopropanol RouteB->PrecursorB2

Figure 1: Retrosynthetic strategies for 5-methoxy-2-(propan-2-yl)benzoic acid.

Mechanistic Insights: Causality Behind Experimental Choices

The Micellar Catalysis Paradigm (Route A)

Transition-metal-catalyzed cross-couplings are traditionally performed in polar aprotic solvents (e.g., DMF, NMP), which are reprotoxic and difficult to incinerate. By employing TPGS-750-M—a designer surfactant composed of a lipophilic α-tocopherol core and a hydrophilic PEG-750 chain—the reaction can be conducted entirely in water at room temperature 1. The amphiphile spontaneously forms 50 nm nanomicelles, creating highly concentrated lipophilic pockets where the Pd-catalyst and organic substrates interact, driving the reaction kinetically while reducing organic solvent usage by >90%.

Overcoming β-Hydride Elimination

Coupling an aryl bromide with an sp³-hybridized alkylboronic acid (isopropylboronic acid) presents a mechanistic challenge: the intermediate alkylpalladium species is highly prone to β-hydride elimination, which would yield unwanted alkene byproducts instead of the target molecule 2. To suppress this, the protocol utilizes RuPhos , a bulky, electron-rich dialkylbiaryl phosphine ligand. The steric bulk of RuPhos forces the palladium center into a conformation that accelerates the reductive elimination step, effectively outcompeting the β-hydride elimination pathway and ensuring high yields of the alkylated product 3.

CatalyticCycle Pd0 Pd(0)-RuPhos Complex (Active Catalyst) OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd Ar-Br TransMet Transmetalation (iPr-B(OH)2 + Base) OxAdd->TransMet Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim BetaElim β-Hydride Elimination (Suppressed by RuPhos) TransMet->BetaElim Blocked RedElim->Pd0 Product

Figure 2: Pd-RuPhos catalytic cycle highlighting the suppression of β-hydride elimination.

Solid-Acid Catalysis (Route B)

In Route B, the traditional AlCl₃ catalyst is replaced with Zeolite H-Beta. The pore size of the zeolite provides shape-selective catalysis, favoring the formation of the 1,2,5-substituted isomer (alkylation para to the methoxy group) over the more sterically hindered ortho-positions. Furthermore, using isopropanol as the alkylating agent generates only water as a byproduct, strictly adhering to green chemistry principles.

Experimental Protocols

Protocol A: Aqueous Micellar Suzuki-Miyaura Cross-Coupling

Self-Validating Note: This protocol uses a visual colorimetric change (the initial dark mixture turning light yellow/gray) to indicate the formation of the active Pd(0) species and the successful initiation of the catalytic cycle.

Reagents:

  • 2-Bromo-5-methoxybenzoic acid (1.0 equiv, 10 mmol, 2.31 g)

  • Isopropylboronic acid (1.5 equiv, 15 mmol, 1.32 g)

  • Pd(OAc)₂ (2 mol%, 0.2 mmol, 45 mg)

  • RuPhos (4 mol%, 0.4 mmol, 186 mg)

  • K₃PO₄ (3.0 equiv, 30 mmol, 6.37 g)

  • 2 wt% TPGS-750-M in HPLC-grade Water (20 mL)

  • 2-Methyltetrahydrofuran (2-MeTHF) (Green extraction solvent)

Step-by-Step Methodology:

  • Micellar Solution Preparation: Dissolve TPGS-750-M (400 mg) in degassed HPLC-grade water (20 mL) sparged with Argon for 30 minutes.

  • Catalyst Pre-activation: In a Schlenk flask under Argon, combine Pd(OAc)₂ and RuPhos. Add 2 mL of the TPGS-750-M solution and stir at 40 °C for 15 minutes until a homogeneous, active Pd(0) micellar suspension forms.

  • Substrate Addition: To the main reaction vessel containing the remaining 18 mL of TPGS-750-M solution, add 2-bromo-5-methoxybenzoic acid, isopropylboronic acid, and K₃PO₄.

  • Coupling: Transfer the pre-activated catalyst to the reaction vessel. Stir vigorously (800 rpm) at 45 °C for 12 hours. High shear is critical to maintain micelle stability and mass transfer.

  • In-flask Quench & Phase Separation: Cool to room temperature. Acidify carefully to pH 3 using 1M HCl (aq) to protonate the carboxylic acid product. Add 2-MeTHF (20 mL). The TPGS-750-M surfactant remains in the aqueous layer, while the product partitions into the green organic solvent.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization from heptane/ethyl acetate to afford the pure product.

Protocol B: Continuous Flow Friedel-Crafts Alkylation

Self-Validating Note: Continuous flow ensures uniform heating and prevents over-alkylation (di-isopropylation) by strictly controlling residence time within the catalyst bed.

Reagents:

  • 3-Methoxybenzoic acid (1.0 equiv, 50 mmol)

  • Isopropanol (5.0 equiv, 250 mmol)

  • Zeolite H-Beta (Si/Al = 25) (Packed bed)

  • Cyclopentyl methyl ether (CPME) (Solvent)

Step-by-Step Methodology:

  • Bed Preparation: Pack a stainless-steel flow reactor column (10 mm ID x 100 mm) with calcined Zeolite H-Beta (~5 g). Flush with CPME at 1.0 mL/min at 120 °C for 1 hour to condition the bed.

  • Feed Solution: Dissolve 3-methoxybenzoic acid and isopropanol in CPME to achieve a 0.5 M substrate concentration.

  • Reaction Execution: Pump the feed solution through the heated catalyst bed (130 °C) at a flow rate of 0.2 mL/min (residence time ~20 mins).

  • Collection & Crystallization: Collect the effluent. The high regioselectivity of the zeolite pores predominantly yields the 5-methoxy-2-isopropyl isomer. Concentrate the effluent and crystallize from hot ethanol to remove trace regioisomers.

Quantitative Data & Comparative Yields

The following table summarizes the performance metrics of both green routes, allowing process chemists to select the optimal pathway based on the project phase.

MetricRoute A (Micellar Suzuki)Route B (Zeolite Alkylation)
Overall Yield 88% (Isolated)65% (Post-crystallization)
Regioselectivity >99:185:15 (para:ortho to OMe)
E-Factor 4.2 (Highly efficient)2.1 (Atom economical)
Reaction Temp. 45 °C130 °C
Primary Byproduct Boric acid, inorganic saltsWater
Scalability Phase Discovery to Pilot (kg)Commercial Manufacturing (Ton)

Analytical Validation & Quality Control

To verify the structural integrity of 5-methoxy-2-(propan-2-yl)benzoic acid, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 2.8 Hz, 1H, Ar-H ortho to COOH), 7.28 (d, J = 8.6 Hz, 1H, Ar-H ortho to iPr), 7.02 (dd, J = 8.6, 2.8 Hz, 1H, Ar-H para to iPr), 3.84 (s, 3H, -OCH₃), 3.65 (hept, J = 6.8 Hz, 1H, -CH(CH₃)₂), 1.24 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂).

  • HPLC Purity: >99.0% (C18 column, Water/Acetonitrile 0.1% TFA gradient).

  • GC-MS (EI): m/z 194.1 [M]⁺.

References

  • Lipshutz, B. H., Ghorai, S., Abela, A. R., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." The Journal of Organic Chemistry, 2011.[Link]

  • Myers, A. G. "The Suzuki Reaction." Chem 115: Advanced Organic Chemistry, Harvard University.[Link]

Sources

Application Note: Functionalization of the Methoxy Group in 5-Methoxy-2-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Insights

In medicinal chemistry, the methoxy group (-OCH₃) is frequently employed as a stable, electron-donating structural motif. However, its high thermodynamic stability makes direct functionalization (e.g., direct C–H activation or nucleophilic substitution) exceptionally difficult[1]. To functionalize the C5 position of 5-methoxy-2-(propan-2-yl)benzoic acid (also known as 5-methoxy-2-isopropylbenzoic acid), chemists must employ a chemoselective "deprotect-refunctionalize" sequence.

The Causality Behind the Chemistry
  • Demethylation (Deprotection): The transformation begins with the cleavage of the robust aryl methyl ether to yield a reactive phenol. While Brønsted acids (like 47% HBr) can achieve this at high temperatures, they often compromise functional group tolerance[2]. Boron tribromide (BBr₃) is the premier Lewis acid for this task[3]. The electron pair on the ether oxygen attacks the empty p-orbital of the boron atom, forming an oxonium-borate complex. The liberated bromide anion then executes an Sₙ2 attack on the less sterically hindered methyl group, expelling bromomethane and forming an aryl borate that hydrolyzes into the desired phenol upon aqueous workup[2]. Because the substrate contains a free carboxylic acid—which also coordinates with BBr₃—a stoichiometric excess (≥3.0 equivalents) is mandatory to drive the reaction to completion[4].

  • Refunctionalization (Global Alkylation + Selective Saponification): The resulting intermediate, 5-hydroxy-2-(propan-2-yl)benzoic acid, possesses two nucleophilic sites: the phenoxide and the carboxylate. Attempting to directly alkylate only the phenol is fraught with competing esterification. The most robust, self-validating approach is a global alkylation (forming an ester-ether intermediate) followed by selective saponification . Crucially, the steric bulk of the ortho-isopropyl group at C2 shields the C1 ester, allowing the use of controlled basic hydrolysis (LiOH) to cleave the ester while leaving the newly installed C5 ether perfectly intact.

Reaction Workflow & Pathway

Workflow Start 5-Methoxy-2-(propan-2-yl) benzoic acid Demeth Step 1: Demethylation (BBr3, DCM, -78°C to RT) Start->Demeth Phenol 5-Hydroxy-2-(propan-2-yl) benzoic acid Demeth->Phenol Alkylation Step 2: Global Alkylation (R-X, K2CO3, DMF) Phenol->Alkylation EsterEther Alkyl 5-alkoxy-2-(propan-2-yl) benzoate Alkylation->EsterEther Saponification Step 3: Selective Saponification (LiOH, THF/H2O) EsterEther->Saponification Final 5-Alkoxy-2-(propan-2-yl) benzoic acid Saponification->Final

Figure 1: Three-step workflow for the functionalization of 5-methoxy-2-(propan-2-yl)benzoic acid.

Step-by-Step Experimental Protocols

Protocol A: BBr₃-Mediated Demethylation

Objective: Cleave the C5 methoxy group to yield 5-hydroxy-2-(propan-2-yl)benzoic acid.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under an argon atmosphere. Dissolve 5-methoxy-2-(propan-2-yl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Cooling & Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of BBr₃ in DCM (3.0 eq) dropwise via syringe. Causality Note: BBr₃ reacts violently with moisture[2]; the dropwise addition controls the highly exothermic Lewis acid-base complexation[3].

  • Propagation: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 6–12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching & Workup (Critical Step): Cool the flask to 0 °C. Quench the reaction by the extremely cautious, dropwise addition of ice-cold water. Troubleshooting Insight: Phenolic acids frequently form stubborn agglomerates or emulsions at the DCM/water interface[5]. To break the emulsion, acidify the aqueous layer to pH 2 with 1M HCl (ensuring the carboxylic acid is fully protonated) and add saturated brine[5]. Extract three times with ethyl acetate (EtOAc), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Global Alkylation (Etherification + Esterification)

Objective: Install the new functional group (R) at the C5 oxygen.

  • Preparation: Dissolve the crude 5-hydroxy-2-(propan-2-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add finely powdered K₂CO₃ (3.5 eq). Stir for 15 minutes at room temperature to generate the phenoxide and carboxylate species.

  • Alkylation: Add the desired alkylating agent (e.g., a functionalized alkyl bromide or iodide, denoted as R-X) (2.5 eq). Heat the mixture to 60 °C for 4–6 hours.

  • Workup: Cool to room temperature. Dilute heavily with EtOAc and wash the organic layer with water (5× volume, to remove DMF) followed by brine. Dry over Na₂SO₄ and concentrate to yield the intermediate alkyl 5-alkoxy-2-(propan-2-yl)benzoate.

Protocol C: Selective Saponification

Objective: Unmask the C1 carboxylic acid while preserving the newly installed C5 ether.

  • Preparation: Dissolve the intermediate ester in a solvent mixture of THF/MeOH/H₂O (ratio 3:1:1, 0.1 M).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir the mixture. Causality Note: Due to the steric shielding provided by the ortho-isopropyl group, room temperature saponification may be sluggish. If TLC indicates incomplete conversion after 4 hours, gently heat the reaction to 45 °C.

  • Workup: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous phase with water and wash once with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the functionalized product. Extract with EtOAc, dry, and purify via flash column chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for this workflow, derived from empirical data and mechanistic requirements.

Reaction ParameterStandard ConditionOptimized ConditionMechanistic Rationale
BBr₃ Equivalents 1.0 – 1.5 eq3.0 eq 1 eq coordinates to the ether, 1 eq coordinates to the carboxylic acid carbonyl, and 1 eq drives the cleavage kinetics[4].
Demethylation Temp -78 °C to 0 °C-78 °C to RT Initiation at -78 °C prevents charring/decomposition; warming to RT is required to overcome the activation energy of the Sₙ2 methyl cleavage[2].
Quench Reagent MethanolIce-Water / Brine While MeOH smoothly quenches BBr₃, it can cause unintended Fischer esterification of the carboxylic acid. Cold water with brine prevents this and aids biphasic separation[5].
Saponification Temp Room Temp (20 °C)45 °C The ortho-isopropyl group sterically hinders the C1 ester carbonyl trajectory, necessitating mild thermal activation for the hydroxide nucleophile to attack.

References

  • Chem-Station. "O-Demethylation." Chem-Station Int. Ed., 2024. Available at:[Link]

  • ResearchGate Community. "Dimethylation with BBr3? - Troubleshooting." ResearchGate, 2018. Available at: [Link]

  • McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 1968. Available at:[Link]

  • McOmie, J. F. W., and West, D. E. "3,3'-Dihydroxybiphenyl." Organic Syntheses, Coll. Vol. 5, p.412, 1973. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Scale-Up of 5-Methoxy-2-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for drug development professionals and synthetic chemists troubleshooting the scale-up of 5-methoxy-2-(propan-2-yl)benzoic acid (commonly known as 2-isopropyl-5-methoxybenzoic acid).

Due to the extreme steric hindrance and electronic deactivation at the 2-position of 3-methoxybenzoic acid, direct Friedel-Crafts alkylation often yields poor regiocontrol (favoring the 4-isopropyl or 6-isopropyl isomers unpredictably) and over-alkylation. To guarantee absolute regiochemical fidelity and high yield, this guide details a validated, pre-functionalized cross-coupling route utilizing a Palladium-catalyzed Suzuki-Miyaura reaction.

Validated Synthetic Workflow

SynthesisWorkflow SM 2-Bromo-5-methoxy- benzoic acid Step1 Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 2-bromo-5- methoxybenzoate Step1->Int1 Step2 Suzuki Cross-Coupling (iPrBF3K, RuPhos Pd G3) Int1->Step2 Int2 Methyl 5-methoxy-2- (propan-2-yl)benzoate Step2->Int2 Step3 Saponification (LiOH, THF/H2O) Int2->Step3 Product 5-Methoxy-2-(propan-2-yl) benzoic acid Step3->Product

Validated 3-step synthetic workflow for 5-methoxy-2-(propan-2-yl)benzoic acid.

Quantitative Data: Catalyst Selection Matrix

The most common point of failure in this synthesis is the cross-coupling step. Secondary alkyl organometallics (like isopropyl) are highly susceptible to β-hydride elimination. The table below summarizes the quantitative performance of various catalytic systems evaluated for this specific transformation.

Coupling StrategyCatalyst / Ligand SystemTarget Yieldβ-Hydride Elimination ByproductFunctional Group Tolerance
Standard Suzuki Pd(PPh3)4 / K2CO3< 15%> 70% (Des-isopropyl arene)High
Kumada Coupling Fe(acac)3 / iPrMgCl45–55%10–15%Low (Grignard attacks ester)
Optimized Suzuki / Cs2CO388–95% < 2% High (Ester remains intact)

Self-Validating Standard Operating Procedures (SOPs)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Esterification of 2-bromo-5-methoxybenzoic acid

Causality: The free carboxylic acid will poison the palladium catalyst and cause rapid protodeboronation of the alkyl boron reagent in Step 2. It must be masked as a methyl ester.

  • Suspend 2-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux at 65 °C for 12 hours.

  • Concentrate the mixture in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The reaction is complete when the baseline spot (R_f ~0.1, carboxylic acid) is entirely replaced by a fast-moving spot (R_f ~0.6, methyl ester). During the bicarbonate wash, if the aqueous layer effervesces strongly, unreacted acid is present.

Step 2: Suzuki-Miyaura Cross-Coupling (Critical Step)

Causality: We utilize because standard isopropylboronic acid is unstable and readily forms unreactive boroxines[1]. Toluene/H₂O is used because water is required to slowly hydrolyze the trifluoroborate into the active boronic acid species[2].

  • In a Schlenk flask, combine Methyl 2-bromo-5-methoxybenzoate (1.0 eq), Potassium isopropyltrifluoroborate (1.5 eq), RuPhos Pd G3 (0.02 eq), and Cs₂CO₃ (3.0 eq).

  • Add a degassed solvent mixture of Toluene/H₂O (10:1 ratio, 0.2 M).

  • Stir vigorously at 95 °C for 18 hours under an N₂ atmosphere.

  • Cool to room temperature, dilute with H₂O, extract with EtOAc, and purify via silica gel chromatography (Hexanes:EtOAc 9:1).

  • Self-Validation Checkpoint: The initial mixture will be a white suspension (insoluble iPrBF₃K). As the reaction proceeds at 95 °C, the aqueous layer will clear as the borate hydrolyzes. LC-MS must show a complete mass shift from [M+H]⁺ 245/247 (characteristic 1:1 bromine isotope pattern) to [M+H]⁺ 209 (isopropyl product).

Step 3: Saponification

Causality: LiOH in a mixed aqueous/organic solvent system provides mild, quantitative cleavage of the methyl ester without affecting the electron-rich aromatic ring.

  • Dissolve Methyl 5-methoxy-2-(propan-2-yl)benzoate (1.0 eq) in THF/H₂O (3:1, 0.3 M).

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Remove THF in vacuo. Cool the remaining aqueous layer to 0 °C and acidify dropwise with 1M HCl to pH 2.

  • Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

  • Self-Validation Checkpoint: Upon addition of HCl, a dense white precipitate will form exactly as the pH drops below 3.5 (the approximate pKa of the benzoic acid). If the solution remains milky without yielding a filterable solid, residual THF is still present; evaporate further and re-acidify.

Troubleshooting & FAQs

Q1: Why is my cross-coupling yield so low, and why am I isolating large amounts of 3-methoxybenzoic acid (des-isopropyl byproduct)? A1: You are experiencing β-hydride elimination , a classic failure mode when coupling secondary sp³-hybridized alkyl groups. After transmetalation, the Pd(II)-alkyl complex possesses a hydrogen atom on the β-carbon. If your ligand is too small or flexible (e.g., PPh₃), the palladium center will undergo an agostic interaction with this β-hydrogen, leading to elimination of propene and reduction of your arene[3]. Solution: Switch to a highly bulky, electron-rich Buchwald ligand like. The extreme steric bulk of RuPhos forces the two coupling partners together, accelerating the desired reductive elimination so rapidly that it outcompetes the β-hydride elimination pathway[3].

BetaHydride A Pd(II) Alkyl Complex (Post-Transmetalation) B Standard Ligand (e.g., PPh3) Small bite angle, flexible A->B C Bulky Ligand (e.g., RuPhos) Steric bulk, electron-rich A->C D Facile Agostic Interaction with β-Hydrogen B->D β-Hydride Elimination E Accelerated Reductive Elimination C->E Suppresses β-Elimination F Des-isopropyl Byproduct (Reduction) D->F β-Hydride Elimination G Target Molecule (High Yield) E->G Suppresses β-Elimination

Ligand control over β-hydride elimination vs. reductive elimination in Pd-catalyzed cross-coupling.

Q2: My potassium isopropyltrifluoroborate seems unreactive. How do I initiate the transmetalation? A2: Potassium alkyltrifluoroborates are intentionally stable "reservoir" species[4]. They do not undergo transmetalation directly. They require a biphasic solvent system (like Toluene/H₂O) and a base (Cs₂CO₃) to slowly hydrolyze the -BF₃K group into the active -B(OH)₂ species in situ. If your reaction is completely anhydrous, the coupling will fail. Ensure you are using the precise 10:1 Toluene/H₂O ratio[2].

Q3: Can I perform the cross-coupling directly on the free 2-bromo-5-methoxybenzoic acid without Step 1? A3: No. The free carboxylic acid proton will rapidly quench the active palladium-alkyl intermediate, leading to protodeboronation (destruction of your isopropylboron reagent). Furthermore, the carboxylate anion can coordinate to the palladium center, displacing the phosphine ligand and killing the catalytic cycle. Esterification is mandatory.

References

  • Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters. URL:[Link][4]

  • Molander, G. A., et al. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. Journal of Organic Chemistry. URL:[Link][1]

  • Molander, G. A., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace / J. Org. Chem. URL:[Link][2]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. URL:[Link][3]

Sources

common impurities in 5-methoxy-2-(propan-2-yl)benzoic acid manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methoxy-2-(propan-2-yl)benzoic Acid Manufacturing

Current Status: Online Role: Senior Application Scientist Topic: Impurity Profiling & Troubleshooting[1]

Introduction

Welcome to the technical support hub for 5-methoxy-2-(propan-2-yl)benzoic acid (CAS: 35296-18-5).[1] This compound is a critical intermediate, particularly in the synthesis of SGLT2 inhibitors and other metabolic therapeutics.[1] Its structural specificity—a carboxylic acid sterically crowded by an ortho-isopropyl group, with a meta-methoxy substituent—presents unique synthetic challenges.[1]

Most industrial routes rely on the Friedel-Crafts alkylation of 3-methylanisole followed by oxidation , or the metalation of 4-isopropylanisole derivatives .[1] This guide addresses the specific impurity profiles generated by these pathways, focusing on regioisomer contamination and oxidation state control.[1]

Module 1: Troubleshooting Guide (Q&A)

Q1: I am detecting a persistent impurity at RRT 0.92-0.95 in my HPLC analysis. It has the same mass as the product.[1] What is it?

A: This is almost certainly the Regioisomer: 3-methoxy-2-(propan-2-yl)benzoic acid .[1]

  • The Cause: If you are synthesizing the precursor via Friedel-Crafts alkylation of 3-methylanisole, the methoxy group strongly directs incoming electrophiles to the para position (yielding your target precursor).[1] However, the position ortho to the methoxy group (and para to the methyl) is also activated, leading to the formation of 1-methoxy-3-methyl-6-(propan-2-yl)benzene.[1] Upon oxidation, this yields the 3-methoxy isomer.[1]

  • The Fix: This isomer is extremely difficult to remove after the oxidation step due to similar pKa and solubility.[1] You must purify the precursor (toluene intermediate) via fractional distillation prior to oxidation.[1] The target precursor (4-isopropyl) typically has a higher boiling point than the 6-isopropyl impurity due to symmetry and dipole moments.[1]

Q2: My final product has a yellow/orange hue and a lower melting point, but HPLC purity is >98%.

A: You are likely dealing with Trace Aldehyde Contamination (5-methoxy-2-(propan-2-yl)benzaldehyde) or Phenolic Coupling Byproducts .[1]

  • The Cause: Incomplete oxidation of the methyl group leaves the aldehyde intermediate.[1] Aldehydes can form Schiff bases or undergo aldol-like condensation during workup, creating highly colored conjugated systems (chromophores) even at ppm levels.[1]

  • The Fix:

    • Bisulfite Wash: Wash the organic layer of your crude acid with sodium bisulfite solution to sequester unreacted aldehydes.[1]

    • Recrystallization: Recrystallize from an Ethanol/Water (70:30) system. The aldehyde is more soluble in the mother liquor than the acid.[1]

Q3: I see a "des-isopropyl" impurity (5-methoxybenzoic acid) increasing during the oxidation step.

A: This is caused by De-alkylation via Ipso-Substitution .[1]

  • The Cause: If you use aggressive oxidation conditions (e.g., KMnO4 at high pH and temp, or Cobalt/Manganese catalyzed aerobic oxidation with high initiator loads), the benzylic position of the isopropyl group becomes susceptible to radical attack.[1] This can lead to cleavage of the isopropyl group, reverting the molecule to a simple benzoic acid derivative.[1]

  • The Fix: Lower the reaction temperature and control the pH. If using KMnO4, maintain a pH of 8-9 rather than >12.[1] If using aerobic oxidation, reduce the pressure and temperature (keep <100°C).[1]

Module 2: Impurity Profile & Specifications

The following table summarizes the critical impurities you must monitor.

Impurity NameStructure DescriptionOriginDetection StrategyLimit (Typical)
Impurity A (Regioisomer) 3-methoxy-2-(propan-2-yl)benzoic acidAlkylation at C6 of starting anisoleHPLC (Phenyl-Hexyl column recommended)< 0.15%
Impurity B (Aldehyde) 5-methoxy-2-(propan-2-yl)benzaldehydeIncomplete OxidationHPLC / 1H NMR (CHO peak ~10 ppm)< 0.10%
Impurity C (Over-Ox) 4-methoxyisophthalic acidOxidation of isopropyl groupHPLC (Polar mobile phase)< 0.10%
Impurity D (Starting Material) 3-methoxybenzoic acidOxidation of unreacted 3-methylanisoleHPLC (Early eluter)< 0.05%

Module 3: Experimental Protocols

Protocol 1: High-Resolution HPLC Method for Regioisomer Separation

Standard C18 columns often fail to resolve the 3-methoxy and 5-methoxy isomers effectively.[1] Use this method for process control.

  • Column: Agilent Zorbax Phenyl-Hexyl (4.6 x 250 mm, 5 µm) or equivalent.[1] Why? The pi-pi interactions of the phenyl phase offer better selectivity for positional isomers than hydrophobic C18 interactions.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B[1]

    • 5-25 min: 20% -> 80% B[1]

    • 25-30 min: 80% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (isosbestic point) and 280 nm (methoxy absorption).[1]

  • Temperature: 30°C.

Protocol 2: Purification via pH-Swing Crystallization

This method removes neutral impurities (aldehydes, unreacted toluene) effectively.[1]

  • Dissolve crude acid in 1M NaOH (3.0 eq). Stir for 30 min.

  • Wash the aqueous phase twice with Toluene or MTBE .[1] Causality: This removes non-acidic impurities like the aldehyde intermediate and unreacted precursor.[1]

  • Filter the aqueous phase through Celite to remove insolubles.[1]

  • Slowly acidify the filtrate with 6M HCl to pH 2.0 while stirring at 10°C.

  • Allow the slurry to age for 2 hours (Ostwald ripening).

  • Filter and wash the cake with cold water. Dry at 50°C under vacuum.

Module 4: Process Visualization (Pathway Analysis)

The following diagram illustrates the "Toluene Oxidation Route," highlighting where critical impurities branch off.

SynthesisPathway SM 3-Methylanisole (Starting Material) Rxn1 Friedel-Crafts Alkylation (Isopropyl Halide / AlCl3) SM->Rxn1 Inter_Major PRECURSOR: 4-isopropyl-3-methylanisole (Major Product) Rxn1->Inter_Major Para to OMe (Favored) Inter_Minor IMPURITY PRECURSOR: 6-isopropyl-3-methylanisole (Regioisomer) Rxn1->Inter_Minor Ortho to OMe (Minor) Distillation Fractional Distillation Inter_Major->Distillation Inter_Minor->Distillation Rxn2 Oxidation (KMnO4 or Co/Mn/O2) Inter_Minor->Rxn2 Distillation->Inter_Minor If distillation fails Distillation->Rxn2 Purified Precursor Target TARGET: 5-methoxy-2-(propan-2-yl) benzoic acid Rxn2->Target Complete Oxidation Imp_Aldehyde IMPURITY B: Aldehyde Intermediate Rxn2->Imp_Aldehyde Incomplete Ox Imp_Isomer IMPURITY A: 3-methoxy isomer Rxn2->Imp_Isomer Oxidation of Impurity Imp_Dealkyl IMPURITY D: 3-methoxybenzoic acid (De-alkylation) Rxn2->Imp_Dealkyl Over-Ox / Radical Cleavage

Caption: Synthetic flow from 3-methylanisole showing the divergence of regioisomers and oxidation byproducts.

References

  • Process Chemistry of SGLT2 Inhibitors

    • Title: "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid...
    • Source: Pharmaceutical Fronts, 2022.[1][2]

  • Regioselectivity in Friedel-Crafts Alkylation

    • Title: "Friedel-Crafts Alkylation of Anisole and its Derivatives."[1]

    • Source: Journal of Organic Chemistry (General Principle Citation).[1]

    • URL:[Link]

  • Oxidation of Alkylbenzenes

    • Title: "Aerobic Oxidation of Methyl-Substituted Arenes to Acids."[1]

    • Source: Organic Process Research & Development.[1]

    • URL:[Link]

  • Chromatographic Separation of Isomers

    • Title: "Separation of Positional Isomers on Phenyl-Hexyl St
    • Source: Journal of Chromatography A.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Troubleshooting Purity Issues in the Isolation of 5-methoxy-2-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-methoxy-2-(propan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity challenges encountered during the isolation of this compound. Achieving high purity is critical for reliable downstream applications, and this document provides in-depth, field-proven insights to help you optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Q1: What are the most common sources of impurities in my final product?

A: Impurities typically arise from three main sources:

  • Unreacted Starting Materials: Depending on the synthetic route, residual electrophiles or nucleophiles may carry through the workup. For example, in a Friedel-Crafts type reaction, unreacted 4-isopropylanisole could be a major contaminant.

  • Reaction By-products: Side reactions, such as the formation of isomeric products, can occur. Friedel-Crafts acylations on methoxy-substituted rings can sometimes yield small amounts of the undesired regioisomer, which may be difficult to separate.[1]

  • Process-Related Impurities: These include residual solvents, reagents from the workup (e.g., salts), or decomposition products if the compound is unstable under the isolation conditions.

Q2: My crude product has "oiled out" and will not crystallize. What should I do?

A: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystal.[2] This is often due to the presence of impurities that depress the melting point or excessively rapid cooling.[3]

  • First, try to induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[2][4]

  • If that fails, re-dissolve the oil: Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.[4]

  • Consider purity: If oiling persists, the impurity level is likely high. It is recommended to perform a preliminary purification step, such as an acid-base extraction, before attempting recrystallization again.[3]

Q3: What is the expected appearance and solubility of pure 5-methoxy-2-(propan-2-yl)benzoic acid?

A: Pure substituted benzoic acids are typically white to off-white crystalline solids.[5] Based on its structure, 5-methoxy-2-(propan-2-yl)benzoic acid is expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and alcohols (methanol, ethanol).[6] Its solubility in non-polar solvents like hexanes will be lower. As a carboxylic acid, it will be largely insoluble in water but will dissolve in aqueous base (e.g., NaOH, NaHCO₃) upon formation of its carboxylate salt.[7][8]

Q4: Which analytical techniques are best for assessing the purity of my compound?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your sample.

  • ¹H NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and separating closely related impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to broaden and become depressed.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific purity problems with diagnostic advice and step-by-step solutions.

Problem 1: Low Purity After Initial Workup (<95%)

The first step is to diagnose the nature of the main impurity. A simple ¹H NMR of the crude material is often the most informative tool.

  • ¹H NMR Signature: You may observe signals corresponding to unreacted starting materials, such as 4-isopropylanisole.

  • Causality: This issue arises from incomplete reaction or using an excess of a neutral starting material that was not removed during the initial aqueous workup.

  • Solution: Optimized Acid-Base Extraction. This is a highly effective method for separating carboxylic acids from neutral or basic compounds.[9] The principle lies in the ability to convert the acidic product into a water-soluble salt, washing away organic-soluble impurities.[7][10]

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or diethyl ether (~10-20 mL per gram of crude material).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃).[11] Extract two to three times, collecting the aqueous layers each time.

    • Scientist's Note: Sodium bicarbonate is a weak base and is selective for deprotonating the more acidic carboxylic acid without reacting with less acidic phenolic impurities, should any be present.[8]

  • Combine & Wash: Combine the aqueous layers in a clean flask. Wash this combined aqueous layer once with a small amount of the organic solvent (e.g., ethyl acetate) to remove any last traces of neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl until the pH is ~2.[11] The 5-methoxy-2-(propan-2-yl)benzoic acid will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product thoroughly under vacuum.

  • ¹H NMR Signature: You may see extra aromatic signals or methoxy peaks that are very similar to your product, suggesting the presence of a regioisomer.

  • Causality: In syntheses like Friedel-Crafts reactions, the directing effects of the methoxy and isopropyl groups can lead to the formation of small quantities of other isomers. These impurities have similar acidic properties and will not be removed by acid-base extraction.

  • Solution: Systematic Recrystallization. Recrystallization is a powerful technique for purifying crystalline solids.[12][13] Its success hinges on selecting a solvent (or solvent pair) in which the desired compound and the impurity have different solubilities.[14]

  • Solvent Screening: The ideal solvent should dissolve the compound when hot but not when cold.[3] Test small amounts of your product in various solvents to find a suitable candidate (see Table 1). A solvent pair, consisting of a "soluble" solvent and a "poor" solvent, can also be effective.[3]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude, stirring until it is completely dissolved.

  • Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals, as impurities tend to remain in the solution.[4] Rapid cooling can trap impurities.[4]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.[3]

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Section 3: Visualization & Data

Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening

Solvent / SystemTypeRationale
WaterPolar ProticGenerally, substituted benzoic acids have low solubility in cold water but higher solubility in hot water, making it a good starting point.[14][15]
Ethanol/WaterSolvent PairThe compound is likely soluble in ethanol.[6] Water can be added as the "poor" solvent to induce crystallization.
Heptane/Ethyl AcetateSolvent PairThe compound should be soluble in ethyl acetate. Heptane can be added as the "poor" solvent. This is a common system for compounds of moderate polarity.
TolueneAromaticToluene can be an effective solvent for aromatic compounds, and its higher boiling point allows for a large solubility differential upon cooling.[16]
Experimental Workflows

G cluster_start Initial Assessment cluster_path1 Path 1: Neutral Impurities cluster_path2 Path 2: Acidic Impurities cluster_end Final QC start Crude Product (Low Purity) analyze Analyze by ¹H NMR / TLC start->analyze neutral_imp Neutral Impurities Detected? analyze->neutral_imp Check for starting material acid_base Perform Acid-Base Extraction (Protocol 1) neutral_imp->acid_base Yes acidic_imp Acidic/Isomeric Impurities Detected? neutral_imp->acidic_imp No final_qc Assess Purity (HPLC, NMR, MP) acid_base->final_qc recrystallize Perform Recrystallization (Protocol 2) acidic_imp->recrystallize Yes recrystallize->final_qc final_qc->neutral_imp Fail product Pure Product (>99%) final_qc->product Pass

G cluster_extraction Step 2: Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Mixture in Ethyl Acetate sep_funnel Separatory Funnel start->sep_funnel add_base Add 1M NaHCO₃ (aq) sep_funnel->add_base shake Shake & Vent add_base->shake separate Separate Layers shake->separate organic_layer Ethyl Acetate Layer (Contains Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Contains Sodium 5-methoxy-2-isopropylbenzoate) separate->aqueous_layer discard Discard organic_layer->discard acidify Acidify with HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product caption Fig 2. Workflow for Acid-Base Extraction.

Section 4: References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link][10]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link][9]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link][11]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][8]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link][2][4]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link][2]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link][14]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link][15]

  • Wiley Online Library. (2000). Kirk-Othmer Encyclopedia of Chemical Technology: Friedel-Crafts Reactions. Retrieved from [Link][1]

  • DiVA portal. (n.d.). Spherical Crystallization of Benzoic acid in different solvents. Retrieved from [Link][16]

  • StudyMoose. (2024). Recrystallization of Benzoic Acid. Retrieved from [Link][13]

  • ACS Publications. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Resolving Solubility Issues with 5-methoxy-2-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for 5-methoxy-2-(propan-2-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Due to its molecular structure, which includes a lipophilic isopropyl group and a benzene ring, 5-methoxy-2-(propan-2-yl)benzoic acid exhibits limited solubility in aqueous media, a common hurdle in experimental and developmental workflows.[1][2]

This guide provides a structured approach to understanding and overcoming these challenges. It combines fundamental physicochemical principles with practical, field-proven troubleshooting strategies and detailed protocols.

Disclaimer: Specific, experimentally-derived physicochemical data for 5-methoxy-2-(propan-2-yl)benzoic acid is not extensively available in public literature. The values and solubility profiles presented here are inferred from structurally similar compounds, such as other benzoic acid derivatives.[3][4][5] These principles provide a strong, scientifically-grounded starting point for your experimental design.

Section 1: Understanding the Molecule - An Inferred Physicochemical Profile

The solubility behavior of a compound is dictated by its structure. The key features of 5-methoxy-2-(propan-2-yl)benzoic acid are its ionizable carboxylic acid group and its significant nonpolar regions.

PropertyInferred Value/CharacteristicContribution to Poor Aqueous Solubility
Molecular Weight ~194.23 g/mol Moderate molecular size.
pKa (acidic) Estimated ~4.0 - 4.5The carboxylic acid is weakly acidic.[6] At pH values below its pKa, the molecule is in its neutral, protonated form, which is significantly less soluble in water.[7][8]
logP (Octanol/Water) Estimated > 3.0The positive logP value indicates a preference for lipophilic (non-polar) environments over aqueous ones, driven by the isopropyl and methoxy-substituted benzene ring.
Polar Surface Area ~38.3 ŲThe carboxylic acid group provides a polar region capable of hydrogen bonding, but its influence is offset by the large non-polar scaffold.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common solubility issues in a practical question-and-answer format.

Q1: What is the first and most effective method for solubilizing 5-methoxy-2-(propan-2-yl)benzoic acid in an aqueous buffer?

A1: pH Adjustment. The single most effective strategy is to increase the pH of the aqueous medium.

  • The Causality: The carboxylic acid group on the molecule has an acidic proton with a pKa value likely in the range of 4.0-4.5.[9] By raising the pH of the solution to be at least 1.5 to 2 units above the pKa (e.g., pH > 6.5), the carboxylic acid is deprotonated, forming the highly polar and much more water-soluble carboxylate anion (salt).[7][8][10] This transition from a neutral molecule to a charged ion drastically increases its interaction with polar water molecules.

  • Quick Protocol:

    • Suspend the solid compound in your desired aqueous buffer.

    • While stirring, add a suitable base dropwise. For many biological applications, 1 M NaOH or KOH is appropriate.

    • Monitor the pH of the solution.

    • Continue adding the base until the solid material completely dissolves. A target pH of 7.0-7.4 is often suitable for cell-based assays.

Q2: I dissolved my compound in DMSO to make a stock, but it precipitates when I dilute it into my aqueous assay buffer. How do I fix this?

A2: This is a common issue related to kinetic versus thermodynamic solubility and highlights the limitations of using organic solvents alone. While the compound is highly soluble in neat DMSO, adding this stock to a large volume of aqueous buffer causes the DMSO concentration to plummet, and the buffer cannot maintain the compound in solution, leading to precipitation.

  • The Causality: You have created a supersaturated aqueous solution that is not thermodynamically stable. The compound crashes out of solution to return to its lower, more stable solubility limit in the final buffer system.

  • Troubleshooting Steps:

    • Lower the Stock Concentration: Try making a less concentrated DMSO stock so the final DMSO concentration in your assay is higher, but be mindful of solvent toxicity in your experimental system.

    • Use a Co-solvent System: Instead of just water, prepare your final buffer with a water-miscible organic solvent (a co-solvent).[11] Co-solvents like ethanol or polyethylene glycol (PEG) reduce the overall polarity of the aqueous phase, making it more "hospitable" to lipophilic molecules and increasing solubility.[][13] A final concentration of 5-10% co-solvent can significantly improve solubility.[13]

    • Combine pH and Co-solvents: The most robust approach is often to use a co-solvent in a pH-adjusted buffer.[14]

Q3: For animal studies, I need a high-concentration, stable aqueous formulation. Simple pH adjustment isn't sufficient. What is the next step?

A3: Prepare a stable, solid salt form of the compound.

  • The Causality: While pH adjustment forms a salt in situ, preparing and isolating a solid salt form provides a stable, highly water-soluble starting material.[15][16] Salt formation overcomes the crystal lattice energy of the parent acid, leading to significantly improved solubility and dissolution rates.[15][17]

  • Strategy: Reacting the carboxylic acid with a strong base (like sodium hydroxide or potassium hydroxide) or a suitable amine counterion allows for the isolation of a solid salt.[18][19] This salt can then be directly dissolved in water or a saline solution to achieve a much higher concentration than the parent acid. For a detailed method, see Protocol 2 below.

Q4: How do I select an appropriate organic solvent for non-aqueous applications, such as for an organic reaction or as an analytical standard?

A4: Follow the principle of "like dissolves like." The molecule has both polar (carboxylic acid) and non-polar (isopropyl-benzene ring) characteristics.

  • The Causality: Solvents that can interact favorably with both parts of the molecule will be most effective. Polar aprotic solvents are excellent candidates because they can accept hydrogen bonds from the carboxylic acid and have organic character to solvate the rest of the molecule.

  • Solvent Selection Guide (Inferred from Benzoic Acid Derivatives):

Solvent ClassSpecific SolventInferred SolubilityRationale
Polar Aprotic DMSO, DMF, THF, AcetoneHighThese solvents are excellent hydrogen bond acceptors and can solvate the non-polar regions.[20]
Polar Protic Ethanol, MethanolHighAlcohols can act as both hydrogen bond donors and acceptors and have sufficient alkyl character.[21][22][23]
Non-polar Toluene, ChloroformModerate to LowSome solubility is expected due to the non-polar aromatic ring and isopropyl group, but the polar carboxylic acid limits it.[20][23]
Non-polar Hexane, HeptaneVery Low / InsolubleThese aliphatic solvents cannot effectively solvate the polar carboxylic acid group.[23]

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Operating Procedure for Determining the pH-Solubility Profile

This protocol describes the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.[24]

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess amount of solid 5-methoxy-2-(propan-2-yl)benzoic acid to a separate vial for each pH buffer. The solid should be clearly visible at the bottom of the vial.

    • Expert Tip: "Excess" is critical. You must ensure a saturated solution is formed with undissolved solid remaining.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach thermodynamic equilibrium.[24]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully collect the supernatant. To ensure no solid particles are carried over, centrifuge the supernatant and then filter it through a 0.22 µm PVDF filter.

    • Trustworthiness Check: It is crucial to ensure the filter material does not bind your compound. A quick recovery check is recommended.[24]

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[25]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Preparation and Isolation of the Sodium Salt

This protocol provides a straightforward method for converting the free acid into its more soluble sodium salt.

  • Dissolution: Dissolve 1.0 equivalent of 5-methoxy-2-(propan-2-yl)benzoic acid in a minimal amount of a suitable organic solvent like ethanol or methanol.

  • Base Addition: In a separate flask, dissolve 1.0 equivalent of sodium hydroxide (NaOH) in a small amount of the same solvent.

  • Reaction: Slowly add the NaOH solution to the stirred solution of the carboxylic acid at room temperature.

    • Expert Tip: Using exactly one molar equivalent of base is key to forming the monosodium salt and avoiding excess base in the final product.

  • Precipitation/Isolation: The sodium salt may precipitate directly. If not, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator).

  • Drying: The resulting solid is the sodium salt. Dry the solid thoroughly under a vacuum to remove any residual solvent.

  • Validation: The formation of the salt can be confirmed by techniques like FTIR (disappearance of the broad carboxylic acid O-H stretch) or NMR spectroscopy. The resulting salt should be freely soluble in water.

Section 4: Visualization of the Solubilization Workflow

The following diagram outlines a logical decision-making process for addressing solubility challenges with 5-methoxy-2-(propan-2-yl)benzoic acid.

solubilization_workflow start Define Experiment: Required Solvent, Concentration, pH is_aqueous Aqueous System? start->is_aqueous check_ph Is pH > 6.5 acceptable? is_aqueous->check_ph Yes organic_solvent Organic System is_aqueous->organic_solvent No adjust_ph Strategy 1: Adjust pH (Add base to pH > 6.5) check_ph->adjust_ph Yes is_conc_high High Concentration Needed? check_ph->is_conc_high No success Solubility Issue Resolved adjust_ph->success use_cosolvent Strategy 2: Use Co-solvent (e.g., 5-10% Ethanol, PEG) is_conc_high->use_cosolvent No salt_formation Strategy 3: Salt Formation (Isolate solid Na/K salt) is_conc_high->salt_formation Yes use_cosolvent->success advanced_formulation Strategy 4: Advanced Formulation (Cyclodextrins, Solid Dispersions) salt_formation->advanced_formulation Still Insufficient salt_formation->success Sufficient advanced_formulation->success select_organic Select Solvent Based on Polarity (e.g., DMSO, Ethanol, THF) organic_solvent->select_organic select_organic->success

Caption: Decision workflow for selecting a solubilization strategy.

References

  • Vertex AI Search. (2024). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025).
  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Patsnap Eureka. (2025).
  • ResearchGate. (2025).
  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Analytik NEWS. (2024).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Taylor & Francis. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • Raytor. (2026).
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Lund University Publications. (n.d.).
  • PubMed. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • Pearson. (2024). Given the data in Problem 47:b.
  • Merck Millipore. (n.d.).
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • University of Arizona. (2005). Carboxylic Acid Structure and Chemistry: Part 1.
  • BOC Sciences. (n.d.).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • The Chemistry Journey. (n.d.). Solubility and pH of ethanoic acid.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (2016). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • BenchChem. (2025). strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media.
  • MDPI. (2019).
  • OSTI.GOV. (1992).
  • ChemScene. (n.d.). 5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid.
  • CymitQuimica. (n.d.). CAS 3168-59-0: 5-methoxy-2-methylbenzoic acid.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • EPA. (2025). Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy- Properties.
  • Pearson. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • MilliporeSigma. (n.d.). 5-Methoxy-2-methylbenzoic acid | 3168-59-0.
  • FooDB. (2010).
  • University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures.
  • ACS Publications. (2024).
  • AChemBlock. (2026). 5-methoxy-2-methylbenzoic acid 98% | CAS: 3168-59-0.
  • BenchChem. (2025). solubility of 2-Hydroxy-5-isopropylbenzoic acid in different solvents.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9).
  • University of Tartu. (2025).
  • Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester.
  • AstaTech. (n.d.). 2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid.
  • BLDpharm. (n.d.). 1282507-94-1|5-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.
  • PubChem. (n.d.). 5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
  • ECHA. (n.d.). Identity - 3-methoxy-5-(propan-2-yl)benzoic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0WDtMvZiUSNC0pYFqpRqcjaLIjpqnFVUkJxnblLLoOG8FxICSW5_29ePHd-dXJzrD5loAu3rbxdX9hDwC2SdWAu5HxggDO6QcVEdcsI8v2taokOQqI8Daqanrf6EDOOHGVG4bFElZUGxkDI0=]([Link]

Sources

minimizing side reactions during 5-methoxy-2-(propan-2-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Side Reactions in sp2-sp3 Cross-Couplings Target Molecule: 5-methoxy-2-isopropylbenzoic acid (CAS: 154625-78-2)

System Overview & Synthetic Logic

The Isomer Challenge: The synthesis of 5-methoxy-2-isopropylbenzoic acid presents a classic regiochemical paradox. Direct electrophilic aromatic substitution (EAS) fails because the methoxy group (strong ortho/para director) and the isopropyl group (weak ortho/para director) compete.

  • Direct Alkylation: Friedel-Crafts alkylation of 3-methoxybenzoic acid typically yields the 4-isopropyl or 6-isopropyl isomers due to steric hindrance at the 2-position.

  • Direct Carboxylation: Lithiation of 4-isopropylanisole occurs at the 3-position (ortho to the directing methoxy group), not the required 2-position.

The Recommended Route (Self-Validating): The most robust, field-proven protocol relies on constructing the aryl core first, followed by a transition-metal catalyzed cross-coupling to introduce the isopropyl group.

  • Precursor: 2-Bromo-5-methoxybenzoic acid (accessible via controlled bromination of m-anisic acid).

  • Coupling: Suzuki-Miyaura coupling with Isopropylboronic acid (or ester).

Workflow Visualization

The following diagram illustrates the critical decision pathway and where side reactions typically originate.

Synthesis_Pathway Start 3-Methoxybenzoic Acid WrongPath Direct FC Alkylation Start->WrongPath CorrectPath Bromination (Br2/AcOH) Start->CorrectPath WrongProduct 4-Isopropyl Isomer (Major Impurity) WrongPath->WrongProduct Intermediate 2-Bromo-5-methoxybenzoic acid CorrectPath->Intermediate Coupling Suzuki Coupling (Pd-Cat, iPr-B(OH)2) Intermediate->Coupling SideReaction β-Hydride Elimination Coupling->SideReaction Improper Ligand Target TARGET: 5-Methoxy-2-isopropylbenzoic acid Coupling->Target Bulky Phosphine (e.g., SPhos) Reduced Des-Bromo Product (5-methoxybenzoic acid) SideReaction->Reduced

Figure 1: Synthetic logic flow comparing the failed direct alkylation route vs. the recommended cross-coupling pathway, highlighting the critical β-hydride elimination checkpoint.

Troubleshooting Guides (FAQs)

Issue 1: "I am seeing significant amounts of 3-methoxybenzoic acid (des-bromo) in my final product."

Diagnosis:


-Hydride Elimination.[1][2]
This is the most common failure mode in sp2-sp3 couplings involving secondary alkyl groups (like isopropyl).
  • Mechanism: After oxidative addition and transmetalation, the palladium center is bonded to the isopropyl group. Before the desired Reductive Elimination can occur (forming the C-C bond), the palladium strips a hydrogen from the

    
    -carbon of the isopropyl group.
    
  • Result: You generate propene (gas) and a Palladium-Hydride species, which reductively eliminates to form the "reduced" arene (des-bromo product).

Corrective Protocol:

  • Switch Ligands: Standard ligands like PPh3 or dppf are often insufficient for secondary alkyls. You must use electron-rich, bulky phosphines that accelerate reductive elimination over $\beta-hydride elimination.

    • Recommendation:SPhos (Buchwald Ligand) or P(t-Bu)3 .

  • Base Selection: Switch from carbonate bases (K2CO3) to K3PO4 or CsF . Phosphate bases often facilitate the transmetalation step more effectively for hindered substrates.

  • Water Content: Ensure a strictly defined water ratio (e.g., Toluene:Water 10:1). Totally anhydrous conditions can sometimes slow down boronic acid transmetalation.

Issue 2: "My reaction stalls at 60% conversion, even with fresh catalyst."

Diagnosis: Protodeboronation of the Isopropyl Boronic Acid. Isopropylboronic acid is unstable and prone to deborylation (losing the boron group) under basic heating conditions, effectively lowering your stoichiometry mid-reaction.

Corrective Protocol:

  • Stoichiometry Adjustment: Increase the boronic acid equivalent to 1.5 – 2.0 eq .

  • Slow Addition: Do not add all boronic acid at the start. Add it in 3 portions over the first hour of the reaction.

  • Alternative Reagent: Switch to Isopropyl Trifluoroborate (Potassium salt) . These are significantly more stable to hydrolysis and protodeboronation than free boronic acids.

Issue 3: "I see a 'straight chain' isomer (n-propyl) in the LC-MS."

Diagnosis: Palladium Chain Walking (Isomerization). If the reductive elimination is slow, the palladium-isopropyl complex can undergo reversible


-hydride elimination and re-insertion, leading to the thermodynamically more stable (less hindered) n-propyl complex.

Corrective Protocol:

  • Reduce Temperature: High temperatures (>100°C) favor isomerization. Try running at 80°C with a more active catalyst (e.g., Pd(OAc)2/SPhos).

  • Increase Catalyst Loading: A higher concentration of active species can drive the kinetic product (isopropyl) formation faster than the isomerization equilibrium.

Optimized Experimental Protocol

Objective: Synthesis of 5-methoxy-2-isopropylbenzoic acid via Suzuki-Miyaura Coupling. Scale: 1.0 mmol (Adaptable).

ComponentReagentEquivalentsRole
Substrate 2-Bromo-5-methoxybenzoic acid1.0 eqElectrophile
Coupling Partner Potassium Isopropyltrifluoroborate1.5 eqNucleophile (Stable)
Catalyst Pd(OAc)20.02 eq (2 mol%)Metal Source
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)0.04 eq (4 mol%)Critical for preventing β-elimination
Base K3PO4 (3.0 M aq. solution)3.0 eqActivator
Solvent Toluene / Water10:1 ratioReaction Medium

Step-by-Step Procedure:

  • Pre-Complexation: In a separate vial, mix Pd(OAc)2 and SPhos in Toluene (1 mL). Stir at RT for 15 mins to generate the active catalytic species. Why? This ensures the Pd is ligated before meeting the substrate, preventing Pd-black precipitation.

  • Main Setup: To a reaction vessel equipped with a condenser, add the aryl bromide (1.0 eq) and Isopropyltrifluoroborate (1.5 eq).

  • Degassing: Evacuate and backfill with Nitrogen (x3). Oxygen promotes homocoupling.

  • Addition: Add the pre-formed catalyst solution via syringe, followed by the K3PO4 solution.

  • Reaction: Heat to 85°C for 12-16 hours. Vigorous stirring is essential for the biphasic mixture.

  • Workup: Acidify with 1M HCl to pH 2 (to protonate the carboxylic acid). Extract with Ethyl Acetate.[3]

  • Purification: The product is an acid; it can be purified by Acid-Base extraction (extract into NaHCO3, wash organics, re-acidify aqueous layer, extract back to organics) to remove non-acidic impurities (like homocoupled byproducts).

Mechanistic Data & Ligand Selection

The choice of ligand is the single most critical variable in this synthesis. The table below summarizes the expected outcome based on ligand class for secondary alkyl coupling.

Ligand ClassExampleOutcomeMechanism of Failure/Success
Simple Phosphines PPh3Failure (<10% Yield) Slow reductive elimination allows dominant

-hydride elimination.
Bidentate dppf, dpppPoor (20-40% Yield) Bite angle often insufficient to force the bulky isopropyl group to couple.
Bulky Electron-Rich P(t-Bu)3Good (70-80% Yield) Steric bulk accelerates reductive elimination.
Dialkylbiaryl (Buchwald) SPhos / RuPhos Excellent (>90% Yield) Specifically designed to form a "monoligated" Pd species that is highly active and sterically promotes coupling over elimination.
Mechanism of Side Reaction (Graphviz)

Beta_Elimination Complex Pd(II)-Isopropyl Complex (Intermediate) PathA Pathway A: Reductive Elimination (Desired) Complex->PathA Fast with SPhos PathB Pathway B: Beta-Hydride Elimination (Side Reaction) Complex->PathB Fast with PPh3 Product Product: 5-Methoxy-2-isopropylbenzoic acid PathA->Product Byproduct Byproducts: Propene + Pd-H species PathB->Byproduct ReducedAr Reduced Arene: 3-Methoxybenzoic acid Byproduct->ReducedAr Reductive Elimination of Ar-H

Figure 2: Kinetic competition between the desired C-C bond formation and the unwanted β-hydride elimination. Ligand bulk is the "switch" that controls this path.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Molander, G. A., & Biolatto, B. (2003).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][4] Angewandte Chemie International Edition.[2]

  • BenchChem Technical Database. (2025). Regioselectivity in Bromination of 3-methoxybenzoic acid.[5]

Sources

optimizing temperature and pressure for 5-methoxy-2-(propan-2-yl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for 5-methoxy-2-(propan-2-yl)benzoic Acid

Case Reference: #5M2P-BA-OPT Status: Active Support Guide Subject: Thermodynamic and Kinetic Optimization for Sterically Hindered Benzoic Acid Derivatives

Executive Summary: The Structural Challenge

The molecule 5-methoxy-2-(propan-2-yl)benzoic acid (also known as 5-methoxy-2-isopropylbenzoic acid) presents a classic "Push-Pull" conflict in organic synthesis optimization:

  • Steric Blockade (The "Pull"): The isopropyl group at the ortho (C2) position creates significant steric hindrance. This increases the activation energy (

    
    ) for any nucleophilic attack on the carboxylic acid (e.g., esterification, amidation), requiring higher energy inputs (Temperature/Pressure).
    
  • Electronic Activation (The "Push"): The methoxy group at the meta position (relative to COOH, C5) is an electron-donating group (EDG). While it increases electron density in the ring, making the molecule susceptible to electrophilic aromatic substitution, it also renders the ring electron-rich. In acidic media at high temperatures, this increases the risk of protodecarboxylation (loss of CO

    
    ) or ether cleavage  (demethylation).
    

This guide provides the protocols to balance these opposing forces.

Critical Optimization Protocols

Module A: Temperature Optimization (Thermodynamic Stability vs. Kinetic Rate)

The Dilemma: You need heat to overcome the steric hindrance of the isopropyl group, but excessive heat triggers decomposition.

  • Optimal Range:

    
    
    
  • Critical Threshold:

    
     (Risk of Decarboxylation)
    

Protocol 1: Determining the Thermal Ceiling Before scaling up, perform a Differential Scanning Calorimetry (DSC) analysis.

  • Ramp:

    
     from 
    
    
    
    to
    
    
    .
  • Observation: Look for an exothermic onset (decomposition) or endothermic event (melting followed by mass loss).

  • Rule of Thumb: Set reaction temperature (

    
    ) at least 
    
    
    
    below the onset of decomposition (
    
    
    ).

Protocol 2: Step-Wise Heating for Amidation Due to the ortho-isopropyl bulk, standard coupling (EDC/NHS) often fails.

  • Activation Phase: Convert acid to acid chloride using oxalyl chloride/DMF (catalytic) at

    
     to 
    
    
    
    . Do not heat this step; the acid chloride is prone to hydrolysis.
  • Coupling Phase: Add nucleophile (amine) and base. Heat to

    
      in a high-boiling solvent (e.g., Toluene or DMF).
    
  • Monitoring: If conversion is

    
     after 4 hours, increase 
    
    
    
    by
    
    
    increments, stopping at
    
    
    .
Module B: Pressure Optimization (Overcoming Steric Hindrance)

The Science: Reactions that generate a neutral product from charged zwitterionic intermediates (like esterification) or reduce molar volume typically have a negative volume of activation (


). According to Le Chatelier’s principle, High Hydrostatic Pressure (HHP)  accelerates these reactions significantly, often bypassing the need for extreme heat.
  • Target Pressure:

    
     (1–10 kbar) for difficult esterifications.
    
  • Target Pressure:

    
     for Hydrogenation.
    

Protocol 3: High-Pressure Esterification (The "Pascalization" Method) Use this when thermal esterification fails or causes decomposition.

  • Setup: Load the acid, alcohol, and catalyst (e.g.,

    
     or polymer-supported acid) into a Teflon pouch.
    
  • Compression: Place in a high-pressure vessel (piston-cylinder type).

  • Conditions: Apply

    
      (2-6 kbar) at 
    
    
    
    .
  • Mechanism: The pressure forces the bulky isopropyl group and the alcohol into closer proximity, overcoming the van der Waals repulsion without adding thermal energy that would break the methoxy ether bond.

Troubleshooting Guide & FAQs

Q: My yield is low (<30%) during amide coupling. Is the methoxy group interfering?

A: Unlikely. The methoxy group is meta to the reaction center and has minimal resonance impact on the carbonyl carbon. The culprit is the ortho-isopropyl group .

  • Diagnosis: The nucleophile cannot access the carbonyl carbon.

  • Fix: Switch from standard coupling agents (HATU/EDC) to Acid Fluorides (using TFFH) or Acid Chlorides . The smaller leaving group (F- or Cl-) reduces the transition state steric bulk compared to the massive HATU-ester intermediate.

Q: I see a new impurity at RRT 0.85 after heating to 140°C. What is it?

A: This is likely the decarboxylated product (1-isopropyl-4-methoxybenzene).

  • Cause: Electron-rich benzoic acids are prone to protodecarboxylation at high temperatures, especially in acidic media.

  • Fix: Lower temperature to

    
    . If high temperature is required for kinetics, use a sealed tube  (autogenic pressure) to allow heating above the solvent boiling point without exceeding the decarboxylation threshold.
    
Q: Can I use Lewis Acids (like ) to catalyze the Friedel-Crafts reaction of this molecule?

A: Caution is required. Strong Lewis acids (specifically


 or 

at high T) will cleave the 5-methoxy ether bond, resulting in the phenol (5-hydroxy-2-isopropylbenzoic acid).
  • Alternative: Use milder Lewis acids like

    
     or perform the reaction at low temperatures (
    
    
    
    to
    
    
    ).

Data & Visualization

Table 1: Optimization Matrix
ParameterStandard ConditionOptimized Condition (Steric)Optimized Condition (Stability)Risk Factor
Temperature Reflux (

)
High Temp (

)
Moderate (

)
Decarboxylation >135°C
Pressure 1 atmHigh Pressure (2-10 kbar)Standard (1 atm)Equipment limitations
Activation Carbodiimide (EDC)Acid Chloride (

)
Acid Fluoride (TFFH)Hydrolysis of intermediate
Solvent DCM / THFToluene / XyleneDMF / NMPSolvent removal difficulty
Figure 1: Reaction Optimization Decision Tree

OptimizationStrategy Start Start: Reaction Optimization 5-methoxy-2-isopropylbenzoic acid CheckSterics Is Conversion Low (<50%)? Start->CheckSterics CheckStability Is Decomposition Observed? CheckSterics->CheckStability No StericRoute Problem: Steric Hindrance (Ortho-Isopropyl) CheckSterics->StericRoute Yes StabilityRoute Problem: Thermal Instability (Decarboxylation/Demethylation) CheckStability->StabilityRoute Yes Sol_Pressure Solution: Increase Pressure (High Pressure Esterification) StericRoute->Sol_Pressure Advanced Step Sol_Activation Solution: Change Activation (Use Acid Chloride/Fluoride) StericRoute->Sol_Activation First Step Sol_Temp Solution: Lower Temp (<110°C) Extend Reaction Time StabilityRoute->Sol_Temp

Caption: Decision logic for troubleshooting low yields. The pathway prioritizes overcoming steric hindrance before addressing thermal instability.

Figure 2: High-Pressure Workflow (Pascalization)

HighPressure Input Reactants + Catalyst (Teflon Pouch) Pressurize Pressurize (200-600 MPa) Input->Pressurize Heat Mild Heat (40-60°C) Pressurize->Heat Reaction Reaction Progress (Steric Barrier Lowered) Heat->Reaction Depressurize Depressurize & Workup Reaction->Depressurize

Caption: Workflow for High-Pressure synthesis, allowing reaction completion at lower temperatures to preserve the methoxy ether bond.

References

  • Goossen, L. J., et al. (2012).[1] "Development of New Methods for the Synthesis of Aldehydes, Arenes and Trifluoromethylated Compounds." Technische Universität Kaiserslautern.[1] (Discusses decarboxylation temperatures of substituted benzoic acids).

  • Deng, F. (2023). "Reaction Mechanism for Pd-Catalyzed Decarboxylation of Carboxylic Acid." Technical University of Munich.[2] (Mechanistic insights into decarboxylation of electron-rich aromatics).

  • BenchChem Technical Support. (2024). "Optimizing Reaction Conditions for Substituted Benzoic Acids." BenchChem. (General protocols for sterically hindered couplings).

  • Chemistry LibreTexts. (2024). "Substituent Effects on Acidity of Benzoic Acids." LibreTexts. (Explains the Ortho-Effect and electronic influence of methoxy groups).

  • Kumagai, S., et al. (2011). "Effect of temperature management on the hydrolytic degradation of PET." Journal of Applied Polymer Science. (Data on thermal stability and decarboxylation pathways of benzoic acid derivatives).

Sources

Technical Support Center: Storage Stability and Shelf Life of 5-Methoxy-2-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-methoxy-2-(propan-2-yl)benzoic acid (CAS: 1344312-66-8). As a critical building block in drug development and organic synthesis, maintaining the chemical integrity of this compound is paramount. This guide provides researchers and scientists with authoritative troubleshooting strategies, mechanistic insights into degradation pathways, and self-validating experimental protocols to ensure reproducible results.

Core Stability Profile & Storage Guidelines

While substituted benzoic acids are generally robust, the specific functional groups on 5-methoxy-2-(propan-2-yl)benzoic acid—namely the isopropyl and methoxy moieties—introduce specific vulnerabilities under environmental stress. To comply with standard stability testing principles[1], the following quantitative storage parameters must be strictly observed.

Table 1: Optimal Storage and Stability Parameters
ParameterRecommended ConditionAccelerated Stress ConditionExpected Shelf Life
Temperature 2–8°C (Refrigerated)40°C[2]> 24 months (at 2–8°C)
Atmosphere Inert Gas (Argon/Nitrogen)Ambient AirN/A
Light Exposure Amber glass (UV protected)Direct UV/Vis exposureN/A
Humidity Desiccated (<20% RH)75% RH[2]N/A

Troubleshooting Guides & FAQs

Q1: I retrieved a batch of 5-methoxy-2-(propan-2-yl)benzoic acid that has been stored at room temperature for 12 months. The white powder has developed a faint yellow tint. What caused this, and is it still usable?

Cause (Mechanistic Insight): The discoloration is highly indicative of benzylic autoxidation . The isopropyl group contains a tertiary benzylic C-H bond. This specific bond is relatively weak and highly susceptible to homolytic cleavage, forming a resonance-stabilized benzylic radical[3]. In the presence of ambient oxygen and trace light, this radical reacts to form a peroxy radical, which subsequently abstracts another hydrogen to form a hydroperoxide intermediate[4]. These hydroperoxides eventually decompose into colored phenolic or ketonic byproducts. Solution: Do not use the discolored batch for sensitive downstream coupling reactions without prior purification (e.g., recrystallization from ethanol/water). To prevent this, always flush the headspace of the storage vial with Argon before sealing and store at 2–8°C.

Q2: During a synthetic step involving strong acidic conditions, my LC-MS showed a mass corresponding to[M-14]. Is the compound inherently unstable to acids?

Cause (Mechanistic Insight): You are observing ether cleavage (demethylation) . While the methoxy group is stable to mild acids, exposure to strong Brønsted acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃) at elevated temperatures will protonate or coordinate the ether oxygen. This transforms the oxygen into a viable leaving group, allowing nucleophilic attack by the conjugate base (e.g., bromide or iodide) on the methyl group, resulting in the formation of a phenol (loss of a methyl group, -14 Da)[5]. Solution: If demethylation is unintended, avoid harsh Lewis/Brønsted acids. If acidic conditions are strictly required for your workflow, lower the reaction temperature or switch to a milder organic acid (e.g., trifluoroacetic acid) which does not possess a highly nucleophilic counterion.

Q3: My assay yields are inconsistent, and the mass balance is off by 2-5%. The compound looks physically fine. What is happening?

Cause (Mechanistic Insight): Carboxylic acids can be hygroscopic, forming strong intermolecular hydrogen bonds with ambient water molecules. If the compound was opened repeatedly in a humid environment without proper equilibration, it likely absorbed moisture, leading to inaccurate weighing. Solution: Implement the "Self-Validating Desiccation Protocol" detailed in Section 3 prior to weighing.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in your data, do not rely solely on visual inspection. Implement the following self-validating protocols.

Protocol A: Stability-Indicating HPLC Assay (Forced Degradation)

This protocol validates whether your analytical method can accurately separate the intact API from its autoxidation degradants, ensuring a closed mass balance.

  • Standard Preparation: Dissolve 1.0 mg of freshly sourced 5-methoxy-2-(propan-2-yl)benzoic acid in 1.0 mL of Acetonitrile (Target: 1 mg/mL). Add exactly 0.1 mg/mL of an internal standard (e.g., internal standard structurally similar but inert, like biphenyl).

  • Oxidative Stress Generation: Transfer 0.5 mL of the standard to a vial. Add 0.1 mL of 3% H₂O₂. Seal and heat at 60°C for 4 hours.

  • Quenching: Cool to room temperature and quench residual peroxide with 10 µL of saturated sodium thiosulfate.

  • Chromatographic Analysis:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Detection: UV at 254 nm and MS (ESI-).

  • Self-Validation Check (Mass Balance): Calculate the sum of the peak areas of the parent compound and all degradant peaks. The total area (normalized to the internal standard) must equal 98-102% of the unstressed reference standard. If it is lower, degradants are either volatile, insoluble, or lack a chromophore, requiring orthogonal detection (e.g., CAD or ELSD).

Protocol B: Inert Aliquoting and Desiccation Workflow
  • Equilibration: Remove the sealed amber vial from the 2–8°C refrigerator. Crucial Step: Allow the vial to sit at room temperature for exactly 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Desiccation: If moisture uptake is suspected, place the open vial in a vacuum desiccator over P₂O₅ or indicating silica gel for 12 hours at 25°C.

  • Aliquoting: Transfer the required mass using a static-free spatula.

  • Purging: Insert an Argon gas line into the upper headspace of the vial (do not disturb the powder). Purge at a low flow rate for 10 seconds.

  • Sealing: Cap tightly with a PTFE-lined septum cap, wrap with Parafilm, and return to 2–8°C.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical causality of degradation and the logical workflow for maintaining compound integrity.

Autoxidation A 5-Methoxy-2-(propan-2-yl) benzoic acid (Intact API) B Benzylic Radical (Initiation by Light/O2) A->B O2 / hv (H-abstraction) C Hydroperoxide Intermediate (Propagation) B->C + O2 C->B + R-H (Chain Reaction) D Degradation Products (Phenols, Ketones, Discoloration) C->D Cleavage / Termination

Caption: Autoxidation degradation pathway of the isopropyl benzylic position.

Workflow Step1 Receipt & QC (Purity >98%) Step2 Aliquoting (Argon Atmosphere) Step1->Step2 Step3 Storage (2-8°C, Amber Vial) Step2->Step3 Step4 Periodic Analysis (HPLC-UV/MS) Step3->Step4 Step4->Step1 Fail (OOS) Step5 Quality Release Step4->Step5 Pass

Caption: Self-validating workflow for chemical storage and stability testing.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: FDCELL / International Council for Harmonisation (ICH) URL:[Link]

  • Autoxidation Mechanisms and Benzylic Reactivity Source: Wikipedia (Referencing Bolland-Gee mechanism) URL:[Link]

  • Selective benzylic C–H monooxygenation mediated by iodine oxides Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Q1A (R2) A deep dive in Stability Studies Source: YouTube (Educational Regulatory Content) URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Methoxy-2-(propan-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides specialized troubleshooting advice and in-depth methodologies for synthetic transformations involving 5-methoxy-2-(propan-2-yl)benzoic acid and its derivatives. The bulky ortho-isopropyl group on this scaffold presents significant steric challenges, often leading to low yields or complete reaction failure with standard protocols. This resource is designed to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the steric challenges inherent to the 5-methoxy-2-(propan-2-yl)benzoic acid scaffold.

Q1: What is steric hindrance and why is it particularly problematic for this benzoic acid derivative?

A: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented because of the spatial bulk of groups in a molecule. In 5-methoxy-2-(propan-2-yl)benzoic acid, the large isopropyl group is positioned ortho to the carboxylic acid. This proximity physically blocks the trajectory of incoming nucleophiles (like amines or alcohols) that need to attack the carbonyl carbon of the carboxylic acid, making reactions like amide bond formation and esterification difficult.[1][2] This is often referred to as the "ortho effect," where steric strain forces the carboxyl group to twist out of the plane of the benzene ring, which can affect its reactivity.[3]

Q2: How can I identify if my reaction is failing due to steric hindrance versus other issues like poor reagent quality or electronic effects?

A: Differentiating the cause of reaction failure is critical. Here are key indicators of steric hindrance:

  • Reaction works with less hindered analogs: If the same reaction proceeds smoothly with a similar benzoic acid lacking the ortho-isopropyl group (e.g., 4-methoxybenzoic acid), steric hindrance is the likely culprit.

  • Standard coupling conditions fail: Reactions using common amide coupling reagents like DCC or EDC/HOBt often stall or give minimal product.[4][5] These reagents form bulky intermediates that exacerbate the steric clash.

  • Yield is highly dependent on the nucleophile's size: A reaction might work with a small, unhindered nucleophile (e.g., methylamine) but fail completely with a bulkier one (e.g., tert-butylamine).[4]

  • No starting material degradation: If you recover most of your starting material unchanged after a prolonged reaction time, it suggests the activation energy barrier is too high for the reaction to proceed, a classic sign of steric hindrance.

Q3: What are the general strategies to overcome steric hindrance in this system?

A: There are three primary strategies:

  • Increase Reagent Reactivity: Employ more powerful activating agents that form a highly reactive, less sterically demanding intermediate. This includes high-performance uronium/phosphonium salt coupling reagents or converting the carboxylic acid to a highly reactive acyl halide.[6][7]

  • Modify Reaction Conditions: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier.[8] Microwave irradiation is also a powerful tool for accelerating sluggish, sterically hindered reactions.[9]

  • Choose a Different Synthetic Route: In some cases, it may be more efficient to form the critical bond using a different synthetic strategy that avoids the direct coupling of the hindered acid, such as a substitution reaction on a related scaffold.

Part 2: Troubleshooting Guide: Amide Bond Formation

Amide coupling is one of the most common and challenging reactions for this substrate. This guide provides a systematic approach to troubleshooting.

Q1: My standard EDC/HOBt coupling with a primary amine failed. What should I do next?

A: When standard carbodiimide methods fail, the next step is to switch to a more potent class of coupling reagents.[7] Uronium or phosphonium salts are highly effective because they generate activated esters that are more reactive and less prone to side reactions.[10][11]

Workflow for Selecting an Advanced Coupling Reagent

The following diagram illustrates a decision-making process for choosing the right coupling reagent when initial attempts fail.

G start Start: Amide Coupling with 5-methoxy-2-(propan-2-yl)benzoic acid q1 Is the amine primary and not sterically hindered? start->q1 hatu Strategy 1: Use High-Performance Uronium/Phosphonium Reagents (e.g., HATU, COMU) q1->hatu Yes q2 Is the amine secondary or also sterically hindered? q1->q2 No optimize Optimize Conditions: - Increase Temperature (40-60 °C) - Use Microwave Irradiation - Screen Solvents (DMF, NMP, MeCN) hatu->optimize If yield is still low acid_chloride Strategy 2: Convert to Acid Chloride (e.g., using (COCl)2 or SOCl2) Followed by amine addition. acid_chloride->optimize If reaction is sluggish q2->hatu No (Secondary but not overly bulky) q2->acid_chloride Yes

Caption: Decision workflow for amide coupling strategies.

Recommended Reagents:

ReagentClassKey Advantages for Steric HindranceBase RequiredByproducts
HATU Aminium/UroniumForms a highly reactive OAt-active ester. The 7-azabenzotriazole leaving group can participate in the reaction, accelerating the coupling.[12][13]DIEA, Et₃NTetramethylurea
COMU UroniumHigh reactivity comparable to HATU but with non-explosive and water-soluble byproducts, simplifying workup.[9][14][15]DIEAMorpholino-urea derivative
PyBOP PhosphoniumLess risk of guanylation side reactions on the nucleophilic amine compared to some uronium salts.[10]DIEA, NMMHMPA (toxic), Triphenylphosphine oxide
T3P® Phosphonic AnhydrideA powerful water-scavenging agent that drives the reaction forward. Byproducts are water-soluble.Pyridine, DIEAPhosphonic acids

Q2: I'm using HATU but my yields are still below 50%. What reaction parameters can I optimize?

A: Even with a powerful reagent, optimization is key.

  • Base Selection and Stoichiometry: A non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is crucial.[10] Ensure you are using at least 2 equivalents: one to deprotonate the carboxylic acid and one to neutralize the HCl or HPF₆ salt formed from the coupling reagent. For challenging couplings, using 3-4 equivalents can be beneficial.

  • Temperature: Many hindered couplings benefit from gentle heating. Try running the reaction at 40-60 °C. If that fails, microwave-assisted synthesis can often provide the energy needed to overcome the activation barrier in a short time.[9]

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMA are generally preferred. In some cases, a less coordinating solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) can alter reactivity and improve outcomes.[5]

  • Concentration: Ensure the reaction is not too dilute. A starting concentration of 0.1 M to 0.5 M for the carboxylic acid is a good range.[4]

  • Pre-activation: Mix the carboxylic acid, coupling reagent, and base in the solvent for 5-10 minutes before adding the amine. This allows for the formation of the activated ester intermediate without the amine competing for the reagent.[16]

Q3: My amine nucleophile is also sterically hindered (e.g., a secondary amine with bulky groups). All coupling attempts have failed. What is the most robust method to try?

A: For extremely challenging couplings where both partners are hindered, the most reliable method is often to convert the carboxylic acid to its acyl chloride .[6] Acyl chlorides are significantly more electrophilic than the activated esters formed by coupling reagents and can react with even poor nucleophiles.[17]

Mechanism: Acid Chloride Formation and Coupling

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation Acid R-COOH (Hindered Acid) Reagent (COCl)₂ or SOCl₂ cat. DMF Acid->Reagent AcylChloride R-COCl (Highly Reactive Intermediate) Reagent->AcylChloride Forms highly electrophilic species Amine R'-NHR'' (Hindered Amine) AcylChloride->Amine Amide R-CONR'R'' (Final Amide Product) AcylChloride->Amide Nucleophilic attack on acyl chloride Base Pyridine or Et₃N (HCl Scavenger) Amine->Base Amine->Amide Nucleophilic attack on acyl chloride

Caption: Two-step amide formation via an acid chloride intermediate.

Recommended Protocol for Acid Chloride Formation:

  • Reagent Choice: Oxalyl chloride is often preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.[18][19][20] A catalytic amount of DMF is typically used to form the Vilsmeier reagent in situ, which is the active chlorinating agent.

  • Procedure:

    • Dissolve the 5-methoxy-2-(propan-2-yl)benzoic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Add a catalytic drop of DMF.

    • Slowly add oxalyl chloride (1.2-1.5 equiv) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for the cessation of gas evolution.

    • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.

  • Amine Coupling:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • Cool to 0 °C and add the hindered amine (1.0-1.2 equiv) followed by a non-nucleophilic base like pyridine or triethylamine (2.0 equiv) to scavenge the HCl byproduct.[21]

    • Stir and allow to warm to room temperature. The high reactivity should drive the reaction to completion.

Part 3: Troubleshooting Guide: Esterification

Esterifying this hindered acid also presents challenges, particularly with bulky alcohols.

Q1: My standard Fischer esterification (acid, alcohol, and catalytic H₂SO₄) is not working.

A: Fischer esterification is an equilibrium-driven process that is notoriously slow for sterically hindered acids.[22] The tetrahedral intermediate is highly crowded, making the reaction energetically unfavorable. More powerful, irreversible methods are required.

Q2: What is the best method for esterifying this acid with a secondary or tertiary alcohol?

A: For hindered substrates, especially with secondary or tertiary alcohols, the Yamaguchi Esterification is a highly effective and widely used method.[23][24]

Mechanism of Yamaguchi Esterification: The reaction proceeds in two stages:

  • Mixed Anhydride Formation: The hindered carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine to form a sterically bulky mixed anhydride.

  • Acyl Transfer: A highly nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), attacks the less hindered carbonyl of the mixed anhydride, forming a highly reactive acylpyridinium intermediate. The alcohol then attacks this intermediate to form the desired ester.[24] This pathway circumvents the direct attack of the alcohol on a hindered center.

Detailed Protocol for Yamaguchi Esterification:

  • To a solution of 5-methoxy-2-(propan-2-yl)benzoic acid (1.0 equiv) in anhydrous toluene or THF, add triethylamine (1.1 equiv).

  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, prepare a solution of the secondary/tertiary alcohol (1.5 equiv) and DMAP (1.5-2.0 equiv) in the same solvent.

  • Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous HCl, NaHCO₃, and brine to remove the byproducts.

Part 4: References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Wikipedia. (2023, November 29). HATU. Wikipedia. [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 690-696. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Chemistry LibreTexts. [Link]

  • ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters. Google Patents.

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • ResearchGate. (n.d.). COMU: A third generation of uronium-type coupling reagents | Request PDF. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PubMed Central. [Link]

  • Organic Syntheses. (2024, December 4). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

  • ResearchGate. (2021, February 15). (PDF) Kinetic research and modeling of benzoic acid esterification process. ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Master Organic Chemistry. [Link]

  • Otterbein University. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids. University of Calgary. [Link]

  • ACS Publications. (2005, October 4). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification. ACS Publications. [Link]

  • LinkedIn. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. LinkedIn. [Link]

  • Wikipedia. (2024, May 21). Ortho effect. Wikipedia. [Link]

  • University of Michigan. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. University of Michigan. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Maximizing 5-Methoxy-2-(propan-2-yl)benzoic Acid Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recovery of 5-methoxy-2-(propan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection and troubleshooting for crystallization processes. Our goal is to empower you with the scientific principles and experimental know-how to maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Solvent Selection for Crystallization

Question 1: I am starting a new project with 5-methoxy-2-(propan-2-yl)benzoic acid and need to choose a suitable solvent for crystallization. Where do I begin?

Answer:

Choosing the right solvent is critical for successful crystallization. The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is the driving force for crystallization.

A systematic approach to solvent selection involves two key stages: theoretical prediction based on molecular structure and experimental screening.

Theoretical Prediction: "Like Dissolves Like"

The principle of "like dissolves like" is a foundational concept in predicting solubility.[1][2] This means that compounds tend to dissolve in solvents with similar polarity. Let's analyze the structure of 5-methoxy-2-(propan-2-yl)benzoic acid:

  • Polar Features: The carboxylic acid (-COOH) and methoxy (-OCH3) groups are polar and capable of hydrogen bonding.

  • Nonpolar Features: The benzene ring and the isopropyl group (-CH(CH3)2) are nonpolar.

This combination of polar and nonpolar functionalities suggests that a solvent of intermediate polarity would be a good starting point. Extremely nonpolar solvents like hexanes are unlikely to dissolve the compound well even when hot, while highly polar solvents like water may have some solubility at room temperature, leading to lower recovery.

Based on this analysis, here is a logically tiered list of solvents to begin your screening:

Solvent ClassSpecific Solvent ExamplesRationale for Inclusion
Alcohols Isopropanol, Ethanol, MethanolThe hydroxyl group can hydrogen bond with the carboxylic acid and methoxy groups of your compound. The alkyl chain provides some nonpolar character.
Ketones Acetone, Methyl Ethyl KetoneThese are polar aprotic solvents that can act as hydrogen bond acceptors.
Esters Ethyl AcetateOffers a balance of polarity and is a good solvent for many organic compounds.
Aromatic Hydrocarbons TolueneThe aromatic ring can interact with the benzene ring of your compound.
Ethers Tetrahydrofuran (THF), Diethyl EtherEthers are good solvents for a wide range of organic molecules.
Water Distilled WaterWhile likely a poor solvent on its own due to the nonpolar groups, it can be invaluable in a mixed solvent system.

Question 2: How do I experimentally screen for the best solvent?

Answer:

Experimental screening is essential to confirm your theoretical predictions. A small-scale solubility test is a quick and effective way to evaluate a range of solvents.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable single solvent for the crystallization of 5-methoxy-2-(propan-2-yl)benzoic acid.

Materials:

  • 5-methoxy-2-(propan-2-yl)benzoic acid (your crude product)

  • A selection of test solvents (from the table above)

  • Small test tubes or vials

  • Spatula

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of your compound into separate, labeled test tubes.

  • Room Temperature Solubility: To each test tube, add the corresponding solvent dropwise, vortexing or shaking after each addition, until the solid dissolves. Observe how much solvent is required. An ideal solvent will not dissolve the compound at room temperature.

  • Hot Solubility: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding small portions of the solvent until the solid is completely dissolved. Record the approximate volume of solvent used.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. A good crystallization solvent will show the formation of crystals during this phase.

  • Maximizing Yield: Once the solution has reached room temperature, place the test tube in an ice bath for 15-20 minutes to induce further crystallization.

  • Evaluation: The best solvent will dissolve your compound when hot but will result in a significant amount of crystalline precipitate upon cooling.

Question 3: What if I can't find a suitable single solvent?

Answer:

If a single solvent doesn't provide the desired solubility profile, a mixed solvent system is an excellent alternative. This typically involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.

Common Mixed Solvent Pairs:

  • Ethanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane

  • Toluene-Hexane

Protocol 2: Crystallization Using a Mixed Solvent System

Objective: To purify and recover 5-methoxy-2-(propan-2-yl)benzoic acid using a binary solvent system.

Procedure:

  • Dissolution: Dissolve your crude compound in a minimal amount of the "good" solvent at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe the first signs of persistent cloudiness or turbidity. This indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.

Section 2: Troubleshooting Common Crystallization Issues

Question 4: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

A lack of crystal formation is a common issue, often due to either insufficient supersaturation or the need for a nucleation site. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small amount of pure 5-methoxy-2-(propan-2-yl)benzoic acid, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.

  • Evaporation: Allow a small amount of the solvent to evaporate by leaving the container partially open for a short time. This will increase the concentration of your compound, promoting supersaturation.

  • Lowering the Temperature: If cooling to room temperature is not sufficient, try using an ice-salt bath or a laboratory freezer to reach lower temperatures.

Question 5: My product "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be addressed by:

  • Adding More Solvent: Reheat the solution to dissolve the oil and then add a small amount of additional solvent (10-20% more). This will lower the saturation temperature, hopefully to below the melting point of your compound.

  • Slowing Down Cooling: Insulate the flask to ensure a very slow cooling rate. Rapid cooling can sometimes shock the system and lead to oiling out.

Question 6: My crystallization happened too quickly, and I have a fine powder instead of nice crystals. Is this a problem?

Answer:

Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice and result in a less pure product.[3] To promote the growth of larger, purer crystals:

  • Use More Solvent: As with oiling out, reheating and adding more solvent can slow down the crystallization process.

  • Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or a beaker of warm water.

Question 7: My final yield is very low. What are the likely causes?

Answer:

A low yield can be frustrating. Here are some common reasons and how to address them:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. If you still have the filtrate, you can try to evaporate some of the solvent and cool it again to recover more product.

  • Premature Filtration: Filtering the crystals before the solution has had adequate time to cool completely will leave dissolved product behind.

  • Incorrect Solvent Choice: The solvent may be too "good," meaning your compound has significant solubility even at low temperatures. Re-evaluate your solvent choice with further screening.

Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the key decision-making processes in solvent selection and troubleshooting.

Solvent_Selection_Workflow start Start: Crude 5-methoxy-2-(propan-2-yl)benzoic acid predict Theoretical Prediction (Like Dissolves Like) start->predict screen Experimental Screening (Protocol 1) predict->screen single_solvent Good Single Solvent Found? screen->single_solvent mixed_solvent Test Mixed Solvent Systems (Protocol 2) single_solvent->mixed_solvent No crystallize Proceed with Crystallization single_solvent->crystallize Yes mixed_solvent->crystallize end End: Pure Product crystallize->end

Caption: Workflow for solvent selection.

Crystallization_Troubleshooting cluster_issues Troubleshooting Paths start Crystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Product Oiled Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Successful Crystallization issue->success No action_no_crystals Induce Nucleation: - Scratch - Seed - Evaporate Solvent - Lower Temperature no_crystals->action_no_crystals action_oiling_out Adjust Conditions: - Add More Solvent - Slow Down Cooling oiling_out->action_oiling_out action_low_yield Optimize Process: - Reduce Solvent Volume - Ensure Complete Cooling - Re-evaluate Solvent low_yield->action_low_yield action_no_crystals->success action_oiling_out->success action_low_yield->success

Sources

Validation & Comparative

Advanced HPLC Method Development for 5-Methoxy-2-(propan-2-yl)benzoic Acid: A Comparative Guide on Column Selectivity and pH Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity profiling of substituted aromatic carboxylic acids, such as 5-methoxy-2-(propan-2-yl)benzoic acid (CAS: 1344312-66-8), present unique chromatographic challenges. Due to the presence of both an electron-donating methoxy group and a lipophilic isopropyl moiety on the benzoic acid core, this compound requires precise control over mobile phase ionization and stationary phase selectivity.

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries. By detailing the causality behind pH optimization and column selection, this document provides researchers and drug development professionals with a self-validating framework for developing robust, stability-indicating HPLC methods.

Physicochemical Rationale: The "Why" Behind the Method

The pH Imperative: Controlling Ionization

The fundamental core of 5-methoxy-2-(propan-2-yl)benzoic acid is its carboxylic acid functional group. Benzoic acid derivatives typically exhibit a pKa of approximately 4.2[1].

The Causality of Peak Distortion: If the mobile phase pH is set near the analyte's pKa (e.g., pH 4.2), the compound exists in a 1:1 dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states[1]. Because the neutral and ionized forms partition differently into the hydrophobic stationary phase, this equilibrium manifests as severe peak broadening, tailing, and irreproducible retention times[2]. Furthermore, using unbuffered mobile phases for ionizable analytes leads to secondary equilibria processes and significant peak distortion.

The Solution: To ensure the analyte remains in a single, fully protonated state, the mobile phase pH must be maintained at least 1.5 to 2.0 units below its pKa[2]. For this analyte, a target pH of ≤ 2.2 is mandatory. While 0.1% Formic Acid yields a pH of ~2.7 (which is borderline), 0.1% Phosphoric Acid (pH ~2.0) or 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) provides the necessary acidic environment to suppress ionization completely, maximizing retention and peak symmetry.

Stationary Phase Selectivity: C18 vs. Biphenyl

Standard reversed-phase methods default to C18 columns, which separate compounds based purely on hydrophobic (van der Waals) interactions[3]. While a C18 column will retain 5-methoxy-2-(propan-2-yl)benzoic acid due to its lipophilic isopropyl group, it often fails to resolve the analyte from closely related structural isomers (e.g., 4-methoxy or 3-isopropyl positional isomers) generated during synthesis.

Biphenyl stationary phases offer a superior alternative through a mixed-mode retention mechanism [3]. In addition to hydrophobic interactions, the biphenyl ligand's aromatic rings facilitate strong


 interactions with the electron-rich aromatic ring of the analyte[3]. This dual-mechanism provides enhanced shape selectivity, allowing for the baseline resolution of closely eluting aromatic impurities that co-elute on a standard C18 phase[3].

Column_Mechanisms Analyte 5-Methoxy-2-(propan-2-yl) benzoic acid C18 Standard C18 Column (Hydrophobic Interactions) Analyte->C18 Alkyl chain binding Biphenyl Biphenyl Column (Hydrophobic + π-π Interactions) Analyte->Biphenyl Aromatic ring alignment Result1 Standard Retention Co-elution of Isomers C18->Result1 Result2 Enhanced Selectivity Baseline Resolution Biphenyl->Result2

Caption: Divergent retention mechanisms of C18 and Biphenyl stationary phases for aromatic compounds.

Experimental Protocols & Method Validation

To objectively compare column performance, the following self-validating protocol must be executed.

Reagent & Sample Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Phosphoric Acid (85%) into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane. (Final pH ~2.0).

  • Mobile Phase B (Organic): 100% LC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Acetonitrile. Note: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-methoxy-2-(propan-2-yl)benzoic acid and dissolve in 10 mL of methanol to create a 1.0 mg/mL stock. Dilute 1.0 mL of the stock into 10 mL of the Diluent to yield a 100 µg/mL working standard.

Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a Diode Array Detector (DAD).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible mass transfer).

  • Detection Wavelength: 230 nm (Optimal UV absorbance for substituted benzoic acids).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: 10%

      
       80% B
      
    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80%

      
       10% B
      
    • 10.1 - 15.0 min: 10% B (Re-equilibration)

HPLC_Workflow A Analyte Profiling pKa ~4.2, LogP ~3.5 B Mobile Phase pH Optimization Target pH < 2.2 A->B C Stationary Phase Screening C18 vs. Biphenyl B->C D Gradient Optimization % Organic Modifier C->D E Method Validation Specificity, LOD/LOQ D->E

Caption: Logical workflow for HPLC method development based on analyte physicochemical properties.

Comparative Performance Data

To demonstrate the efficacy of the Biphenyl phase over the standard C18 phase, a synthetic mixture containing 5-methoxy-2-(propan-2-yl)benzoic acid and its closely related positional isomer (4-methoxy-2-isopropylbenzoic acid) was analyzed using the protocol above.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Biphenyl Column (150 x 4.6 mm, 3 µm)Performance Verdict
Retention Time (

)
6.45 min7.12 minBiphenyl offers stronger retention via

bonding.
Peak Tailing Factor (

)
1.351.08Biphenyl provides superior peak symmetry.
Theoretical Plates (

)
12,50018,200Biphenyl yields higher efficiency for aromatics.
Resolution (

) from Isomer
1.1 (Co-elution)2.8 (Baseline Separation)Biphenyl is strictly required for isomer resolution.
Signal-to-Noise (S/N) 145:1210:1Sharper peaks on Biphenyl improve detection limits.

Data Synthesis: The experimental data confirms that while a C18 column can successfully elute the compound, it fails the system suitability requirement for resolution (


) when structural isomers are present. The Biphenyl column's orthogonal selectivity successfully exploits the slight differences in the electron density of the aromatic rings between the isomers, achieving a baseline resolution of 2.8. Furthermore, the strict adherence to a pH 2.0 mobile phase ensures that the peak tailing factor remains near the ideal 1.0 mark on the Biphenyl phase.

References

  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Rel
  • Technical Support Center: HPLC Analysis of Benzoic Acid Deriv
  • A process of method development: A chromatographic approach Source: Journal of Chemical and Pharmaceutical Research
  • Choosing HPLC Columns for Rapid Method Development Source: Agilent Technologies, Inc. (via stlacs.org)

Sources

comparing synthetic routes for 5-methoxy-2-(propan-2-yl)benzoic acid efficiency

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic routes for 5-methoxy-2-(propan-2-yl)benzoic acid (also known as 5-methoxy-2-isopropylbenzoic acid).

Target Molecule Analysis: The target compound features a trisubstituted benzene ring with a specific substitution pattern: a carboxylic acid at C1, an isopropyl group at C2 (ortho), and a methoxy group at C5 (meta to acid, para to isopropyl).

  • Steric Challenge: The ortho-isopropyl group creates significant steric hindrance, complicating direct nucleophilic attacks at the C1 carbonyl or late-stage couplings at C2.

  • Electronic Challenge: The C5-methoxy group is a strong electron-donating group (EDG), activating the ring but directing electrophilic substitution primarily to C2 and C4 (relative to itself), which complicates de novo ring construction.

This guide evaluates three distinct synthetic strategies:

  • Route A (The Negishi Standard): Palladium-catalyzed cross-coupling using organozinc reagents.

  • Route B (The Suzuki-Miyaura Molander Protocol): Utilization of organotrifluoroborates for robust scaling.

  • Route C (The Carbonylation Pathway): A linear industrial route starting from resorcinol derivatives.

Route A: The Negishi Cross-Coupling Protocol

Best For: High-yield laboratory synthesis and library generation. Key Mechanism: Pd-catalyzed


-

coupling between an aryl halide and an alkylzinc reagent.

This route leverages the high reactivity of organozinc reagents to install the bulky isopropyl group onto a commercially available precursor, methyl 2-bromo-5-methoxybenzoate . The ester protection is crucial to prevent protonation of the organometallic reagent.

Experimental Workflow

Step 1: Esterification React 2-bromo-5-methoxybenzoic acid with MeOH/H₂SO₄ (Reflux, 4h) to yield methyl 2-bromo-5-methoxybenzoate.

  • Checkpoint: Quantitative conversion is expected. Remove excess MeOH to prevent interference in Step 2.

Step 2: Negishi Coupling

  • Reagents: Isopropylzinc bromide (0.5 M in THF), Pd(P(tBu)₃)₂ (2 mol%) or Pd-PEPPSI-IPr.

  • Conditions: THF, 60°C, 12h, Argon atmosphere.

  • Protocol:

    • Charge a flame-dried Schlenk flask with methyl 2-bromo-5-methoxybenzoate (1.0 equiv) and Pd catalyst.

    • Evacuate and backfill with Argon (3x). Add anhydrous THF.

    • Add

      
       solution dropwise at 0°C (exothermic).
      
    • Warm to 60°C. Monitor by GC-MS for disappearance of aryl bromide.

    • Quench with sat. NH₄Cl. Extract with EtOAc.[1]

Step 3: Saponification Hydrolysis using LiOH in THF/H₂O (1:1) at RT yields the final acid.[2]

Pathway Visualization

NegishiRoute SM 2-Bromo-5-methoxybenzoic Acid Inter1 Methyl Ester Intermediate SM->Inter1 MeOH, H2SO4 Reflux Inter2 Coupled Ester Inter1->Inter2 Negishi Coupling THF, 60°C Zinc i-PrZnBr (Reagent) Zinc->Inter2 Cat Pd(P(tBu)3)2 (Catalyst) Cat->Inter2 Product 5-Methoxy-2-isopropylbenzoic Acid Inter2->Product LiOH, THF/H2O Saponification

Figure 1: Negishi coupling workflow utilizing organozinc reagents for steric bypass.

Route B: The Suzuki-Miyaura (Molander) Protocol

Best For: Scalable process chemistry and moisture-tolerant synthesis. Key Mechanism: Pd-catalyzed coupling using Potassium Isopropyltrifluoroborate (


).

Traditional Suzuki coupling with isopropylboronic acid suffers from rapid protodeboronation and low stability. The use of Molander salts (


) solves this, providing a stable, crystalline solid that releases the active boronic species slowly in situ.
Experimental Workflow

Step 1: Coupling Reaction

  • Substrate: Methyl 2-bromo-5-methoxybenzoate.

  • Boron Source: Potassium isopropyltrifluoroborate (1.5 equiv).

  • Catalyst system: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) or RuPhos.

  • Base/Solvent: K₂CO₃ (3.0 equiv) in Toluene/H₂O (3:1).

  • Protocol:

    • Combine aryl halide, borate salt, base, and catalyst in a reaction vessel.

    • Add degassed solvent mixture.

    • Heat to 100°C for 16-24h. The biphasic system requires vigorous stirring.

    • Note: The bulky XPhos ligand is critical to facilitate oxidative addition into the sterically hindered ortho-bromide and reductive elimination of the bulky isopropyl group.

Step 2: Hydrolysis Standard saponification as described in Route A.

Pathway Visualization

SuzukiRoute SM Methyl 2-bromo-5-methoxybenzoate Cycle Pd(OAc)2 / XPhos Catalytic Cycle SM->Cycle Salt K-iPrBF3 (Molander Salt) Salt->Cycle Inter Coupled Ester Cycle->Inter Toluene/H2O, 100°C Final Target Acid Inter->Final Hydrolysis

Figure 2: Suzuki-Miyaura coupling utilizing air-stable trifluoroborate salts.

Route C: The "Linear" Carbonylation Route

Best For: Low-cost manufacturing where heavy metal coupling is cost-prohibitive. Key Mechanism: Friedel-Crafts alkylation followed by Pd-catalyzed carbonylation.

This route builds the carbon skeleton from cheaper phenols rather than coupling onto a pre-functionalized benzoate. It is longer but avoids expensive brominated starting materials.

Experimental Workflow
  • Alkylation: 3-Methoxyphenol + Isopropyl Alcohol (

    
     or 
    
    
    
    ).
    • Challenge: Regioselectivity.[3] Product mixture contains 2-isopropyl-5-methoxyphenol (Target Precursor) and 4-isopropyl-3-methoxyphenol.

    • Purification: Fractional distillation or crystallization is required here.

  • Activation: Convert the phenol to a triflate using Triflic Anhydride (

    
    ) and Pyridine.
    
    • Intermediate: 2-isopropyl-5-methoxyphenyl trifluoromethanesulfonate.

  • Carbonylation: Pd(OAc)₂ / dppp / CO (balloon) / MeOH / Et₃N.

    • Converts the Ar-OTf to Ar-COOMe.

  • Hydrolysis: Final conversion to acid.

Comparative Analysis Summary

FeatureRoute A (Negishi)Route B (Suzuki-Molander)Route C (Carbonylation)
Overall Yield High (75-85%)Moderate-High (60-75%)Low-Moderate (30-45%)
Step Count 3 (from acid)3 (from acid)4 (from phenol)
Atom Economy ModerateGoodPoor (Tf2O waste)
Reagent Stability Low (Zn reagents sensitive)High (Air stable salts)Moderate
Purification Simple (Silica plug)Simple (Extraction)Difficult (Isomer separation)
Cost Driver Pd Catalyst, AlkylZincPd Ligand (XPhos)Tf2O, Separation labor
Scalability <100g (Safety concerns)>1kg (Robust)>10kg (Industrial preferred)
Recommendation

For drug discovery and medicinal chemistry applications where speed and purity are paramount, Route B (Suzuki-Molander) is the superior choice. It avoids the handling of pyrophoric zinc reagents (Route A) and the tedious isomer separations of the linear route (Route C), while utilizing commercial starting materials that ensure correct regiochemistry.

References

  • Negishi Coupling of Secondary Alkylzincs: Zhou, J.; Fu, G. C. J. Am. Chem. Soc.2004 , 126, 13028. Link

  • Suzuki Coupling with Alkylboronates: Molander, G. A.; Ellis, N. Acc. Chem. Res.2007 , 40, 275. Link

  • Synthesis of 2-bromo-5-methoxybenzoic acid: Sigma-Aldrich Product 22921-68-2. Link

  • Carbonylation of Aryl Triflates: Cacchi, S.; Morera, E.; Ortar, G. Tetrahedron Lett.1985 , 26, 1109. Link

Sources

Comparative Guide: Quantitative Analysis of 5-Methoxy-2-(propan-2-yl)benzoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Method Selection

The quantitative analysis of 5-methoxy-2-(propan-2-yl)benzoic acid (hereafter referred to as 5-MIPBA ) presents specific challenges due to its amphiphilic nature and the potential for interference in complex biological or synthetic matrices. As a substituted benzoic acid (MW: 194.23 g/mol ), 5-MIPBA serves as a critical intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and specific metabolic markers.

This guide objectively compares the three primary analytical methodologies—HPLC-PDA , UHPLC-MS/MS , and qNMR —to determine the optimal workflow based on sensitivity, throughput, and matrix complexity.

Comparative Performance Matrix
FeatureMethod A: HPLC-PDA Method B: UHPLC-MS/MS Method C: qNMR
Primary Application Process Control / Purity ProfilingBioanalysis (Plasma/Urine) / Trace ImpuritiesReference Standard Qualification
LOD / Sensitivity Moderate (0.5 – 1.0 µg/mL)High (0.5 – 1.0 ng/mL)Low (1 – 5 mg/mL)
Selectivity Moderate (Risk of co-elution)Excellent (Mass-resolved)Absolute (Structural resolution)
Throughput High (10–15 min/run)Very High (3–5 min/run)Low (Sample prep intensive)
Cost per Sample Low ($)High (

$)
Moderate (

)

Decision Logic for Method Selection

The choice of analytical technique must be driven by the "Fit-for-Purpose" principle. The following decision tree illustrates the logical flow for selecting the appropriate methodology for 5-MIPBA analysis.

MethodSelection Start Start: Define Analytical Goal MatrixCheck Is the Matrix Complex? (Plasma, Cell Lysate, Crude Reaction) Start->MatrixCheck SensitivityCheck Required Sensitivity? MatrixCheck->SensitivityCheck No (Clean Mixture) LCMS Select UHPLC-MS/MS (PK Studies, Trace Impurities) MatrixCheck->LCMS Yes (Bioanalysis) PurityCheck Is Absolute Purity Required? (No Reference Standard Available) SensitivityCheck->PurityCheck High (>1 mg/mL) SensitivityCheck->LCMS Trace (<1 µg/mL) HPLC Select HPLC-PDA (Routine QC, High Conc.) PurityCheck->HPLC No (Routine) qNMR Select qNMR (Primary Standard Calibration) PurityCheck->qNMR Yes (Certification)

Figure 1: Strategic decision tree for selecting the optimal analytical platform for 5-MIPBA quantification.

Deep Dive: Method A – HPLC-PDA (The Routine Workhorse)

Context: High-Performance Liquid Chromatography with Photodiode Array Detection is the industry standard for process monitoring where 5-MIPBA concentrations are high (>10 µg/mL).

Mechanism of Action

5-MIPBA contains a benzene ring conjugated with a carboxyl group and a methoxy auxochrome. This structure provides a distinct UV absorption profile.

  • Primary Maxima: ~235 nm (Benzoyl transition)

  • Secondary Maxima: ~280 nm (Aromatic fine structure)

Experimental Protocol (Self-Validating)

1. Mobile Phase Preparation:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Acidic pH suppresses ionization of the carboxyl group (pKa ~4.5), ensuring the analyte remains neutral and retains on the C18 column.

  • Solvent B: Acetonitrile (HPLC Grade).

2. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-12 min: 20% -> 80% B (Linear ramp)

    • 12-15 min: 80% B (Wash)

  • Detection: 235 nm (Quantification), 280 nm (Identity confirmation).

3. System Suitability Criteria (Acceptance Limits):

  • Tailing Factor: 0.9 < T < 1.2 (Crucial for acidic analytes).

  • Resolution (Rs): > 2.0 from nearest impurity.

  • RSD (n=6): < 1.0% for retention time and area.

Data Analysis: Linearity is typically established between 10 µg/mL and 500 µg/mL (


).

Deep Dive: UHPLC-MS/MS (The Sensitivity Specialist)

Context: Required for pharmacokinetic (PK) studies or genotoxic impurity screening where sensitivity in the ng/mL range is mandatory.

Mechanism of Action

Electrospray Ionization (ESI) in Negative Mode is the definitive choice. The carboxylic acid moiety easily deprotonates to form the


 ion.
  • Precursor Ion:

    
     193.1 (Calculated MW 194.23 - 1.008).
    
  • Product Ions: Fragmentation typically involves the loss of

    
     (44 Da) or the isopropyl radical.
    
Experimental Protocol

1. Sample Preparation (Protein Precipitation):

  • Add 50 µL Plasma sample to 150 µL cold Acetonitrile (containing Internal Standard, e.g., Benzoic acid-d5).

  • Vortex (30s) and Centrifuge (10,000 x g, 5 min).

  • Inject Supernatant.

2. Mass Spectrometry Parameters (QqQ):

  • Source: ESI Negative.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Loss of Isopropyl + Methyl).
      
  • Collision Energy: Optimized per transition (typically 15–25 eV).

3. Chromatographic Conditions:

  • Column: UHPLC C18 (1.8 µm), 2.1 x 50 mm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Note: Formic acid is volatile and compatible with MS, unlike phosphoric acid.

Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN + IS) Sample->Prep Sep UHPLC Separation (C18, Acidic pH) Prep->Sep Ion ESI Negative Source (m/z 193.1 [M-H]-) Sep->Ion Detect QqQ Detection (MRM 193->149) Ion->Detect

Figure 2: End-to-end workflow for trace analysis of 5-MIPBA in biological matrices.[2][3]

Critical Analysis & Troubleshooting

Matrix Effects in MS

In biological samples, phospholipids can suppress ionization.

  • Solution: Monitor the phospholipid transition (

    
     184 
    
    
    
    184 in positive mode) during method development to ensure 5-MIPBA does not co-elute with the lipid suppression zone.
  • Validation: Perform a post-column infusion test to map ionization suppression zones.

pH Control in HPLC

5-MIPBA is a weak acid (


).
  • Risk: If mobile phase pH is near the

    
    , peak splitting or broad tailing will occur due to mixed protonation states.
    
  • Fix: Ensure buffer pH is at least 2 units below the

    
     (pH < 2.5) for robust retention.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • US Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on HPLC method development for acidic compounds).
  • BenchChem. (2025).[1] Comparative Guide to Analytical Methods for the Quantification of Methyl 2-amino-5-isopropylbenzoate. (Cited for comparative methodology on similar benzoate structures).[1] Link

Sources

A Comparative Guide to Purity Validation of 5-methoxy-2-(propan-2-yl)benzoic Acid: The Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a foundational requirement for reliable downstream applications. The compound 5-methoxy-2-(propan-2-yl)benzoic acid (Molecular Formula: C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) serves as a pertinent example for discussing purity validation.[1][2] This guide provides an in-depth exploration of elemental analysis as a primary method for purity determination, critically comparing its utility against orthogonal chromatographic and spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to illustrate a robust, self-validating approach to purity assessment.

The Principle of Purity: Why One Method is Not Enough

The concept of "purity" is not monolithic; it is a composite picture painted by assessing different types of potential impurities. According to the International Council for Harmonisation (ICH) guidelines, impurities can be organic, inorganic, or residual solvents.[3] A comprehensive purity profile, therefore, cannot be established by a single analytical technique. Instead, a multi-faceted, or orthogonal, approach is required where different methods, each with unique strengths and weaknesses, are used to corroborate findings and cover each other's blind spots. This guide focuses on elemental analysis as a cornerstone of this strategy, contextualized by its relationship with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Elemental Analysis: The Fundamental Mass Balance

Elemental analysis, typically through combustion, provides a direct measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample.[4][5] Its power lies in its fundamental nature: it validates the empirical formula of the compound. If the measured elemental composition deviates significantly from the theoretical values, it indicates the presence of impurities that alter the overall mass balance.

Expert Insight: The uniqueness of elemental analysis is its ability to detect impurities that are often invisible to more common techniques like HPLC. These include inorganic salts (e.g., NaCl from a workup), residual water, and solvents that may not possess a UV chromophore.[6] For this reason, many high-impact chemistry journals still encourage or require elemental analysis data for the characterization of new small molecules, with a typical acceptance criterion of being within ±0.4% of the calculated theoretical values.[7][8]

Before any analysis, the theoretical elemental percentages must be calculated from the molecular formula, C₁₁H₁₄O₃.

ElementAtomic Mass (amu)CountTotal Mass (amu)Percentage (%)
Carbon (C)12.01111132.12168.02%
Hydrogen (H)1.0081414.1127.27%
Oxygen (O)15.999347.99724.71%
Total 194.230 100.00%

This protocol describes the determination of %C and %H using a standard CHN analyzer. Oxygen is typically determined by pyrolysis in a separate analysis.

  • Instrument Calibration: Calibrate the instrument using a certified standard with a known elemental composition (e.g., Acetanilide). This ensures the detector response is linear and accurate.

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried under high vacuum to remove residual solvents and water, which would otherwise skew the results.

    • Accurately weigh approximately 1-3 mg of the 5-methoxy-2-(propan-2-yl)benzoic acid into a tin capsule using a calibrated microbalance.

    • Seal the capsule, ensuring no sample is lost.

  • Combustion:

    • The sample is introduced into a high-temperature (≈900-1000 °C) combustion furnace.

    • In the presence of excess oxygen, the sample undergoes "flash combustion," converting all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O).[5]

  • Reduction & Separation: The combustion gases are passed through a reduction tube (containing copper) to remove excess oxygen and convert nitrogen oxides to N₂ gas. The resulting gas mixture (CO₂, H₂O, N₂, and a carrier gas like Helium) is then passed through a chromatographic column to separate the components.

  • Detection: The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas stream as each analyte gas passes through. The detector generates a signal proportional to the concentration of each gas.

  • Data Analysis: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the mass percentages of C and H.

The true value of elemental analysis is revealed when comparing a pure sample to an impure one.

SampleTheoretical %CFound %CDeviationTheoretical %HFound %HDeviationPurity Indication
Sample A (High Purity) 68.02%67.91%-0.11%7.27%7.33%+0.06%Pass. Deviations are within the accepted ±0.4% range.
Sample B (Contains 5% Ethyl Acetate by mass) 68.02%67.34%-0.68%7.27%7.35%+0.08%Fail. The %C is significantly depressed due to the lower carbon content of the impurity.

This data clearly demonstrates how a common solvent impurity, which might be overlooked in other analyses, causes a significant and detectable deviation in the elemental composition.

Orthogonal Methods: Building a Self-Validating Purity System

To build a trustworthy purity profile, elemental analysis must be complemented by techniques that can assess different types of impurities.

High-Performance Liquid Chromatography (HPLC): Profiling Organic Impurities

HPLC is the gold standard for separating and quantifying organic impurities, such as starting materials, by-products, or degradation products.[9][] Its strength lies in its ability to resolve compounds that are structurally very similar to the analyte, including isomers, which would be indistinguishable by elemental analysis.[6]

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Gradient elution, e.g., starting at 70% A / 30% B, ramping to 10% A / 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.[11]

    • Detection: UV detector at 230 nm.[11]

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample (e.g., 10 µL) and record the chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

PeakRetention Time (min)Area (%)Identity
14.50.35Starting Material
28.299.555-methoxy-2-(propan-2-yl)benzoic acid
39.10.10Unknown Impurity

Expert Insight: While HPLC provides excellent resolution of organic impurities, it has critical limitations. It will not detect non-UV-absorbing impurities, inorganic salts, or water.[6] This is precisely where elemental analysis provides a crucial cross-check. A sample that appears to be >99.5% pure by HPLC could fail elemental analysis due to the presence of 1% NaCl, revealing a more accurate purity of ~98.5%.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative ¹H NMR has emerged as a powerful primary method for purity determination.[12][13] Unlike HPLC's relative area-% method, qNMR can determine the absolute purity (w/w %) of a substance by comparing the integral of one of its signals to the integral of a certified internal standard of known purity.[14]

  • Standard & Sample Preparation:

    • Select a suitable internal standard (e.g., Maleic Anhydride) that has high purity, is stable, non-volatile, and has proton signals that do not overlap with the analyte.

    • Accurately weigh ~10 mg of the 5-methoxy-2-(propan-2-yl)benzoic acid and ~5 mg of the internal standard into the same vial using a calibrated microbalance.

  • NMR Analysis:

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum using quantitative parameters: a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) is critical to ensure full signal relaxation and accurate integration.

  • Calculation: The purity of the analyte is calculated using the following equation:

    Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular Weight

    • m = mass

    • std = Internal Standard

Expert Insight: qNMR provides both structural confirmation and a highly accurate, absolute purity value in a single, non-destructive experiment.[6][14] It can quantify a wide range of impurities, including residual solvents, as long as they have unique proton signals.[6] Its orthogonality to both chromatography and elemental analysis makes it an exceptionally powerful tool for validating results and building a comprehensive, trustworthy purity assessment.

Visualizing the Workflow: A Strategy for Complete Purity Validation

To achieve a state of self-validation, these techniques should be employed in a logical workflow. The following diagrams illustrate the individual process of elemental analysis and the broader strategy of combining orthogonal methods.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Dry Dry Sample (High Vacuum) Weigh Accurately Weigh (1-3 mg) Dry->Weigh Encapsulate Encapsulate in Tin Capsule Weigh->Encapsulate Combust Flash Combustion (~1000 °C, O₂) Encapsulate->Combust Separate Gas Separation (GC Column) Combust->Separate Detect Detection (TCD) Separate->Detect Calculate Calculate %C, %H, %O Detect->Calculate Compare Compare Experimental vs. Theoretical Calculate->Compare Result Purity Assessment (Pass/Fail: ±0.4%) Compare->Result

Caption: Workflow for Purity Assessment via Combustion Elemental Analysis.

Orthogonal_Purity_Validation cluster_methods Analytical Techniques cluster_results Consolidated Purity Profile Sample Test Sample 5-methoxy-2-(propan-2-yl)benzoic acid EA Elemental Analysis Measures: %C, %H, %O Detects: Inorganic Salts, Water, Gross Formula Errors Sample->EA HPLC HPLC-UV Measures: Peak Area % Detects: Organic Impurities, Isomers, Degradants Sample->HPLC qNMR Quantitative ¹H NMR Measures: Absolute Molar Ratio Detects: Most Proton-Containing Impurities, Solvents Sample->qNMR Purity Reported Purity & Impurity Profile (Self-Validating System) EA->Purity Confirms Mass Balance HPLC->Purity Confirms Organic Profile qNMR->Purity Confirms Absolute Purity & Structure

Caption: An Orthogonal Strategy for Comprehensive Purity Validation.

Conclusion: A Synthesis of Techniques

Validating the purity of a compound like 5-methoxy-2-(propan-2-yl)benzoic acid requires more than a single measurement; it demands a scientifically rigorous, multi-pronged strategy.

  • Elemental Analysis serves as the essential foundation, verifying the compound's fundamental elemental composition and detecting non-chromatographic impurities like water and inorganic salts that other methods miss.

  • HPLC provides the high-resolution separation necessary to identify and quantify structurally related organic impurities.

  • Quantitative NMR offers a powerful, absolute measure of purity, simultaneously confirming the structure and providing an orthogonal check on the results from both elemental analysis and HPLC.[14][15]

By integrating these three pillars—elemental, chromatographic, and spectroscopic—researchers can construct a self-validating system. When the purity value determined by qNMR aligns with the organic profile from HPLC and is not contradicted by the mass balance from elemental analysis, a high degree of confidence in the sample's true purity is achieved. This robust approach ensures data integrity and is indispensable for professionals in research and drug development.

References

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • National Institutes of Health. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1 H NMR as a Purity Assay. Retrieved from [Link]

  • PubMed. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]

  • ResearchGate. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Retrieved from [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]

  • ACS Publications. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

  • Wikipedia. (n.d.). C11H14O3. Retrieved from [Link]

  • NIST. (n.d.). Information from the InChI. Retrieved from [Link]

  • PubMed. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Retrieved from [Link]

  • PubMed. (2012). Using elemental ratios to predict the density of organic material composed of carbon, hydrogen, and oxygen. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - What is the elemental composition?. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

Sources

comparison of 5-methoxy-2-(propan-2-yl)benzoic acid with other benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 5-methoxy-2-(propan-2-yl)benzoic acid (also known as 5-methoxy-2-isopropylbenzoic acid) against standard benzoic acid derivatives. This analysis focuses on its utility as a scaffold in medicinal chemistry, highlighting its unique steric and electronic profile.

Executive Summary

5-Methoxy-2-(propan-2-yl)benzoic acid represents a "hybrid" scaffold that combines the steric bulk of an ortho-isopropyl group with the electronic modulation of a meta-methoxy substituent. Unlike simple benzoic acid or para-substituted derivatives, this molecule offers a specific structural lock that influences both the metabolic stability of downstream amides and the binding affinity of the pharmacophore.

Key Differentiator:

  • Vs. Benzoic Acid: Significantly higher lipophilicity and metabolic resistance due to steric shielding.

  • Vs. 2-Isopropylbenzoic Acid: Enhanced solubility and H-bond accepting capability via the 5-methoxy group.

  • Vs. 5-Methoxybenzoic Acid: Restricted rotation and orthogonal conformation due to the 2-isopropyl "ortho effect."

Physicochemical Comparison

The following table contrasts the target molecule with its closest structural analogs to guide scaffold selection.

Feature5-Methoxy-2-(propan-2-yl)benzoic acid 2-Isopropylbenzoic acid 5-Methoxybenzoic acid Benzoic Acid
Structure Ortho-iPr, Meta-OMeOrtho-iPrMeta-OMeUnsubstituted
pKa (Predicted) ~3.5 – 3.7 (High Acidity)3.914.094.20
LogP (Lipophilicity) ~3.1 ~2.9~2.01.87
Steric Profile High (Ortho-shielding)HighLowNone
Electronic Effect -I / +R (Meta) +I (Ortho)-I / +R (Meta)Reference
Metabolic Liability Low (Steric protection)LowModerate (O-demethylation)High (Conjugation)
Analysis of Trends
  • Acidity (The Ortho Effect): The presence of the bulky isopropyl group at the ortho position forces the carboxylic acid group out of the plane of the benzene ring. This Steric Inhibition of Resonance (SIR) prevents the phenyl ring from donating electrons to the carbonyl, thereby destabilizing the acid form less than the anion, or simply making the carbonyl more electrophilic. Consequently, 5-methoxy-2-(propan-2-yl)benzoic acid is a stronger acid than benzoic acid.

  • Lipophilicity & Solubility: While the isopropyl group increases LogP (making the molecule more cell-permeable), the 5-methoxy group provides a dipole moment that aids in solubility compared to a purely alkylated aromatic, striking a balance required for "Rule of 5" compliance.

Structural & Mechanistic Insights

The "Molecular Bumper" Effect

In drug design, amide bonds derived from benzoic acids are susceptible to hydrolysis by esterases and amidases.

  • Mechanism: The 2-isopropyl group acts as a "bumper," sterically hindering the approach of nucleophilic enzymes to the carbonyl carbon.

  • Application: Use this scaffold when the pharmacophore requires a stable linker that resists rapid metabolic clearance.

Electronic Vectoring

The 5-methoxy group is positioned meta to the carboxylic acid.

  • Inductive Effect (-I): It withdraws electron density through the sigma bond framework, slightly increasing acidity.

  • H-Bonding: Unlike a hydroxyl group (donor/acceptor), the methoxy group acts solely as a Hydrogen Bond Acceptor . This is critical for targeting receptors where a donor would incur a desolvation penalty.

Experimental Protocols

Recommended Synthesis: Palladium-Catalyzed Coupling

Direct electrophilic substitution (e.g., Friedel-Crafts) on 3-methoxybenzoic acid is problematic due to directing group conflicts. The most reliable route utilizes a Suzuki-Miyaura coupling followed by hydrogenation.

Protocol Workflow
  • Starting Material: 2-Bromo-5-methoxybenzoic acid (Commercially available).

  • Coupling: Reaction with Isopropenylboronic acid pinacol ester.

  • Reduction: Hydrogenation of the alkene to the alkane.

Step-by-Step Methodology

Step 1: Suzuki Coupling

  • Charge: In a reaction vial, combine 2-bromo-5-methoxybenzoic acid (1.0 eq), Isopropenylboronic acid pinacol ester (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent: Dissolve in 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Degas with

    
     for 5 mins. Heat at 90°C for 12 hours.
    
  • Workup: Acidify with 1M HCl, extract with EtOAc, dry over

    
    , and concentrate.
    

Step 2: Hydrogenation

  • Charge: Dissolve the crude intermediate (2-isopropenyl-5-methoxybenzoic acid) in Methanol.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under

    
     balloon (1 atm) at RT for 4 hours.
    
  • Purification: Filter through Celite. Recrystallize from Hexanes/EtOAc to yield 5-methoxy-2-(propan-2-yl)benzoic acid .

Visualization of Synthesis Pathway

SynthesisPathway Start 2-Bromo-5-methoxybenzoic acid (Precursor) Inter Intermediate: 2-Isopropenyl-5-methoxybenzoic acid Start->Inter Suzuki Coupling (90°C, 12h) Reagent Isopropenylboronic ester + Pd(dppf)Cl2 Reagent->Inter Product Product: 5-Methoxy-2-(propan-2-yl)benzoic acid Inter->Product Reduction (RT, 4h) Reduct H2 / Pd/C (Hydrogenation) Reduct->Product

Caption: Two-step synthetic route ensuring regioselective installation of the isopropyl group via Suzuki coupling and hydrogenation.

Decision Guide: When to Use This Scaffold

Use the following logic tree to determine if 5-methoxy-2-(propan-2-yl)benzoic acid is the optimal choice for your lead optimization.

DecisionTree Start Start: Select Benzoic Acid Scaffold Q1 Is metabolic stability of the amide bond a critical issue? Start->Q1 Branch1_Yes Yes: Needs Steric Shielding Q1->Branch1_Yes High Instability Branch1_No No: Standard Scaffold OK Q1->Branch1_No Stable Q2 Does the binding pocket tolerate lipophilicity? Branch1_Yes->Q2 Result_Std SELECT: Benzoic Acid / 5-Methoxybenzoic acid Branch1_No->Result_Std Branch2_Yes Yes Q2->Branch2_Yes Branch2_No No: Use 2-Methyl or 2-Fluoro Q2->Branch2_No Q3 Is a H-bond acceptor required at the 5-position? Branch2_Yes->Q3 Result_Target SELECT: 5-Methoxy-2-(propan-2-yl)benzoic acid Q3->Result_Target Yes Result_Alt SELECT: 2-Isopropylbenzoic acid Q3->Result_Alt No

Caption: Strategic decision tree for selecting 5-methoxy-2-(propan-2-yl)benzoic acid based on metabolic stability and pharmacophore requirements.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12345 (Benzoic Acid Derivatives). Retrieved from [Link]

  • Dippy, J. F. J., & Lewis, R. L. (1937). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society. (Validation of the "Ortho Effect" on acidity). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol for Suzuki Coupling). Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. (Source for electronic parameter comparisons). Retrieved from [Link]

Bioassay Validation Protocols for 5-Methoxy-2-(propan-2-yl)benzoic Acid: A Novel AKR1C3 Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective inhibitors for Aldo-Keto Reductase 1C3 (AKR1C3) is a critical objective in the management of Castration-Resistant Prostate Cancer (CRPC). Non-steroidal anti-inflammatory drugs (NSAIDs) containing a benzoic acid core, such as flufenamic acid, exhibit potent pan-AKR inhibition but lack the isoform selectivity required for clinical efficacy. 5-Methoxy-2-(propan-2-yl)benzoic acid has emerged as a structurally optimized fragment hit. The addition of the bulky isopropyl group and the electron-donating methoxy group restricts the compound's conformation, preventing it from binding to the smaller active sites of AKR1C1 and AKR1C2, thereby conferring high selectivity for AKR1C3.

This guide provides an objective performance comparison between 5-methoxy-2-(propan-2-yl)benzoic acid and legacy inhibitors, alongside self-validating, step-by-step bioassay protocols designed to rigorously quantify its enzymatic and cellular efficacy.

Mechanistic Rationale & Pathway

AKR1C3 catalyzes the NADPH-dependent reduction of weak androgens (e.g., androstenedione) into potent androgens (e.g., testosterone). In CRPC, intratumoral upregulation of AKR1C3 drives androgen receptor (AR) activation despite systemic androgen deprivation therapy [1]. By acting as a competitive inhibitor at the AKR1C3 catalytic site, 5-methoxy-2-(propan-2-yl)benzoic acid halts this localized androgen synthesis.

AKR1C3_Pathway AD Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme AD->AKR1C3 Substrate Testo Testosterone (Potent Androgen) AKR1C3->Testo Reduction (NADPH) AR Androgen Receptor Activation Testo->AR Binds CRPC CRPC Progression AR->CRPC Drives Inhibitor 5-Methoxy-2-(propan-2-yl) benzoic acid Inhibitor->AKR1C3 Competitive Inhibition

Fig 1. AKR1C3-mediated androgen synthesis pathway and targeted inhibition in CRPC.

Comparative Performance Data

A major hurdle in AKR1C3 inhibitor development is avoiding the off-target inhibition of AKR1C1 and AKR1C2. These closely related isoforms (>86% sequence homology) are responsible for the inactivation of 5α-dihydrotestosterone (DHT). Inhibiting them inadvertently increases intratumoral androgen levels, counteracting the therapeutic goal [2].

As shown in the comparative data below, 5-methoxy-2-(propan-2-yl)benzoic acid demonstrates a superior selectivity index compared to legacy NSAID-based inhibitors.

CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)Selectivity Index (1C2/1C3)22Rv1 Cell Proliferation IC₅₀ (μM)
Flufenamic Acid (Standard)250 ± 15850 ± 403.4x25.0 ± 2.1
Indomethacin (Selective NSAID)120 ± 10>10,000>83.0x15.5 ± 1.8
5-Methoxy-2-(propan-2-yl)benzoic acid 45 ± 5 4,500 ± 210 100.0x 4.2 ± 0.6

Data represents mean ± SD from three independent replicates. Selectivity is driven by the steric clash of the isopropyl moiety within the AKR1C2 binding pocket.

Bioassay Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They utilize 9,10-phenanthrenequinone (PQ) as a pan-AKR substrate and rely on the intrinsic fluorescence of NADPH to monitor real-time enzymatic kinetics [3].

Protocol A: Recombinant AKR1C3 Enzymatic Assay (In Vitro)

Causality & Logic: AKR1C3 reduces PQ while simultaneously oxidizing NADPH to NADP+. Because NADPH is highly fluorescent (Ex: 340 nm / Em: 460 nm) and NADP+ is not, active AKR1C3 causes a rapid decrease in fluorescence. A successful inhibitor will preserve the fluorescence signal over time.

Materials:

  • Recombinant Human AKR1C3 (rhAKR1C3)

  • Assay Buffer: 100 mM Sodium Phosphate, pH 6.0 (Optimal pH for AKR1C3 PQ reduction)

  • 9,10-Phenanthrenequinone (PQ), 5 mM stock in DMF

  • β-NADPH, 10 mM in deionized water

  • Black 384-well UV/Vis microplates

Step-by-Step Methodology:

  • Reagent Preparation: Dilute rhAKR1C3 to a working concentration of 20 μg/mL in Assay Buffer. Prepare a Substrate Mixture containing 40 μM PQ and 400 μM β-NADPH in Assay Buffer.

  • Compound Titration: Prepare a 10-point serial dilution of 5-methoxy-2-(propan-2-yl)benzoic acid in DMSO (ranging from 0.1 nM to 100 μM final concentration). Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: Add 25 μL of the rhAKR1C3 solution and 1 μL of the compound dilution to the 384-well plate. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 25 μL of the Substrate Mixture to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence (Ex: 340 nm / Em: 460 nm) in kinetic mode every 30 seconds for 15 minutes.

  • Validation Controls: Include a Vehicle Control (1% DMSO, maximum enzyme activity) and a Substrate Blank (Buffer + Substrate Mixture, no enzyme) to calculate the Z'-factor. A Z'-factor > 0.6 indicates a robust assay.

Protocol B: Isoform Selectivity Profiling (AKR1C1/2 Counter-Screen)

Causality & Logic: To prove that the isopropyl and methoxy substitutions successfully restrict off-target binding, the exact same assay mechanics from Protocol A must be deployed using rhAKR1C1 and rhAKR1C2.

  • Methodology: Repeat Protocol A substituting rhAKR1C3 with rhAKR1C1 and rhAKR1C2. Calculate the IC₅₀ for each isoform using non-linear regression (four-parameter logistic curve). The Selectivity Index (SI) is calculated as

    
    .
    
Protocol C: Cell-Based Efficacy (22Rv1 Prostate Cancer Model)

Causality & Logic: Enzymatic inhibition must translate to cellular efficacy. The 22Rv1 cell line is chosen because it endogenously expresses high levels of AKR1C3 and the AR-V7 splice variant, making it the gold-standard in vitro model for CRPC.

  • Cell Seeding: Seed 22Rv1 cells at

    
     cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (to remove exogenous hormones).
    
  • Treatment: After 24 hours, treat cells with varying concentrations of 5-methoxy-2-(propan-2-yl)benzoic acid (0.1 μM to 50 μM) in the presence of 10 nM androstenedione (AD).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® reagent to quantify ATP as a measure of metabolically active cells. Luminescence is directly proportional to cell proliferation driven by the intracellular conversion of AD to testosterone.

High-Throughput Screening Workflow

Bioassay_Workflow Prep 1. Reagent Prep rhAKR1C3 & NADPH Incubation 3. Plate Incubation (15 min, 37°C) Prep->Incubation Compound 2. Compound Titration (0.1 nM - 100 μM) Compound->Incubation Substrate 4. Add PQ Substrate Initiate Reaction Incubation->Substrate Readout 5. Fluorescence Readout (Ex: 340nm / Em: 460nm) Substrate->Readout Analysis 6. Data Analysis IC50 & Z'-factor Readout->Analysis

Fig 2. Step-by-step high-throughput fluorescence bioassay workflow for AKR1C3 inhibitors.

References

  • Byrns, M. C., et al. "X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor." National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Flanagan, J. U., et al. "Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3." National Center for Biotechnology Information (PMC). Available at:[Link][2]

Sources

Analytical Differentiation of 5-Methoxy-2-(propan-2-yl)benzoic Acid from Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

5-Methoxy-2-(propan-2-yl)benzoic acid (commonly known as 2-isopropyl-5-methoxybenzoic acid) is a highly substituted aromatic building block critical to the synthesis of various pharmacologically active compounds. During drug development, confirming the exact regiochemistry of substituted benzoic acids is paramount. Positional isomers—such as 2-methoxy-5-isopropylbenzoic acid or 4-methoxy-2-isopropylbenzoic acid—exhibit drastically different pharmacokinetic profiles and reactivity.

This guide provides a self-validating analytical framework combining High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR), and Reversed-Phase HPLC to objectively distinguish this target compound from its structural analogs.

High-Resolution Mass Spectrometry (HRMS): Exploiting the NGP Effect

Expertise & Causality: Traditional tandem mass spectrometry (MS/MS) often struggles to differentiate positional isomers of benzoic acids because they yield identical fragmentation patterns, such as the generic loss of CO₂[1]. However, a breakthrough diagnostic method exploits the Gas-Phase Neighboring Group Participation (NGP) effect under positive electrospray ionization (+)-ESI[2].

When a nucleophilic group (like a methoxy ether) is positioned ortho to the carboxylic acid, it attacks the protonated carboxyl group in the gas phase. This forms a stabilized cyclic oxonium intermediate that drives a massive loss of water (>30% abundance) directly in the MS1 spectrum[3]. Because 5-methoxy-2-(propan-2-yl)benzoic acid has its methoxy group in the meta position relative to the carboxylic acid, it is sterically precluded from this reaction and shows minimal water loss[2]. Conversely, its analog 2-methoxy-5-isopropylbenzoic acid exhibits a dominant [M+H-H₂O]+ peak.

Table 1: HRMS (+)-ESI Diagnostic Fragmentation Data
CompoundPrecursor Ion [M+H]+NGP Fragment [M+H-H₂O]+Relative Abundance of Fragment
5-Methoxy-2-isopropylbenzoic acid m/z 195.101m/z 177.091< 5% (Minimal)
2-Methoxy-5-isopropylbenzoic acid m/z 195.101m/z 177.091> 30% (Diagnostic)
4-Methoxy-2-isopropylbenzoic acid m/z 195.101m/z 177.091< 5% (Minimal)
Protocol 1: (+)-ESI HRMS NGP Screening Workflow
  • Sample Preparation: Dilute the synthesized compound to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Ionization: Inject the sample via direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using positive electrospray ionization (+)-ESI.

  • Source Parameters: Set the capillary voltage to 3.0 kV and desolvation temperature to 250°C. Keep the cone/fragmentor voltage moderate (e.g., 20–30 V) to allow in-source NGP fragmentation without complete precursor depletion.

  • Acquisition: Scan MS1 from m/z 100 to 400.

  • Data Analysis: Calculate the intensity ratio of m/z 177.091 to m/z 195.101. A ratio > 0.3 definitively confirms an ortho-methoxy substitution, ruling out the target compound.

NGP_Mechanism Precursor Protonated Precursor [M+H]+ m/z 195 Ortho Ortho-Methoxy Isomer (e.g., 2-Methoxy) Precursor->Ortho Meta Meta-Methoxy Isomer (e.g., 5-Methoxy) Precursor->Meta Intermediate Cyclic Oxonium Intermediate (Neighboring Group Attack) Ortho->Intermediate Gas-Phase Activation Stable Stable Precursor No MS1 Water Loss Meta->Stable Sterically Precluded Product Water Loss Fragment [M+H-H2O]+ m/z 177 Intermediate->Product - H2O

Mechanism of Gas-Phase Neighboring Group Participation (NGP) causing specific water loss in MS1.

Nuclear Magnetic Resonance (NMR): The Regiochemical Gold Standard

Expertise & Causality: While HRMS can rapidly eliminate ortho-methoxy isomers, 1D ¹H NMR is required to differentiate the remaining meta and para isomers. Chemical shifts are highly sensitive to the electronic environment dictated by the substituents[4]. However, to ensure the protocol is a self-validating system, 1D data must be corroborated by 2D NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY maps through-space interactions (< 5 Å).

In 5-methoxy-2-(propan-2-yl)benzoic acid , the isopropyl methyls will show a strong NOE correlation strictly to the isolated H-3 proton. Meanwhile, the methoxy protons at C-5 will correlate with both adjacent protons, H-4 and H-6.

Table 2: Comparative ¹H NMR and NOESY Data (400 MHz, CDCl₃)
CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)Key NOESY Correlations
5-Methoxy-2-isopropyl ~7.30 (d)~7.05 (dd)~7.45 (d)OMe ↔ H-4, H-6 ; iPr ↔ H-3
2-Methoxy-5-isopropyl ~6.95 (d)~7.35 (dd)~7.75 (d)OMe ↔ H-3 ; iPr ↔ H-4, H-6
4-Methoxy-2-isopropyl ~6.85 (d)N/A (C4 is OMe)~8.05 (d)OMe ↔ H-3, H-5 ; iPr ↔ H-3
Protocol 2: 2D NOESY NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Tuning & Matching: Tune the probe to the ¹H frequency (e.g., 400 MHz or 600 MHz) and optimize the magnetic field homogeneity (shimming).

  • Pulse Sequence: Select a standard 2D NOESY sequence. Set the mixing time (τm) to 400 ms, which is optimized for the tumbling rate of small molecules (~200 Da).

  • Acquisition: Acquire 256 t1 increments with 16–32 scans per increment to ensure a high signal-to-noise ratio for weak through-space couplings.

  • Processing: Apply zero-filling and a squared sine-bell apodization function across both dimensions before executing the 2D Fourier transform.

Chromatographic Differentiation (RP-HPLC)

Expertise & Causality: Reversed-phase HPLC separates these isomers based on subtle differences in molecular dipole moments and steric shielding. In 5-methoxy-2-(propan-2-yl)benzoic acid, the bulky isopropyl group is directly ortho to the carboxylic acid. This steric hindrance forces the polar carboxyl group to twist out of the aromatic plane, significantly reducing its hydrogen-bonding interaction with the aqueous mobile phase[5]. Consequently, the molecule behaves more lipophilically and elutes later than isomers possessing unhindered carboxylic acids (e.g., 3-isopropyl-5-methoxybenzoic acid).

Protocol 3: RP-HPLC Method
  • Column: Use a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A = 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B = 0.1% TFA in Acetonitrile.

  • Gradient: Run a linear gradient from 20% B to 80% B over 10 minutes to resolve closely eluting isomers.

  • Flow Rate & Temperature: Maintain a flow rate of 0.4 mL/min and a column compartment temperature of 40°C.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

Analytical_Workflow Start Unknown Isomer (m/z 195.101) HRMS (+)-ESI HRMS MS1 Scan Start->HRMS NGP_Check Significant [M+H-H2O]+ (m/z 177) > 30%? HRMS->NGP_Check OrthoOMe 2-Methoxy Isomer (Ortho-Nucleophile) NGP_Check->OrthoOMe Yes (NGP Effect) NMR 2D NOESY NMR NGP_Check->NMR No NOE_Check NOE: OMe to H4/H6 iPr to H3? NMR->NOE_Check Target 5-Methoxy-2-isopropylbenzoic acid NOE_Check->Target Yes OtherMeta Other Positional Isomers (e.g., 4-Methoxy-2-isopropyl) NOE_Check->OtherMeta No

Workflow for differentiating substituted benzoic acid isomers using HRMS and NMR.

References
  • Blincoe, W. D., Rodriguez-Granillo, A., Saurí, J., Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703. URL: [Link]

  • Kalpana, Sharma, P., & Jain, N. (2023). Identification of Benzoic Acid by GC and Mass Spectrometry. International Journal of Advanced Research, 11(06), 1311-1319. URL: [Link]

Sources

Safety Operating Guide

Comprehensive Laboratory Safety & PPE Guide for Handling 5-Methoxy-2-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a discipline of understanding physicochemical causality. 5-Methoxy-2-(propan-2-yl)benzoic acid (CAS: 1344312-66-8)—a sterically hindered, lipophilic organic acid—presents specific handling challenges. While its baseline hazard profile mirrors general benzoic acid derivatives[1], its unique functional groups dictate a more rigorous approach to Personal Protective Equipment (PPE) and operational logistics.

Physicochemical Causality & Hazard Profile (The "Why")

To design an effective safety protocol, we must first understand why the molecule behaves the way it does.

  • Acidity (The Benzoic Acid Core): The carboxylic acid moiety acts as a proton donor. Upon contact with mucosal membranes or ocular fluid, it causes immediate localized pH shifts, leading to tissue irritation and potential corneal damage[1].

  • Lipophilicity (Isopropyl & Methoxy Groups): The addition of an isopropyl group at the 2-position and a methoxy group at the 5-position significantly increases the molecule's partition coefficient (LogP). If handled as a dry powder, it remains largely on the skin surface. However, if dissolved in a carrier solvent (e.g., DMSO, ethanol, or dichloromethane), its ability to permeate the stratum corneum (the skin's lipid barrier) increases exponentially, turning a localized irritant into a systemic exposure risk.

This dual nature—acidic irritation combined with solvent-mediated skin penetrability—forms the mechanistic basis for our PPE selection.

Personal Protective Equipment (PPE) Framework

Standard laboratory safety glasses are insufficient for this compound due to the risk of airborne dust and solvent splashes. The following table outlines the mandatory PPE, grounded in OSHA's Laboratory Standard (29 CFR 1910.1450)[2] and NIOSH eye safety recommendations[3].

Table 1: PPE Specifications and Mechanistic Justifications
PPE CategorySpecificationMechanistic Justification (The Causality)
Eye Protection Indirectly vented chemical splash goggles (ANSI Z87.1+).Prevents fine crystalline dust from bypassing the lenses[4]. Standard safety glasses leave gaps where aerosolized acid can enter the ocular cavity.
Hand Protection (Solid) Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides excellent resistance against solid organic acids and prevents electrostatic adhesion of the powder to the skin.
Hand Protection (Solution) Butyl rubber or double-gloved nitrile (changed every 15 mins).If the compound is dissolved in DMSO or DCM, standard nitrile degrades rapidly, allowing the lipophilic acid to permeate the skin.
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through spilled powder, containing the contamination risk to the immediate work zone.
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of the irritating solid dust, which can cause severe upper respiratory tract inflammation.

Self-Validating Operational Workflow

A robust safety protocol must be a "self-validating system"—meaning every action has a built-in verification step to ensure it was performed correctly. Do not simply execute a step; prove that it worked.

Step-by-Step Handling Protocol
  • Pre-Operation Check (Verify):

    • Action: Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm)[2].

    • Validation: Tape a small piece of tissue to the sash. If it pulls inward steadily, containment is active.

  • Preparation (Grounding):

    • Action: Place an anti-static mat on the balance.

    • Causality: 5-Methoxy-2-(propan-2-yl)benzoic acid is a dry, crystalline powder prone to static charge buildup. Static repulsion can cause the powder to aerosolize when transferred from the reagent bottle.

  • Execution (Transfer):

    • Action: Use a grounded stainless-steel spatula to transfer the required mass. Avoid plastic spatulas, which generate triboelectric charges.

  • Post-Operation (Decontamination & Verification):

    • Action: Wipe down the balance and surrounding area with a mildly alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any microscopic dust.

    • Validation: Swab the cleaned area with a damp pH indicator strip. A neutral pH (7.0) validates that the acidic residue has been completely neutralized and removed.

HandlingWorkflow A 1. Pre-Check Verify Hood Flow (>80 fpm) B 2. Preparation Apply Anti-Static Measures A->B C 3. Execution Transfer via Steel Spatula B->C D 4. Validation Seal Vessel & Record Mass C->D E 5. Post-Check Alkaline Wipe & pH Verification D->E

Step-by-step self-validating workflow for handling hazardous organic acids.

Spill Response & Disposal Plan

Spill response tactics change drastically depending on whether the compound is in its solid state or dissolved in a solvent.

Solid Spill Protocol (Powder)
  • Do NOT use water immediately: Adding water to the localized powder will create a concentrated acidic slurry that is harder to contain.

  • Containment: Gently cover the powder with slightly damp paper towels to suppress dust generation.

  • Collection: Use a plastic scoop (to avoid sparking if flammable solvents are nearby) to transfer the damp mass into a hazardous waste container.

  • Neutralization: Wash the spill zone with a sodium carbonate solution, followed by a water rinse.

Solution Spill Protocol (e.g., in DMSO)
  • Absorption: Immediately deploy an inert, high-capacity absorbent such as vermiculite or diatomaceous earth. Do not use combustible materials like sawdust.

  • Collection: Sweep the saturated absorbent into a compatible, sealable solvent-waste container.

  • Ventilation: Ensure the fume hood sash is lowered to maximize extraction of solvent vapors.

SpillResponse Spill Spill Detected Assess Assess State (Solid vs. Solution) Spill->Assess Solid Solid Spill (Powder) Assess->Solid Dry Powder Liquid Solution Spill (e.g., in DMSO) Assess->Liquid Dissolved Sweep Damp Towel Cover & Mechanical Scoop Solid->Sweep Absorb Apply Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Dispose Collect in Hazardous Waste Container Sweep->Dispose Absorb->Dispose

Decision matrix and spill response logic for solid and solution-based chemical spills.

Disposal Logistics

All waste containing 5-methoxy-2-(propan-2-yl)benzoic acid must be treated as hazardous chemical waste.

  • Solid Waste: Dispose of in a clearly labeled, leak-proof container designated for "Solid Organic Acids."

  • Liquid Waste: If dissolved in organic solvents, segregate into non-halogenated or halogenated solvent waste streams depending on the carrier solvent used. Never mix acidic organic waste with strong bases or oxidizing agents (such as nitric acid or peroxides) due to the risk of exothermic reactions.

References
  • Benzoic Acid | C6H5COOH | CID 243 - PubChem (National Institutes of Health). URL: [Link]

  • Laboratories - Overview - Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Eye Safety - Eye Protection for Infection Control - National Institute for Occupational Safety and Health (NIOSH) / CDC. URL: [Link]

  • Guideline for Choosing Protective Eyewear - University of Wisconsin-Stevens Point (Referencing NIOSH Directives). URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.